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  • Product: 3-Methoxy-5-methylbenzenesulfonyl chloride
  • CAS: 861560-21-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 3-Methoxy-5-methylbenzenesulfonyl chloride: A Technical Whitepaper

Executive Summary 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry, materials science, and agrochemical development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry, materials science, and agrochemical development. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and reactivity profiles. By detailing the causality behind standard handling procedures and sulfonamide coupling protocols, this guide serves as an authoritative resource for researchers engaged in hit-to-lead optimization and combinatorial library synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of a reagent is the first step toward rational experimental design. 3-Methoxy-5-methylbenzenesulfonyl chloride presents a unique substitution pattern on the benzene ring that dictates its stability, solubility, and electrophilicity [1].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Methoxy-5-methylbenzenesulfonyl chloride
CAS Registry Number 861560-21-6
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.67 g/mol
SMILES String O=S(C1=CC(C)=CC(OC)=C1)(Cl)=O
Physical State (Typical) Solid / Semi-solid (Low melting point)
Storage Conditions Sealed in dry, 2-8°C, inert atmosphere
Moisture Sensitivity High (Readily hydrolyzes to sulfonic acid)
Structural Logic and Electronic Effects

The reactivity of the sulfonyl chloride moiety is heavily modulated by the meta-substituents:

  • 3-Methoxy Group (-OCH₃): Exerts a complex electronic effect. While it is an electron-donating group via resonance (+M) in ortho/para positions, its meta-positioning relative to the sulfonyl chloride means its inductive electron-withdrawing effect (-I) predominates. This subtly increases the electrophilicity of the sulfur center.

  • 5-Methyl Group (-CH₃): A weak electron-donating group (+I) that provides slight steric bulk and increases the overall lipophilicity (LogP) of the resulting sulfonamide derivatives—a critical parameter in drug design for membrane permeability.

Logic Core 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) Sub1 3-Methoxy Group (-OCH3) Core->Sub1 Sub2 5-Methyl Group (-CH3) Core->Sub2 Sub3 Sulfonyl Chloride (-SO2Cl) Core->Sub3 Effect1 Inductive electron withdrawal (-I) Modulates ring electron density Sub1->Effect1 Effect2 Weak electron donation (+I) Increases lipophilicity (LogP) Sub2->Effect2 Effect3 Highly electrophilic sulfur center Target for nucleophilic attack Sub3->Effect3

Caption: Logical mapping of structural moieties to physicochemical and reactive properties.

Chemical Reactivity & Mechanistic Pathways

The primary utility of 3-Methoxy-5-methylbenzenesulfonyl chloride lies in its ability to undergo nucleophilic acyl substitution (specifically, sulfonylation) with primary and secondary amines to form stable sulfonamide linkages [2].

Mechanistic Causality: The reaction proceeds via the nucleophilic attack of the amine nitrogen's lone pair on the highly electrophilic hexavalent sulfur atom. This forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride leaving group. Because this process generates one equivalent of hydrochloric acid (HCl), an exogenous base (such as N,N-Diisopropylethylamine[DIPEA] or pyridine) must be included to scavenge the acid. Failure to neutralize the HCl results in the protonation of the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Degradation Pathway (Hydrolysis): If exposed to ambient moisture, the sulfonyl chloride undergoes competitive hydrolysis. Water acts as the nucleophile, displacing the chloride to form 3-methoxy-5-methylbenzenesulfonic acid. This byproduct is highly polar, unreactive toward amines, and complicates downstream purification. Hence, rigorous anhydrous conditions are mandatory.

Experimental Methodologies: Handling & Synthesis

To ensure high-fidelity results and self-validating workflows, the following protocols must be strictly adhered to.

Protocol A: Safe Handling and Storage
  • Storage: Store the reagent at 2-8°C in a tightly sealed desiccator.

  • Handling: Always allow the reagent bottle to warm to room temperature in a desiccator before opening. Causality: Opening a cold bottle causes atmospheric moisture to condense directly on the reagent, accelerating hydrolytic degradation.

  • Validation: Before use in a critical library synthesis, validate reagent integrity by dissolving a small aliquot in dry CDCl₃ and analyzing via ¹H-NMR. The absence of a broad sulfonic acid -OH peak and the preservation of sharp shifts in the aromatic protons confirm the sulfonyl chloride is intact.

Protocol B: Step-by-Step Sulfonamide Coupling

This workflow describes the optimal coupling of 3-Methoxy-5-methylbenzenesulfonyl chloride with a generic primary amine.

  • Preparation: Flame-dry a round-bottom flask. Purge with inert gas (N₂ or Argon). Add the primary amine (1.0 equiv.) and dry Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv.) via syringe. Causality: A slight excess of base ensures complete neutralization of HCl without acting as a competing nucleophile, thanks to the steric hindrance of the isopropyl groups.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: Sulfonylation is highly exothermic. Cooling controls the reaction rate, preventing thermal degradation and minimizing bis-sulfonylation (where the product sulfonamide reacts with a second equivalent of sulfonyl chloride).

  • Electrophile Addition: Dissolve 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv.) in a minimal volume of dry DCM and add dropwise to the cooled solution.

  • Reaction Progression & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Validation: Monitor via LC-MS or TLC (typically Hexanes/EtOAc 7:3). The reaction is a self-validating system when the distinct spot/mass of the starting amine is completely consumed and replaced by the higher-mass, less polar sulfonamide product.

  • Quenching & Workup: Dilute with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and unreacted sulfonyl chloride as the water-soluble sulfonate salt), 1M HCl (to remove unreacted amine and DIPEA), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow N1 Step 1: Reagent Preparation Dry DCM, Inert Atmosphere (N2/Ar) N2 Step 2: Substrate Addition Amine (1.0 eq) + DIPEA (2.0 eq) N1->N2 N3 Step 3: Sulfonyl Chloride Addition Add 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) at 0°C N2->N3 N4 Step 4: Reaction Progression Warm to RT, Stir 2-4h (Validate via LC-MS) N3->N4 N5 Step 5: Quenching & Extraction Aq. NaHCO3 / 1M HCl / Brine Wash N4->N5 N6 Step 6: Purification Flash Chromatography / HPLC N5->N6

Caption: Standard step-by-step experimental workflow for sulfonamide synthesis.

Applications in Drug Discovery

In medicinal chemistry, the sulfonamide functional group is a privileged scaffold, frequently acting as a bioisostere for amides or serving as a critical hydrogen-bond donor/acceptor in protein-ligand interactions [2]. The incorporation of the 3-methoxy-5-methylphenyl moiety specifically offers a unique vector for probing hydrophobic pockets in target kinases or G-protein coupled receptors (GPCRs). The methoxy oxygen can engage in specific hydrogen bonding with backbone amides, while the methyl group provides a van der Waals anchor, improving the overall residence time and binding affinity of the drug candidate.

References

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Exploratory

3-Methoxy-5-methylbenzenesulfonyl Chloride: Structural Characterization and Synthetic Utility in Lead Optimization

Executive Summary 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) represents a privileged structural motif in medicinal chemistry, specifically within the design of sulfonamide-based pharmacophores. As a tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) represents a privileged structural motif in medicinal chemistry, specifically within the design of sulfonamide-based pharmacophores. As a trisubstituted benzene derivative, it offers a unique balance of electronic effects—combining the electron-donating properties of methoxy and methyl groups with the strong electron-withdrawing nature of the sulfonyl chloride "warhead." This guide details the physicochemical profile, validated synthetic pathways, and mechanistic reactivity of this compound, providing a robust framework for its application in drug discovery.

Structural Identity & Physicochemical Profile[1][2]

The 1,3,5-substitution pattern of this molecule is critical. Unlike ortho- or para-substituted analogs, the meta-positioning of the methyl and methoxy groups relative to the sulfonyl moiety prevents steric hindrance at the reactive sulfur center while modulating the lipophilicity of the resulting sulfonamide.

Key Chemical Data
PropertyValueNote
IUPAC Name 3-Methoxy-5-methylbenzene-1-sulfonyl chloride
CAS Number 861560-21-6Distinct from 2-methoxy isomers
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.67 g/mol
SMILES Cc1cc(OC)cc(c1)S(=O)(=O)Cl
Predicted LogP ~2.31Optimal for CNS penetration designs
Physical State White to off-white crystalline solidLow melting point (typically 40–60°C)
Reactivity Highly ElectrophilicRapidly hydrolyzes in moist air
Electronic Environment (SAR Implications)

The methoxy group (-OCH₃) at position 3 acts as a σ-acceptor but π-donor, while the methyl group (-CH₃) at position 5 serves as a weak σ-donor. This combination creates an electron-rich aromatic core compared to unsubstituted benzenesulfonyl chloride. However, the sulfonyl chloride group itself is strongly electron-withdrawing, activating the ring for nucleophilic attack at the sulfur atom rather than the ring carbons.

Synthetic Pathways & Manufacturing

While direct chlorosulfonation of 3-methylanisole is theoretically possible, it often yields a mixture of regioisomers (predominantly para- to the methoxy group). To ensure the specific 1,3,5-substitution pattern , the authoritative synthetic route involves the Meerwein Sulfonation (via diazonium salt) of 3-methoxy-5-methylaniline.

Validated Synthesis Workflow (Graphviz)

Synthesis_Pathway Figure 1: Regioselective Synthesis via Meerwein Sulfonation Precursor 3-Methoxy-5- methylaniline Diazonium Diazonium Salt Intermediate Precursor->Diazonium 1. NaNO2, HCl < 5°C (Diazotization) Radical Aryl Radical Species Diazonium->Radical 2. SO2, CuCl2 AcOH (Meerwein) Product 3-Methoxy-5-methyl benzenesulfonyl chloride Radical->Product 3. Radical Capture -N2

Figure 1: The diazonium route guarantees regiochemical integrity, avoiding the isomer mixtures common in direct electrophilic substitution.

Detailed Experimental Protocol (Diazotization-Chlorosulfonation)

Reagents:

  • 3-Methoxy-5-methylaniline (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Hydrochloric Acid (conc.[1][2] HCl)

  • Sulfur Dioxide (

    
     gas or saturated solution in AcOH)
    
  • Copper(II) Chloride (

    
    , 0.2 eq - Catalyst)
    

Step-by-Step Methodology:

  • Salt Formation: Dissolve 3-methoxy-5-methylaniline in a mixture of glacial acetic acid and conc. HCl (ratio 1:3). Cool the solution to -5°C using an ice-salt bath. Critical: Temperature control prevents phenol formation.

  • Diazotization: Dropwise add an aqueous solution of

    
    .[1] Maintain internal temperature below 0°C. Stir for 30 minutes until a clear diazonium salt solution forms.
    
  • Preparation of Sulfur Dioxide Mixture: In a separate vessel, saturate glacial acetic acid with

    
     gas until the weight increases by ~30%. Add 
    
    
    
    (catalyst).
  • The Meerwein Coupling: Slowly pour the cold diazonium solution into the stirred

    
     mixture.
    
    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Mechanism:[3][2][4] The Cu(II) oxidizes the intermediate radical to the cation/chloride transfer species.

  • Quenching: Once gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate in vacuo.
    

Reactivity & Mechanistic Insights[7][9]

The primary utility of 3-methoxy-5-methylbenzenesulfonyl chloride lies in its reactivity with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.

Nucleophilic Substitution Mechanism

The reaction proceeds via an addition-elimination pathway (associative mechanism) at the sulfur atom.

  • Nucleophilic Attack: The amine lone pair attacks the sulfur center.

  • Tetrahedral Intermediate: Formation of a transient pentavalent sulfur species.

  • Elimination: Chloride (

    
    ) is expelled as a good leaving group.
    
Reactivity Logic Diagram

Reactivity_Logic Figure 2: Mechanistic Flow of Sulfonamide Synthesis Sulfonyl Sulfonyl Chloride (Electrophile) Product Sulfonamide Scaffold Sulfonyl->Product S-N Bond Formation Nucleophile Primary/Secondary Amine Nucleophile->Product Attack at S Base Base Scavenger (e.g., Pyridine/TEA) Byproduct HCl Salt Base->Byproduct Neutralizes HCl Product->Byproduct Prevents Acid Hydrolysis

Figure 2: Base catalysis is essential to neutralize the HCl byproduct, which can otherwise protonate the amine nucleophile and stall the reaction.

Handling, Stability & Analytics

Stability Profile
  • Hydrolysis Sensitivity: High. Reacts with atmospheric moisture to form 3-methoxy-5-methylbenzenesulfonic acid (corrosive solid).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C.
    
  • Incompatibility: Strong oxidizers, strong bases, water/alcohols.

Analytical Characterization (QC)

To validate the identity of the synthesized material, the following analytical markers are standard:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       2.40 ppm (s, 3H, 
      
      
      
      )
    • 
       3.85 ppm (s, 3H, 
      
      
      
      )
    • 
       7.00–7.50 ppm (m, 3H, Aromatic protons). Look for meta-coupling patterns (d, J ~2Hz).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Note: The chloride is unstable in aqueous mobile phases; derivatize with excess morpholine or methanol before injection for accurate purity assessment.

References

  • ChemScene. (2025). 3-Methoxy-5-methylbenzenesulfonyl chloride Product Data. Retrieved from [5]

  • Organic Syntheses. (Coll. Vol. 5). Preparation of m-Trifluoromethylbenzenesulfonyl Chloride (Methodology Analog). Retrieved from

  • PubChem. (2025).[6] Compound Summary: 3-Methoxy-5-methylbenzenesulfonyl chloride.[5] Retrieved from

  • Sigma-Aldrich. (2025). Sulfonyl Chloride Building Blocks & Reactivity. Retrieved from [7]

Sources

Foundational

Strategic Synthesis of 3-Methoxy-5-methylbenzenesulfonyl Chloride: A Mechanistic and Protocol Guide

Executive Summary Sulfonyl chlorides are highly versatile electrophilic linchpins in medicinal chemistry, serving as the primary building blocks for sulfonamide-based therapeutics. The synthesis of 3-Methoxy-5-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl chlorides are highly versatile electrophilic linchpins in medicinal chemistry, serving as the primary building blocks for sulfonamide-based therapeutics. The synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride presents a unique regiochemical challenge due to its specific 1,3,5-substitution pattern. This whitepaper outlines a robust, self-validating synthetic route designed to bypass the limitations of direct electrophilic aromatic substitution, utilizing a Sandmeyer-type (Meerwein) chlorosulfonation to achieve absolute regiocontrol.

Retrosynthetic Rationale: Overcoming Directing Group Conflicts

In process chemistry, the causality behind route selection is often dictated by the electronic nature of existing functional groups. A direct chlorosulfonation of 1-methoxy-3-methylbenzene (3-methoxytoluene) is synthetically unviable for this target.

The Causality: The methoxy group (-OCH₃) is a strongly activating, ortho/para-directing substituent, while the methyl group (-CH₃) is a weakly activating, ortho/para-directing substituent. Direct electrophilic aromatic substitution (EAS) would inevitably yield a mixture of 2- and 4-substituted isomers relative to the methoxy group. Because the target molecule requires the sulfonyl chloride moiety to be situated meta to both groups, direct EAS cannot be employed.

Therefore, a functional group interconversion (FGI) strategy utilizing a pre-installed amine is mandatory[1]. 3-Methoxy-5-methylaniline serves as the ideal starting material, allowing for regiospecific installation of the sulfonyl chloride moiety via a radical-mediated diazotization-coupling sequence[2].

Mechanistic Causality: The Meerwein Chlorosulfonation

The transformation of the arylamine to the arylsulfonyl chloride is executed via a two-stage Meerwein chlorosulfonation[3]. Understanding the electron flow is critical for troubleshooting and process optimization.

  • Stage 1: Diazotization. The arylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at strictly controlled temperatures (0–5 °C). The electrophilic nitrosonium ion (NO⁺) attacks the primary amine, leading to the expulsion of water and the formation of the highly reactive 3-methoxy-5-methylbenzenediazonium chloride[4].

  • Stage 2: Copper-Catalyzed Radical Coupling. The diazonium salt is introduced to a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂). The SO₂ acts as a mild reducing agent, converting Cu(II) to Cu(I). The Cu(I) species transfers an electron to the diazonium cation, triggering the irreversible expulsion of nitrogen gas (N₂) and generating a transient aryl radical. This radical rapidly reacts with SO₂ to form an arylsulfonyl radical, which subsequently abstracts a chlorine atom from Cu(II)Cl₂, yielding the target sulfonyl chloride and regenerating the Cu(I) catalyst[2].

MechanisticPathway A 3-Methoxy-5-methylaniline B Diazonium Chloride A->B NaNO2, HCl < 5°C C Aryl Radical B->C Cu(I) catalyst - N2 (gas) D Arylsulfonyl Radical C->D + SO2 E Target Sulfonyl Chloride D->E Cu(II)Cl2 Chlorine transfer

Figure 1: Radical-mediated mechanistic pathway of the Meerwein chlorosulfonation.

Quantitative Process Optimization

To maximize yield and suppress side reactions (such as the formation of the corresponding phenol via water nucleophilic attack or aryl chloride via direct Sandmeyer halogenation), specific reaction parameters must be strictly controlled.

ParameterRange TestedOptimal ConditionCausality / Observation
Diazotization Temp -5 °C to 15 °C0–5 °C >5 °C leads to diazonium decomposition and phenol byproduct formation.
SO₂ Equivalents 2.0 to 10.0 eq5.0–6.0 eq Excess required to outcompete direct chloride trapping of the aryl radical.
CuCl₂ Loading 5 mol% to 50 mol%20 mol% Balances the reaction rate and suppression of the aryl chloride byproduct.
Coupling Solvent Water, AcOH, MeCNGlacial AcOH Maximizes SO₂ solubility and stabilizes the transient radical species.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical in-process controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding to the next[2].

ExperimentalWorkflow Step1 1. Amine Dissolution (HCl / H2O, 0 °C) Step2 2. Diazotization (NaNO2 addition, <5 °C) Step1->Step2 IPC1 IPC: Starch-Iodide Test (Confirm excess HNO2) Step2->IPC1 Step4 4. Sandmeyer Coupling (Dropwise addition, N2 evolution) IPC1->Step4 Pass Step3 3. Reagent Preparation (SO2 saturated in AcOH + CuCl2) Step3->Step4 Step5 5. Aqueous Quench (Ice water precipitation) Step4->Step5 Step6 6. Extraction & Purification (DCM extraction, washing) Step5->Step6

Figure 2: Self-validating experimental workflow with critical In-Process Controls (IPC).
Step-by-Step Methodology:
  • Amine Dissolution: Suspend 3-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (1:1 v/v).

    • Causality: The excess acid ensures complete protonation of the amine, preventing the coupling of the newly formed diazonium salt with unreacted amine (which would form unwanted diazoamino oligomers)[1].

  • Diazotization: Cool the suspension to 0–5 °C using an ice-salt bath. Dropwise, add a pre-cooled aqueous solution of NaNO₂ (1.1 eq), maintaining the internal temperature strictly below 5 °C.

    • Self-Validation (IPC): After 30 minutes of stirring, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting amine[4].

  • Reagent Preparation: In a separate, larger flask, prepare a saturated solution of SO₂ gas in glacial acetic acid (approx. 5.0 eq of SO₂). Add CuCl₂·2H₂O (0.2 eq) to this solution and cool to 5–10 °C.

    • Causality: Acetic acid is chosen as the co-solvent because it maximizes SO₂ solubility and stabilizes the transient radical intermediates during the electron transfer[3].

  • Sandmeyer Coupling: Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture.

    • Self-Validation (Visual): Vigorous nitrogen evolution (bubbling) will occur immediately upon addition, and the solution will transition from a blue/green copper color to a dark, opaque mixture, confirming radical generation and successful coupling[2]. Control the addition rate to maintain the temperature between 10–15 °C.

  • Quenching & Isolation: Once nitrogen evolution ceases (approx. 1–2 hours), pour the reaction mixture into a vigorously stirred beaker of crushed ice and water. The target 3-methoxy-5-methylbenzenesulfonyl chloride will precipitate as a solid or form a dense oily layer.

  • Purification: Extract the aqueous mixture with dichloromethane (DCM) three times. Wash the combined organic layers with cold water and cold brine to remove residual acetic acid and copper salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Caution: Sulfonyl chlorides are highly moisture-sensitive; avoid prolonged exposure to aqueous environments during workup[4].

Analytical Characterization Expectations

To confirm the structural integrity and regiochemistry of the synthesized 3-methoxy-5-methylbenzenesulfonyl chloride, ¹H NMR spectroscopy should be employed.

  • Expected ¹H NMR (CDCl₃, 400 MHz): The meta-meta-meta substitution pattern will yield distinct aromatic signals. Expect two distinct aromatic protons (around δ 7.2 - 7.5 ppm) exhibiting meta-coupling (

    
     Hz). The methoxy group will appear as a sharp singlet integrating to 3H (around δ 3.8 ppm), and the methyl group will appear as a singlet integrating to 3H (around δ 2.4 ppm)[1].
    

References

  • Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators for the Treatment of Hyperlipidemia. Journal of Medicinal Chemistry - ACS Publications. 1

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. ORBi.3

  • High-Yield Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole: Application Notes and Protocols. Benchchem. 2

  • Product Subclass 2: Arenesulfonic Acid Derivatives. Thieme. 4

Sources

Exploratory

CAS number for 3-Methoxy-5-methylbenzenesulfonyl chloride

An In-Depth Technical Guide to 3-Methoxy-5-methylbenzenesulfonyl chloride For Researchers, Scientists, and Drug Development Professionals CAS Number: 861560-21-6[1] Synonyms: 3-methoxy-5-methylbenzene-1-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxy-5-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 861560-21-6[1] Synonyms: 3-methoxy-5-methylbenzene-1-sulfonyl chloride

Section 1: Executive Summary

3-Methoxy-5-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a valuable intermediate in organic synthesis. While specific, peer-reviewed literature on this exact compound is not abundant, its structural motifs—a reactive sulfonyl chloride group flanked by methoxy and methyl substituents—make it a pertinent building block for the construction of complex molecules, particularly in the field of medicinal chemistry. The sulfonyl chloride moiety is a powerful electrophile, primarily used to form sulfonamides, a class of compounds with a broad spectrum of biological activities. The methoxy and methyl groups on the aromatic ring provide tools to modulate the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a technical overview of its properties, a representative synthesis based on established chemical principles, and its core application in the synthesis of sulfonamides, a critical functional group in drug discovery.

Section 2: Physicochemical & Spectroscopic Profile

The key physical and chemical properties of 3-Methoxy-5-methylbenzenesulfonyl chloride are summarized below. These properties are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource
CAS Number 861560-21-6[1]
Molecular Formula C₈H₉ClO₃S[1]
Molecular Weight 220.67 g/mol [1]
SMILES O=S(C1=CC(C)=CC(OC)=C1)(Cl)=O[1]
Purity Typically ≥95%[1]
Storage Sealed in dry, 2-8°C[1]

Section 3: Synthesis & Mechanistic Insights

The synthesis of substituted benzenesulfonyl chlorides can be achieved through several reliable methods, including the chlorosulfonation of arenes, or via diazotization of anilines in a Sandmeyer-type reaction. A highly effective and direct industrial route is the electrophilic chlorosulfonation of the corresponding substituted benzene.

The following protocol details a representative synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride starting from 3-methylanisole (3-methoxytoluene). This method is adapted from established procedures for analogous isomers and is predicated on the principles of electrophilic aromatic substitution.[2]

Representative Synthesis: Chlorosulfonation of 3-Methylanisole

The reaction proceeds by the attack of the electron-rich aromatic ring of 3-methylanisole on chlorosulfonic acid, a potent electrophilic sulfonating agent. The methoxy and methyl groups are ortho-, para-directing activators. Steric hindrance from the methyl group at position 3 and the methoxy group at position 1 will favor sulfonation at the C5 position, which is para to the methoxy group and ortho to the methyl group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 3-Methylanisole Reaction Chlorosulfonation SM1->Reaction SM2 Chlorosulfonic Acid (ClSO3H) SM2->Reaction Slow addition at 0-5 °C SM3 Dichloromethane (DCM) SM3->Reaction Solvent Workup1 Quench on Ice Reaction->Workup1 Reaction Mixture Workup2 Extraction with DCM Workup1->Workup2 Workup3 Wash with NaHCO3 Workup2->Workup3 Workup4 Drying & Evaporation Workup3->Workup4 Product 3-Methoxy-5-methyl- benzenesulfonyl chloride Workup4->Product Crude Product

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Vessel Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 3-methylanisole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Temperature Control (Critical Step): Cool the solution to 0-5 °C using an ice-salt bath. Maintaining a low temperature is crucial as the reaction is highly exothermic and higher temperatures can lead to the formation of undesired isomers and di-sulfonylated byproducts.[2]

  • Reagent Addition: Slowly add chlorosulfonic acid (approx. 1.2 eq) dropwise from the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0-5 °C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully quenching a small aliquot.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold water and a saturated sodium bicarbonate solution to remove acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-Methoxy-5-methylbenzenesulfonyl chloride. Further purification can be achieved by vacuum distillation or crystallization if necessary.

Section 4: Applications in Medicinal Chemistry & Organic Synthesis

The primary utility of 3-Methoxy-5-methylbenzenesulfonyl chloride in drug discovery and development lies in its function as a precursor to sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and robust method for forming a sulfonamide linkage.[3] This reaction is highly efficient and proceeds under mild conditions, making it ideal for the late-stage functionalization of complex molecules.

Application_Workflow cluster_reagents Core Reagents cluster_reaction Reaction cluster_product Product Class SC 3-Methoxy-5-methyl- benzenesulfonyl chloride Coupling Sulfonamide Formation SC->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Base Base (e.g., Pyridine, Et3N) Base->Coupling HCl Scavenger Sulfonamide Substituted Sulfonamide Coupling->Sulfonamide

Caption: General reaction scheme for the synthesis of sulfonamides.

Role of Substituents in Drug Design

The specific substitution pattern of 3-Methoxy-5-methylbenzenesulfonyl chloride offers distinct advantages for fine-tuning molecular properties:

  • Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. It also influences the molecule's electronic properties and can direct metabolism, sometimes blocking a potential site of oxidation on the aromatic ring.

  • Methyl Group (-CH₃): The methyl group increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also provide beneficial steric interactions within a protein's binding pocket, improving potency and selectivity.

  • Combined Effect: The meta-positioning of these groups provides a specific vector for the sulfonylamide group, directing it into a particular region of space. This defined geometry is critical for achieving high-affinity binding to a target protein.

This building block is therefore a valuable tool for medicinal chemists to create libraries of diverse sulfonamides, systematically probing the structure-activity relationship (SAR) of a lead compound to optimize its therapeutic properties.

Section 5: Handling, Storage, and Safety

As with all sulfonyl chlorides, 3-Methoxy-5-methylbenzenesulfonyl chloride must be handled with care in a well-ventilated fume hood.

  • Hazards: The compound is corrosive and a lachrymator (tear-inducing). It causes severe skin burns and eye damage. It reacts violently with water, releasing hydrochloric acid (HCl) gas.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols. Recommended storage temperature is 2-8°C.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

3-Methoxy-5-methylbenzenesulfonyl chloride, identified by CAS number 861560-21-6, is a specialized chemical reagent with significant potential in synthetic and medicinal chemistry. Its utility is primarily derived from the highly reactive sulfonyl chloride group, which enables the straightforward synthesis of sulfonamides. The specific arrangement of the methoxy and methyl substituents on the phenyl ring provides a sophisticated tool for medicinal chemists to modulate the steric, electronic, and pharmacokinetic properties of target molecules. While detailed, compound-specific literature is limited, its synthesis and reactivity can be confidently predicted from well-established principles of organic chemistry, making it a reliable building block for the exploration of new chemical space in drug discovery programs.

References

  • Sigma-Aldrich. 3-Methoxybenzenesulfonyl chloride Safety Data Sheet. (Note: Safety information is extrapolated from the closely related 3-methoxybenzenesulfonyl chloride, as a specific sheet for the title compound was not available in the search results).
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank 2024, m1879. Available at: [Link].

  • Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008, 311-312. Available at: [Link].

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link].

  • Google Patents. HETEROCYCLIC COMPOUND - EP 3498693 B1.

Sources

Foundational

Spectroscopic Characterization of 3-Methoxy-5-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Benzenesulfonyl chlorides are a pivotal class of organic compounds, widely utilized as precursors in the synthesis of sulfonamides, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzenesulfonyl chlorides are a pivotal class of organic compounds, widely utilized as precursors in the synthesis of sulfonamides, a functional group present in a multitude of pharmaceutical agents. The specific substitution pattern of 3-methoxy and 5-methyl groups on the benzene ring of the title compound offers a unique scaffold for medicinal chemists to explore structure-activity relationships. Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of the target molecule. This guide delves into the predicted spectroscopic features of 3-Methoxy-5-methylbenzenesulfonyl chloride, providing a comprehensive reference for its identification.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for 3-Methoxy-5-methylbenzenesulfonyl chloride, the following sections provide a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-Methoxy-5-methylbenzenesulfonyl chloride are discussed below.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit a specific splitting pattern.

    • The proton at the C2 position is expected to be a singlet or a finely split triplet, influenced by meta-coupling to the protons at C4 and C6.

    • The proton at the C4 position is expected to be a singlet or a finely split triplet.

    • The proton at the C6 position is also expected to be a singlet or a finely split triplet.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, typically in the region of δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for 3-Methoxy-5-methylbenzenesulfonyl chloride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HAr-H (C2-H)
~7.3s1HAr-H (C4-H)
~7.2s1HAr-H (C6-H)
~3.9s3H-OCH₃
~2.4s3H-CH₃

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effect of the sulfonyl chloride group.

    • The carbon attached to the sulfonyl chloride group (C1) will be significantly downfield.

    • The carbons attached to the methoxy (C3) and methyl (C5) groups will also be downfield, but to a lesser extent.

    • The remaining aromatic carbons (C2, C4, C6) will appear at higher field strengths.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon is expected around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for 3-Methoxy-5-methylbenzenesulfonyl chloride

Chemical Shift (δ, ppm)Assignment
~160C3 (C-OCH₃)
~145C1 (C-SO₂Cl)
~140C5 (C-CH₃)
~125C6
~120C2
~115C4
~56-OCH₃
~21-CH₃

Diagram 1: Predicted ¹H NMR Assignments for 3-Methoxy-5-methylbenzenesulfonyl chloride

Caption: Predicted ¹H NMR chemical shifts for 3-Methoxy-5-methylbenzenesulfonyl chloride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methoxy-5-methylbenzenesulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 3-Methoxy-5-methylbenzenesulfonyl chloride

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃, -CH₃)
1600, 1480Medium-StrongAromatic C=C stretch
1380-1370StrongAsymmetric SO₂ stretch
1190-1170StrongSymmetric SO₂ stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000MediumAryl-O stretch (symmetric)
600-500StrongS-Cl stretch

The presence of strong absorption bands around 1375 cm⁻¹ and 1180 cm⁻¹ would be highly indicative of the sulfonyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 220, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak at m/z 222 (M+2) with an intensity of approximately one-third of the molecular ion peak is also expected.

  • Major Fragmentation Pathways:

    • Loss of a chlorine atom (Cl•) to give a fragment at m/z 185.

    • Loss of the sulfonyl chloride group (•SO₂Cl) to give a fragment at m/z 121.

    • Further fragmentation of the aromatic ring.

Diagram 2: Predicted Mass Spectrometry Fragmentation of 3-Methoxy-5-methylbenzenesulfonyl chloride

G mol [C₈H₉ClO₃S]⁺ m/z = 220/222 frag1 [C₈H₉O₃S]⁺ m/z = 185 mol->frag1 - Cl• frag2 [C₇H₉O]⁺ m/z = 121 mol->frag2 - •SO₂Cl

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

While specific experimental data for the title compound is lacking, this section outlines standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) or as a KBr pellet or thin film (if solid).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Plausible Synthetic Approach

A plausible method for the synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride involves the chlorosulfonation of 3-methylanisole.

Diagram 3: Synthetic Pathway

G start 3-Methylanisole product 3-Methoxy-5-methylbenzenesulfonyl chloride start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO₃H) reagent->product

Caption: Plausible synthesis of the title compound.

This reaction is typically carried out at low temperatures to control the regioselectivity and minimize side reactions. The workup procedure involves quenching the reaction mixture with ice and extracting the product with an organic solvent.

Safety Considerations

Benzenesulfonyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methoxy-5-methylbenzenesulfonyl chloride. While experimental data remains to be published, the theoretical analysis presented here, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the characterization and identification of this important synthetic intermediate. Researchers in the fields of medicinal chemistry and drug development can utilize this guide to aid in their synthetic and analytical endeavors.

References

  • PubChem. 2-methoxy-5-methylbenzenesulfonyl chloride. [Link]

  • PrepChem. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. [Link][1]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link][2]

Sources

Exploratory

An In-depth Technical Guide to 3-Methoxy-5-methylbenzenesulfonyl Chloride

Abstract This technical guide provides a comprehensive overview of 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS No. 861560-21-6), a key aromatic sulfonyl chloride intermediate. The document is intended for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS No. 861560-21-6), a key aromatic sulfonyl chloride intermediate. The document is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. It delves into the presumptive synthesis pathways, mechanistic underpinnings, applications in medicinal chemistry, and physicochemical properties of the compound. While the precise first synthesis of this specific isomer is not prominently documented in seminal literature, this guide constructs its scientific narrative based on established principles of organic chemistry and extensive data on analogous compounds.

Introduction and Strategic Importance

3-Methoxy-5-methylbenzenesulfonyl chloride is a substituted aromatic organic compound featuring a sulfonyl chloride functional group. This functional group makes it a highly reactive and versatile intermediate in organic synthesis. The sulfonyl chloride moiety is an excellent electrophile, readily reacting with a wide array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants.[1] The specific substitution pattern of 3-Methoxy-5-methylbenzenesulfonyl chloride—a meta-disposed methoxy and methyl group—offers a unique electronic and steric profile. These substituents can be strategically utilized by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility, lipophilicity, metabolic stability, and target binding interactions.[2]

Synthesis and Mechanistic Insights

Primary Synthetic Route: Electrophilic Aromatic Substitution

The most direct and widely practiced method for synthesizing arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic precursor.[2] For the target molecule, the precursor is 3-methylanisole (also known as 3-methoxytoluene).[3][4]

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are ortho-, para-directing activators. However, due to steric hindrance from the methyl group at position 3 and the methoxy group at position 5, the sulfonation is directed to the positions of lowest steric hindrance, primarily position 1.

Reaction Mechanism:

  • Generation of the Electrophile: Chlorosulfonic acid is a potent electrophile.

  • Nucleophilic Attack: The electron-rich aromatic ring of 3-methylanisole attacks the sulfur atom of chlorosulfonic acid. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as a chloride ion or another molecule of chlorosulfonic acid) abstracts a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring and yielding the final product.

The reaction is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to minimize the formation of isomeric byproducts and disulfonated species.[2]

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for the chlorosulfonation of substituted anisoles.[2][5]

Objective: To synthesize 3-Methoxy-5-methylbenzenesulfonyl chloride.

Materials:

  • 3-Methylanisole (Precursor)

  • Chlorosulfonic acid (Reagent)

  • Dichloromethane (DCM) (Solvent)

  • Crushed Ice / Ice Water (for quenching)

  • Saturated Sodium Bicarbonate Solution (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 3-methylanisole in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (typically 1.2 to 3 molar equivalents) dropwise from the dropping funnel while vigorously stirring and maintaining the internal temperature between 0-5 °C. The evolution of HCl gas will be observed.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Separate the organic layer. Wash it sequentially with cold water and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 3-methoxy-5-methylbenzenesulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Development

The primary utility of 3-Methoxy-5-methylbenzenesulfonyl chloride lies in its role as a molecular scaffold for the synthesis of complex sulfonamides. A significant area of application is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor involved in inflammatory and allergic responses, making it an attractive target for diseases like asthma and allergic rhinitis.[2][5]

Representative Application: Synthesis of a CRTH2 Antagonist Core

The following scheme illustrates a representative synthesis where 3-Methoxy-5-methylbenzenesulfonyl chloride could be used to create the core structure of a potential CRTH2 antagonist, based on scaffolds described in the patent literature.[5]

Workflow:

  • Sulfonamide Formation: 3-Methoxy-5-methylbenzenesulfonyl chloride is reacted with a suitable primary or secondary amine (here, a generic amine R-NH₂) in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Reaction: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Product: The chloride ion is displaced, and after deprotonation by the base, the stable sulfonamide linkage is formed, yielding the target molecule.

G cluster_start Starting Materials cluster_process Reaction Step cluster_product Product A 3-Methoxy-5-methyl- benzenesulfonyl chloride C Sulfonamide Bond Formation A->C Electrophile B Amine Intermediate (R-NH₂) B->C Nucleophile + Base (e.g., Pyridine) D Target Sulfonamide (CRTH2 Antagonist Core) C->D Forms Stable Sulfonamide Linkage

Caption: Representative workflow for synthesizing a sulfonamide core.

Physicochemical and Spectroscopic Properties

A precise experimental determination of all physical properties is dependent on the purity of the sample. The data below is a consolidation of information from various chemical suppliers and computational models.[6]

Physical and Chemical Data
PropertyValueSource
CAS Number 861560-21-6[6]
Molecular Formula C₈H₉ClO₃S[6]
Molecular Weight 220.67 g/mol [6]
Appearance Solid (predicted/typical)
Storage Sealed in dry, 2-8°C[6]
SMILES O=S(C1=CC(C)=CC(OC)=C1)(Cl)=O[6]
LogP (predicted) 1.93[6]
TPSA (predicted) 43.37 Ų[6]
Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (3H): Three signals would be expected in the aromatic region (~7.0-7.8 ppm). Due to the meta-substitution, they would likely appear as singlets or narrow multiplets.

  • Methoxy Protons (-OCH₃, 3H): A sharp singlet would be expected around 3.8-4.0 ppm.

  • Methyl Protons (-CH₃, 3H): A sharp singlet would be expected around 2.4-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of ~110-160 ppm. The carbon attached to the methoxy group would be the most deshielded.

  • Methoxy Carbon (-OCH₃, 1C): A signal around 55-60 ppm.

  • Methyl Carbon (-CH₃, 1C): A signal around 20-22 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic absorption bands for the sulfonyl chloride group.

  • S=O Asymmetric Stretch: Strong band at ~1370-1410 cm⁻¹

  • S=O Symmetric Stretch: Strong band at ~1160-1204 cm⁻¹

  • C-H Stretching (Aromatic & Aliphatic): Bands around 2850-3100 cm⁻¹

  • C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Safety and Handling

3-Methoxy-5-methylbenzenesulfonyl chloride is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other sulfonyl chlorides, it is corrosive and a lachrymator. It will react with water and other nucleophiles, including moisture in the air, to release corrosive hydrochloric acid (HCl) gas.

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, alcohols, amines). The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]

Conclusion

3-Methoxy-5-methylbenzenesulfonyl chloride stands as a valuable, albeit specialized, building block for organic synthesis, particularly within the realm of drug discovery. Its synthesis is rooted in the fundamental and scalable process of chlorosulfonation, a testament to the enduring utility of classic electrophilic aromatic substitution reactions. The strategic placement of its methoxy and methyl substituents provides a nuanced tool for medicinal chemists to modulate molecular properties, with significant potential in the development of novel therapeutics targeting inflammatory pathways, such as CRTH2 antagonists. This guide has synthesized the available chemical knowledge to provide a robust framework for understanding and utilizing this important chemical intermediate.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • Gant, T. G. (2014). Benzodiazepinone Derivatives as CRTH2 Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1035-1040.
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). Retrieved from [Link]

  • Ulven, T., et al. (2007). Synthesis and in vitro evaluation of a selective antagonist and the corresponding radioligand for the prostaglandin D2 receptor CRTH2. Bioorganic & Medicinal Chemistry Letters, 17(16), 4447-4450.
  • Fussman, B., et al. (2012). Patent Application Publication (Pub. No.: US 2012/0309796 A1).
  • Kadali, S. D., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 124(3), 667-674.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]

  • Google Patents. (n.d.). Process for production of aromatic sulfonyl chloride compound.
  • Google Patents. (n.d.). Process for preparing sulfonamide compounds.
  • DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Eureka. (2021). Synthesis method of 3-(halogenated phenoxy) benzene sulfonyl chloride derivative. Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methylanisole. Retrieved from [Link]

  • PrepChem. (2016). Preparation of 3-methylanisole. Retrieved from [Link]

Sources

Foundational

Technical Guide: Research Frontiers for 3-Methoxy-5-methylbenzenesulfonyl Chloride

Executive Summary 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) represents a high-value pharmacophore building block for medicinal chemistry and agrochemical development. Unlike generic benzenesulfonyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) represents a high-value pharmacophore building block for medicinal chemistry and agrochemical development. Unlike generic benzenesulfonyl chlorides, this specific 3,5-disubstitution pattern offers a unique balance of electronic donation and steric bulk, making it a critical tool for Structure-Activity Relationship (SAR) optimization.

This guide outlines the compound's utility in synthesizing sulfonamide-based libraries targeting microtubule dynamics (oncology) , carbonic anhydrase inhibition , and CNS receptors (5-HT6) . It provides validated protocols for handling, synthesis, and purification to ensure reproducibility in high-throughput screening campaigns.

Chemical Profile & Reactivity[1][2][3][4]

Structural Logic

The 3-methoxy-5-methyl substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry:

  • Electronic Modulation: The methoxy group (

    
    ) is a strong 
    
    
    
    -acceptor but
    
    
    -donor, while the methyl group (
    
    
    ) is a weak
    
    
    -donor. This combination increases electron density on the sulfonyl group compared to unsubstituted analogs, potentially reducing the acidity of the resulting sulfonamide N-H, which affects binding affinity in metalloenzyme active sites.
  • Metabolic Stability: Substitution at the meta positions blocks common metabolic soft spots (CYP450 oxidation), extending the half-life of the final drug candidate.

  • Lipophilicity Tuning: The methyl and methoxy groups incrementally increase

    
     without introducing the excessive hydrophobicity associated with halogens, improving membrane permeability.
    
Physical Properties
PropertyValueImplication for Research
CAS Number 861560-21-6Unique identifier for procurement.
Molecular Weight 220.67 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Physical State Solid/Low-melting solidEasier to weigh than liquid sulfonyl chlorides.
Reactivity ElectrophilicHigh susceptibility to hydrolysis; requires anhydrous handling.

Core Application Areas

Oncology: Tubulin Polymerization Inhibitors

The 3,5-substitution pattern is a classic bioisostere for the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 . Researchers can utilize 3-methoxy-5-methylbenzenesulfonyl chloride to synthesize sulfonamide analogs that bind to the colchicine site of tubulin.

  • Mechanism: The sulfonamide rigidifies the structure, positioning the 3-methoxy-5-methyl phenyl ring to mimic the hydrophobic interactions of the natural product's A-ring.

  • Research Pathway: Synthesize

    
    -arylbenzenesulfonamides and screen for G2/M cell cycle arrest.
    
Enzyme Inhibition: Carbonic Anhydrase (CA)

Sulfonamides are the primary class of CA inhibitors. The "tail" of the inhibitor (the aryl ring) dictates selectivity between CA isoforms (e.g., hCA IX vs. hCA II).

  • Hypothesis: The 3-methoxy-5-methyl tail provides a distinct steric profile that may clash with the hydrophilic residues of off-target isoforms (like hCA I), improving selectivity for tumor-associated hCA IX.

CNS Targets: 5-HT6 Antagonists

Serotonin 5-HT6 receptor antagonists are heavily researched for cognitive enhancement in Alzheimer's disease. Many high-affinity ligands feature a benzenesulfonyl indole or quinoline core.

  • Application: Use this reagent to introduce the arylsulfonyl moiety onto tryptamine or piperazine scaffolds to explore the impact of the 3-methoxy group on receptor subtype selectivity.

Visualizing the Research Logic

The following diagram illustrates the strategic decision-making process when employing this building block in drug design.

SAR_Logic Reagent 3-Methoxy-5-methyl benzenesulfonyl chloride Path_Amine Rxn w/ Amines (Schotten-Baumann) Reagent->Path_Amine Nucleophilic Attack Path_Hybrid Rxn w/ Heterocycles (Indoles/Piperazines) Reagent->Path_Hybrid Sulfonamide Sulfonamide Scaffold Path_Amine->Sulfonamide Path_Hybrid->Sulfonamide Target_Tubulin Target: Tubulin (Colchicine Site) Sulfonamide->Target_Tubulin Mimics Trimethoxy A-Ring Target_CA Target: Carbonic Anhydrase (hCA IX) Sulfonamide->Target_CA Zinc Binding Motif Target_5HT6 Target: 5-HT6 (CNS) Sulfonamide->Target_5HT6 Conformational Lock

Caption: Strategic utilization of 3-Methoxy-5-methylbenzenesulfonyl chloride in diverse therapeutic areas.

Experimental Protocols

Standard Sulfonamide Synthesis (Schotten-Baumann Conditions)

This protocol is optimized for parallel synthesis libraries.

Reagents:

  • 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv)[1]

  • Primary/Secondary Amine (1.0 equiv)

  • Pyridine (solvent & base) or DCM/Triethylamine

  • DMAP (catalytic, optional)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add Triethylamine (1.5 mmol).

  • Addition: Cool the solution to 0°C. Add 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 mmol) portion-wise to control exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Add water (5 mL) to hydrolyze excess sulfonyl chloride.

  • Extraction: Extract with DCM (3 x 10 mL). Wash organic layer with 1N HCl (to remove excess amine/pyridine) followed by brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification Strategy
  • Crude Purity > 90%: Recrystallize from Ethanol/Water.

  • Crude Purity < 90%: Flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient Hexane

      
       30% EtOAc/Hexane.
      
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Amine Substrate Step1 Dissolve in DCM + Et3N (0°C under N2) Start->Step1 Step2 Add Sulfonyl Chloride (Slow Addition) Step1->Step2 Step3 Stir RT (4-12h) Monitor TLC/LCMS Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No Quench Quench w/ H2O Extract DCM Decision->Quench Yes Wash Acid Wash (1N HCl) Brine Wash Quench->Wash Purify Recrystallize or Flash Chromatography Wash->Purify

Caption: Optimized synthetic workflow for sulfonamide generation.

Future Outlook & Trends

The utility of 3-Methoxy-5-methylbenzenesulfonyl chloride is expanding into Fragment-Based Drug Discovery (FBDD) . Its molecular weight (<250 Da) and distinct substitution pattern make it an ideal "fragment" to screen against protein targets using NMR or X-ray crystallography. Hits containing this fragment can be rapidly elaborated into potent leads.

Furthermore, in Agrochemicals , the sulfonamide linkage remains a gold standard for acetolactate synthase (ALS) inhibitors (herbicides). This specific derivative offers a novel IP space for companies looking to bypass existing patents on generic sulfonylureas.

References

  • Sigma-Aldrich. 3-Methoxybenzenesulfonyl chloride Product Specification. Retrieved from .

  • BenchChem. An In-depth Technical Guide to Methanesulfonyl Chloride and its Derivatives. Retrieved from .[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted benzenesulfonamides. Retrieved from .[2]

  • Gowda, B. T., et al. Structure-activity studies of N-(aryl)-benzenesulfonamides. Journal of Crystallography. Retrieved from .

  • Supuran, C. T. Carbonic anhydrases as targets for medicinal chemistry.[3] Bioorganic & Medicinal Chemistry.[4][2][5] Retrieved from .

Sources

Exploratory

Solubility profile of 3-Methoxy-5-methylbenzenesulfonyl chloride in common solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Methoxy-5-methylbenzenesulfonyl Chloride Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Methoxy-5-methylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 3-Methoxy-5-methylbenzenesulfonyl chloride. Recognizing the compound's reactive nature and the scarcity of public solubility data, this document emphasizes a structured, first-principles approach. It moves beyond a simple data sheet to offer a detailed methodology, explaining the causality behind experimental choices, from solvent selection to analytical quantification. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming an essential resource for process chemistry, formulation development, and synthetic route optimization.

Introduction: The Need for a Defined Solubility Profile

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS No. 861560-21-6) is an aromatic sulfonyl chloride, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The sulfonyl chloride functional group serves as a versatile handle for introducing the sulfonyl moiety into various molecular scaffolds. The successful design, optimization, and scaling of synthetic routes involving this intermediate are fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility in common organic solvents.

A well-characterized solubility profile is critical for:

  • Reaction Condition Optimization: Selecting appropriate solvents to ensure homogeneity, control reaction rates, and facilitate product crystallization.

  • Purification Strategy: Designing efficient crystallization or chromatographic purification processes.

  • Formulation Development: Creating stable and effective formulations for downstream applications.

  • Safety and Handling: Understanding solvent interactions to mitigate risks during storage and handling.

This guide provides the theoretical basis and practical, step-by-step protocols for establishing a robust and reliable solubility profile for 3-Methoxy-5-methylbenzenesulfonyl chloride.

Compound Characteristics and Theoretical Solubility Considerations

To predict and understand the solubility behavior of 3-Methoxy-5-methylbenzenesulfonyl chloride, we must first analyze its molecular structure and known physicochemical properties.

Molecular Structure: C₈H₉ClO₃S Molecular Weight: 220.67 g/mol [2]

The structure consists of three key regions influencing its solubility:

  • Aromatic Ring: The substituted benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

  • Methoxy and Methyl Groups: The electron-donating methoxy and methyl groups contribute to the molecule's overall size and introduce some polarity.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electrophilic functional group. It is capable of strong dipole-dipole interactions but is not a hydrogen bond donor.

Based on the principle of "like dissolves like," this structural mosaic suggests a nuanced solubility profile.[3] The compound is expected to exhibit limited solubility in highly nonpolar solvents like hexanes and greater affinity for solvents with moderate to high polarity that can engage in dipole-dipole interactions.

Critical Consideration: Reactivity with Protic Solvents A crucial aspect of sulfonyl chlorides is their reactivity towards nucleophiles, including water and alcohols.[4] In the presence of such protic solvents, 3-Methoxy-5-methylbenzenesulfonyl chloride will undergo solvolysis, a chemical reaction that consumes the starting material to form the corresponding sulfonic acid or ester.

R-SO₂Cl + H₂O → R-SO₃H + HCl R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

Therefore, for the purpose of determining true thermodynamic solubility, polar protic solvents (e.g., water, methanol, ethanol) must be treated as reactive media, not inert dissolving agents. [4] Any investigation in these solvents measures reactivity and degradation kinetics rather than simple solubility. This guide will focus on determining solubility in a range of aprotic and nonpolar solvents.

Experimental Framework for Solubility Determination

A systematic approach to solubility measurement involves a multi-step process, beginning with solvent selection and qualitative screening, followed by rigorous quantitative analysis.

Rationale for Solvent Selection

The chosen solvents should span a representative range of polarities and chemical classes. They are categorized below for a systematic study.

Solvent Class Solvent Example Rationale
Nonpolar n-HexaneRepresents aliphatic hydrocarbons, testing the lower limit of solubility.
TolueneRepresents aromatic hydrocarbons, which may show favorable π-stacking interactions.
Polar Aprotic Dichloromethane (DCM)A common halogenated solvent used in synthesis.
Diethyl EtherA traditional ether with low polarity.
Ethyl Acetate (EtOAc)An ester of moderate polarity, widely used in chromatography and extraction.
Tetrahydrofuran (THF)A cyclic ether with higher polarity than diethyl ether.
AcetoneA ketone with significant polarity, capable of dissolving a wide range of compounds.
Acetonitrile (MeCN)A polar solvent with a strong dipole, common in HPLC and synthesis.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often used to solubilize poorly soluble compounds.[5]
Mandatory Safety Precautions

3-Methoxy-5-methylbenzenesulfonyl chloride and its analogs are classified as corrosive and moisture-sensitive.[6] All handling and experimental procedures must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat at all times.

  • Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Moisture Control: The compound is moisture-sensitive. Use dry glassware and solvents, and consider performing manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocols

The following diagram illustrates the comprehensive workflow for determining the solubility profile.

Solubility Determination Workflow cluster_prep Preparation cluster_qual Qualitative Screening cluster_quant Quantitative Analysis (Shake-Flask) cluster_report Reporting s1 Select & Prepare Dry Solvents q1 Add Solvent Incrementally to Known Mass of Solute s1->q1 qt1 Add Excess Solid to Known Volume of Solvent s1->qt1 s2 Weigh Compound (Inert Atmosphere) s2->q1 s2->qt1 q2 Vortex & Visually Inspect for Dissolution q1->q2 Inform Quantitative Experiment q3 Classify as: Soluble, Sparingly Soluble, or Insoluble q2->q3 Inform Quantitative Experiment q3->qt1 Inform Quantitative Experiment qt2 Equilibrate at Constant Temp. (e.g., 24h @ 25°C) qt1->qt2 qt3 Filter Supernatant (0.22 µm PTFE filter) qt2->qt3 qt4 Dilute Sample for HPLC Analysis qt3->qt4 qt5 Quantify Concentration Against Calibration Curve qt4->qt5 r1 Tabulate Solubility Data (mg/mL & mol/L) qt5->r1 r2 Analyze Data vs. Solvent Properties r1->r2

Caption: Workflow for systematic solubility determination.

Protocol 1: Qualitative Solubility Screening

This rapid method provides an initial estimate of solubility to guide the more rigorous quantitative experiments.

  • Preparation: Accurately weigh approximately 10 mg of 3-Methoxy-5-methylbenzenesulfonyl chloride into a dry 4 mL glass vial.

  • Solvent Addition: Add the selected solvent to the vial in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 60 seconds.[3]

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification: Continue adding solvent up to a total volume of 2 mL. Classify the solubility based on the volume of solvent required for complete dissolution.

    • Very Soluble: Dissolves in < 0.5 mL.

    • Soluble: Dissolves in 0.5 - 1.0 mL.

    • Sparingly Soluble: Dissolves in 1.0 - 2.0 mL.

    • Insoluble: Does not fully dissolve in 2.0 mL.

  • Record: Record the classification for each solvent tested.

Protocol 2: Quantitative Solubility by Shake-Flask Method (HPLC Analysis)

This protocol determines the thermodynamic equilibrium solubility, which is the most accurate and widely accepted measure.[7]

  • Preparation: Add an excess of 3-Methoxy-5-methylbenzenesulfonyl chloride (e.g., ~50 mg, or an amount known to be in excess from the qualitative screen) to a 4 mL glass vial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

  • Equilibration: Cap the vial securely and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours to ensure the solution is saturated and at thermodynamic equilibrium.[7]

  • Sample Collection: After equilibration, allow the vial to stand undisturbed for 30 minutes to let the excess solid settle.

  • Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear, particle-free filtrate into a clean HPLC vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute a portion of the filtrate with a suitable solvent (typically acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve. A 100-fold dilution is a common starting point.

  • HPLC Analysis:

    • Method: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and a UV detector set to an appropriate wavelength for the compound.

    • Calibration: Prepare a series of calibration standards of known concentrations of 3-Methoxy-5-methylbenzenesulfonyl chloride and generate a calibration curve (Peak Area vs. Concentration).

    • Quantification: Inject the diluted filtrate and determine its concentration from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Solubility Profile of 3-Methoxy-5-methylbenzenesulfonyl Chloride at 25 °C

Solvent Solvent Class Qualitative Solubility Quantitative Solubility (mg/mL) Quantitative Solubility (mol/L)
n-HexaneNonpolarData to be determinedData to be determinedData to be determined
TolueneNonpolarData to be determinedData to be determinedData to be determined
DichloromethanePolar AproticData to be determinedData to be determinedData to be determined
Diethyl EtherPolar AproticData to be determinedData to be determinedData to be determined
Ethyl AcetatePolar AproticData to be determinedData to be determinedData to be determined
TetrahydrofuranPolar AproticData to be determinedData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determinedData to be determined
AcetonitrilePolar AproticData to be determinedData to be determinedData to be determined
Dimethyl SulfoxidePolar AproticData to be determinedData to be determinedData to be determined

The following diagram provides a visual classification of the solvents used in this proposed study.

Caption: Classification of common laboratory solvents.

Conclusion

Determining the solubility profile of 3-Methoxy-5-methylbenzenesulfonyl chloride is not a trivial task due to its reactive nature. A purely data-driven approach is insufficient without a strong methodological foundation. By employing the systematic framework outlined in this guide—from careful solvent selection and qualitative screening to precise quantitative measurement via the shake-flask method—researchers can generate reliable and reproducible data. This information is invaluable for accelerating process development, ensuring robust purification strategies, and enabling the efficient use of this important chemical intermediate in the fields of pharmaceutical and chemical synthesis.

References

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Unknown. PROPERTIES OF COMMON ORGANIC SOLVENTS. [Link]

  • DisperseTech. (2014, July 19). Properties of Common Solvents. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–750. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Wikipedia. Solvent. [Link]

  • Thermo Fisher Scientific. (2009, May 26). 3-Methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]

  • Murov, S. Common Organic Solvents: Table of Properties. [Link]

  • Solubility of Things. 4-Methoxybenzenesulfonyl chloride. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of 3-Methoxy-5-methylbenzenesulfonyl Chloride in Modern Sulfonamide Synthesis

Introduction: The Enduring Importance of the Sulfonamide Scaffold The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The strategic synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and lead optimization. The specific substitution pattern on the aryl ring of the sulfonyl chloride precursor is a key determinant of the final compound's physicochemical properties, such as its lipophilicity, metabolic stability, and target binding affinity.

3-Methoxy-5-methylbenzenesulfonyl chloride is a valuable building block that offers a distinct substitution pattern. The presence of a methoxy group (an electron-donating group) and a methyl group on the benzene ring allows for fine-tuning of these properties. This guide provides a comprehensive overview of the synthesis of N-substituted sulfonamides using 3-methoxy-5-methylbenzenesulfonyl chloride, including a detailed mechanistic rationale, step-by-step experimental protocols, and best practices for purification and characterization.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center

The synthesis of a sulfonamide from 3-methoxy-5-methylbenzenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen bond.

A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocols and Workflow

The following protocols provide a robust framework for the synthesis, purification, and analysis of sulfonamides derived from 3-methoxy-5-methylbenzenesulfonyl chloride.

General Experimental Workflow

The overall process can be visualized as a sequence of distinct stages, from reaction setup to the characterization of the final, pure product.

Experimental Workflow start Start | Prepare anhydrous glassware under N₂ atmosphere. dissolve_amine Step 1: Dissolve Amine Dissolve amine (1.0 eq) in anhydrous Dichloromethane (DCM). start->dissolve_amine cool Step 2: Cool Reaction Cool solution to 0 °C in an ice bath. dissolve_amine->cool add_base Step 3: Add Base Add pyridine (1.5 eq) dropwise. cool->add_base add_sulfonyl Step 4: Add Sulfonyl Chloride Add 3-methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) solution in DCM dropwise. add_base->add_sulfonyl react Step 5: Reaction Stir at 0 °C for 30 min, then warm to room temperature for 6-18h. add_sulfonyl->react monitor Step 6: Monitor Progress Use Thin Layer Chromatography (TLC) to check for consumption of starting materials. react->monitor workup Step 7: Aqueous Workup Dilute with DCM, wash with 1M HCl, H₂O, sat. NaHCO₃, and brine. monitor->workup dry Step 8: Dry & Concentrate Dry organic layer over Na₂SO₄, filter, and concentrate via rotary evaporation. workup->dry purify Step 9: Purification Purify crude product via recrystallization or flash column chromatography. dry->purify characterize Step 10: Characterization Analyze pure product using NMR, IR, and Mass Spectrometry. purify->characterize finish End | Pure Sulfonamide Product characterize->finish

Caption: Standard workflow for the synthesis and purification of sulfonamides.[1]

Detailed Synthesis Protocol

This protocol describes a standard method using conventional heating.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 eq)

  • Pyridine, anhydrous (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 3-methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1] The initial acid wash removes excess pyridine and any unreacted amine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Parameter Typical Condition Rationale
Amine 1.0 eqLimiting reagent
Sulfonyl Chloride 1.1 eqA slight excess ensures complete consumption of the amine.
Base (Pyridine) 1.5 eqSufficient excess to neutralize the HCl byproduct.
Solvent Anhydrous DCMAprotic solvent prevents hydrolysis of the sulfonyl chloride.
Initial Temperature 0 °CControls the initial exothermic reaction.
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion.
Reaction Time 6 - 18 hoursVaries depending on the reactivity of the amine.

Table 1: Typical reaction parameters for sulfonamide synthesis.

Product Purification

Proper purification is critical to obtaining a high-quality final product. Recrystallization is often sufficient for solid products, while column chromatography offers a more rigorous alternative.

Protocol for Recrystallization

Recrystallization is an effective method for purifying solid crude products, leveraging differences in solubility between the desired compound and impurities.[2][3]

  • Solvent Selection: Choose a suitable solvent system. Ethanol/water or Ethyl Acetate/Hexanes are common choices for sulfonamides.[1][4] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.[2]

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through fluted filter paper to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove residual impurities. Dry the purified crystals in a desiccator or vacuum oven.[3]

Protocol for Flash Column Chromatography

If recrystallization is ineffective or the product is an oil, purification by flash column chromatography on silica gel is the preferred method.[1][2]

  • Adsorbent: Prepare a silica gel slurry in the chosen eluent and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions. The polarity of the eluent is gradually increased to move compounds with different polarities down the column at different rates.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of the Final Product

The structure and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.

Technique Expected Observations for a 3-Methoxy-5-methylbenzenesulfonamide derivative
¹H NMR - Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm). - N-H Proton: A broad singlet (if a secondary sulfonamide) that is D₂O exchangeable.[1][5] - Methoxy Protons: A singlet around 3.8 ppm. - Methyl Protons: A singlet around 2.4 ppm. - Amine Moiety Protons: Signals corresponding to the R-group from the starting amine.
¹³C NMR - Signals for all unique carbon atoms, including those in the aromatic ring, the methoxy and methyl groups, and the amine R-group.[5]
FT-IR - SO₂ Stretches: Two strong absorption bands for asymmetric (~1340-1315 cm⁻¹) and symmetric (~1180-1150 cm⁻¹) stretching.[5][6] - N-H Stretch: A peak in the range of 3390–3230 cm⁻¹ for secondary sulfonamides.[5][6] - S-N Stretch: An absorption in the range of 925–900 cm⁻¹.[6]
Mass Spec. - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.

Table 2: Characteristic spectroscopic data for sulfonamide characterization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Hydrolysis of the sulfonyl chloride.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert (N₂) atmosphere.[2]
Incomplete reaction.Monitor the reaction by TLC. If stalled, consider extending the reaction time.[2]
Product Fails to Crystallize ("Oils Out") High level of impurities.Re-purify the crude product using column chromatography before attempting recrystallization again.[3]
Improper solvent choice for recrystallization.The solvent may be too nonpolar. Try a more polar solvent system, such as an ethanol-water mixture.[3]
Unreacted Starting Material in Product Insufficient sulfonyl chloride or reaction time.Use a slight excess (1.1-1.2 eq) of the sulfonyl chloride. Ensure the reaction has gone to completion via TLC.
Inefficient purification.Optimize the workup procedure. An acid wash (e.g., 1M HCl) is effective at removing unreacted amine starting materials.[2]

Table 3: Common issues and solutions in sulfonamide synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Resources.
  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Chemistry LibreTexts.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Resources.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Resources.
  • RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. BenchChem Technical Resources.
  • MDPI. (2019, January 11).

Sources

Application

Application Note: 3-Methoxy-5-methylbenzenesulfonyl Chloride as a Specialized Amine Protecting Group

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale In the architectural design of complex syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In the architectural design of complex synthetic routes, the selection of an amine protecting group is rarely a trivial decision. While the p-toluenesulfonyl (Tosyl, Ts) group is a canonical choice for robust nitrogen protection, its high crystallinity and extreme stability often become liabilities in late-stage synthesis, leading to poorly soluble intermediates and requiring harsh deprotection conditions.

As a specialized alternative, 3-methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) offers a highly engineered solution. By incorporating electron-donating methoxy and methyl groups at the meta positions, this reagent provides a unique balance: it retains the orthogonal stability of standard sulfonamides against basic and nucleophilic conditions, while offering significantly enhanced solubility in organic solvents and tuned lability for milder deprotection. This guide details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this specialized protecting group in advanced organic synthesis.

Physicochemical Properties & Mechanistic Insights

The utility of any arylsulfonyl protecting group is dictated by the electronic and steric influence of its ring substituents. The 3-methoxy-5-methylbenzenesulfonyl (Mmb) group is specifically designed to overcome the limitations of standard protecting groups.

  • Solubility Enhancement via Crystal Disruption: The meta-disubstitution pattern (3-methoxy, 5-methyl) introduces structural asymmetry that disrupts the highly ordered crystal packing typically observed with para-substituted arylsulfonamides. This significantly improves the solubility of the protected amine in common organic solvents (e.g., DCM, THF, DMF), which is paramount for the solution-phase synthesis of complex Active Pharmaceutical Ingredients (APIs) where precipitation of intermediates can halt a synthetic sequence.

  • Tuned Lability (Electronic Causality): The electron-donating nature of the methoxy and methyl groups mildly increases the electron density of the aromatic ring. During acid-catalyzed deprotection, this electron density stabilizes the transition state of the S–N bond cleavage. Consequently, the Mmb group can be cleaved under slightly milder acidic or reductive conditions compared to the exceptionally resilient Tosyl group, minimizing the degradation of sensitive molecular scaffolds .

Quantitative Reagent Data
ParameterValue
Chemical Name 3-Methoxy-5-methylbenzenesulfonyl chloride
CAS Number 861560-21-6
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.67 g/mol
Storage Conditions Sealed, desiccated, 2–8 °C
Reactivity Profile Moisture-sensitive (readily hydrolyzes to sulfonic acid)
Protection Protocol: Synthesis of Sulfonamides

The following protocol outlines the protection of primary or secondary amines. It is designed as a self-validating system to ensure maximum yield and purity.

Reagents Required:

  • Target Amine (1.0 equiv)

  • 3-Methoxy-5-methylbenzenesulfonyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional for hindered amines)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the target amine (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add Et₃N (2.0 equiv) to the solution. Causality Insight: Et₃N is required to neutralize the HCl byproduct generated during the nucleophilic attack, preventing the unreacted amine from becoming protonated and unreactive. For sterically hindered secondary amines, add DMAP (0.1 equiv) to act as a nucleophilic catalyst.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3-methoxy-5-methylbenzenesulfonyl chloride (1.2 equiv) dropwise over 10 minutes.

  • Reaction Execution & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the ninhydrin-active free amine spot confirms full conversion.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted Et₃N and DMAP), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can typically be used directly or purified via flash column chromatography.

G A Free Amine (R-NH2) B 3-Methoxy-5-methyl- benzenesulfonyl chloride (Base, DCM) A->B Protection C Protected Amine (Sulfonamide) B->C D Downstream Synthesis C->D Stable to Base/Nucleophiles E Deprotection (SmI2 or TFMSA) D->E F Regenerated Free Amine E->F Cleavage

Workflow for amine protection and deprotection using 3-methoxy-5-methylbenzenesulfonyl chloride.
Deprotection Protocols: Cleavage Strategies

Sulfonamides are exceptionally stable against basic hydrolysis. Cleavage requires either single-electron reduction or superacidic conditions. The Mmb group is highly responsive to both due to its tuned electronic profile.

Method A: Reductive Cleavage via Samarium Diiodide (SmI₂)

This method is highly tolerant of sensitive functional groups (e.g., esters, acetals) that would not survive harsh acidic deprotection .

  • Preparation: Dissolve the protected sulfonamide (1.0 equiv) in anhydrous THF (0.05 M) under a strict Argon atmosphere.

  • Reduction: Cool the solution to -78 °C. Add a 0.1 M solution of SmI₂ in THF (4.0–6.0 equiv) dropwise. Causality & Validation: SmI₂ acts as a single-electron reductant. Continue addition until a deep blue color persists in the flask. This blue color is a self-validating indicator that an excess of the active Sm(II) species is present and the reductive environment is maintained.

  • Quench & Isolation: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with saturated Na₂S₂O₃ (to reduce any iodine species), dry, and concentrate to yield the free amine.

G A Sulfonamide (Ar-SO2-NHR) B Radical Anion Intermediate A->B + SmI2 (SET) C S-N Bond Cleavage B->C + SmI2 (SET) D Amine Anion (R-NH-) C->D Ar-SO2- leaving E Protonation (H2O/MeOH) D->E F Free Amine (R-NH2) E->F

Single Electron Transfer (SET) mechanism for sulfonamide deprotection using Samarium Diiodide.
Method B: Acidic Cleavage via TFMSA/TFA

This method is standard in solid-phase peptide synthesis and solution-phase chemistry where reductive conditions are not viable .

  • Preparation: Dissolve the sulfonamide in a cleavage cocktail of Trifluoroacetic acid (TFA) and Thioanisole (9:1 v/v) at 0 °C.

  • Superacid Addition: Slowly add Trifluoromethanesulfonic acid (TFMSA) to achieve a 10% v/v concentration of the total volume. Causality Insight: TFMSA is a superacid required to protonate the highly stable sulfonamide. Thioanisole is strictly required as a "scavenger." It acts as a soft nucleophile to trap the highly reactive 3-methoxy-5-methylbenzenesulfonyl cation generated during cleavage, preventing it from uncontrollably alkylating electron-rich moieties on your target molecule.

  • Execution & Isolation: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Concentrate the mixture under a stream of N₂. Precipitate the crude amine salt using cold diethyl ether, centrifuge, and decant to isolate the pure amine salt.

Comparative Analysis of Arylsulfonyl Protecting Groups

To aid in strategic route design, the following table compares the Mmb group against canonical arylsulfonyl protecting groups.

Property / FeatureTosyl (Ts)Nosyl (Ns)3-Methoxy-5-methylbenzenesulfonyl (Mmb)
Electronic Nature Mildly Electron DonatingStrongly Electron WithdrawingModerately Electron Donating
Crystallinity High (Often poorly soluble)ModerateLow (Excellent organic solubility)
Base/Nucleophile Stability ExcellentExcellentExcellent
Primary Deprotection Harsh Acid (HF), Na/NH₃Mild Nucleophilic (Thiols/Base)Strong Acid (TFMSA), SmI₂ Reduction
Primary Use Case Standard robust protectionFukuyama amine synthesisComplex synthesis requiring high solubility
References
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at:[Link]

  • Hill, D. C., Flugge, L. A., & Petillo, P. A. (1997). SmI2-Promoted Deprotection of N-(Arylsulfonyl)glucosamines. The Journal of Organic Chemistry, 62(14), 4864-4866. Available at:[Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2012). US Patent US8263808B2.
Method

Application Note: Divergent Synthesis Protocols for 3-Methoxy-5-methylbenzenesulfonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Insights In modern drug discovery, the sulfonamide moiety is a privileged pharmacophore, prized for it...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Insights

In modern drug discovery, the sulfonamide moiety is a privileged pharmacophore, prized for its metabolic stability, hydrogen-bonding capacity, and predictable geometry. 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) serves as a highly versatile electrophilic building block for installing this functional group, as well as for generating reactive sulfonate esters for downstream alkylation [1].

Causality in Experimental Design

Unlike standard p-toluenesulfonyl chloride (TsCl), the 3-methoxy-5-methyl substitution pattern presents a unique stereoelectronic profile. The meta-methoxy group exerts a mild electron-withdrawing inductive effect, which slightly increases the electrophilicity of the sulfur center. Conversely, the meta-methyl group provides mild electron donation and localized steric bulk.

When designing protocols for this specific sulfonyl chloride, the choice of conditions is strictly dictated by the nature of the nucleophile:

  • For Amines (Protocol A): Primary and secondary amines are highly nucleophilic. The primary challenge is preventing the generated hydrogen chloride (HCl) from protonating the unreacted amine into an unreactive ammonium salt. A stoichiometric base (e.g., Triethylamine or Pyridine) is required to scavenge the acid [2].

  • For Alcohols (Protocol B): Alcohols are inherently poor nucleophiles toward sulfonyl chlorides. To prevent competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid, the reaction must be kept strictly anhydrous. Furthermore, the addition of 4-Dimethylaminopyridine (DMAP) is mechanistically critical. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is then rapidly trapped by the alcohol [3].

Synthetic Workflow Diagram

G cluster_A Protocol A: Sulfonamide Synthesis cluster_B Protocol B: Sulfonate Ester Synthesis SC 3-Methoxy-5-methylbenzenesulfonyl chloride (Electrophile | CAS: 861560-21-6) Amine 1° or 2° Amine + TEA / Pyridine SC->Amine Nucleophilic Acyl Substitution Alcohol Alcohol + TEA + Cat. DMAP SC->Alcohol DMAP-Catalyzed Activation Sulfonamide Sulfonamide Derivative (Stable Drug Scaffold) Amine->Sulfonamide - HCl Sulfonate Sulfonate Ester (Reactive Leaving Group) Alcohol->Sulfonate - HCl

Divergent synthetic workflows for 3-Methoxy-5-methylbenzenesulfonyl chloride.

Quantitative Data: Condition Optimization

To ensure a self-validating and high-yielding reaction, empirical data dictates the selection of solvents and bases. The table below summarizes the optimal parameters for reacting arylsulfonyl chlorides with varying nucleophiles based on established medicinal chemistry standards [3][4].

Nucleophile TypePreferred SolventBase (Equivalents)CatalystTemp ProfileExpected Yield
Aliphatic Amine (1°/2°) DCM (Anhydrous)TEA (1.5 - 2.0 eq)None0 °C → RT85 - 95%
Aromatic Amine (Aniline) Pyridine / DCMPyridine (2.0 eq)None0 °C → 40 °C70 - 85%
Primary Alcohol DCM (Anhydrous)TEA (1.5 eq)DMAP (0.1 eq)0 °C → RT80 - 90%
Secondary Alcohol DCM (Anhydrous)Pyridine (2.0 eq)DMAP (0.2 eq)0 °C → RT60 - 80%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Anhydrous Method)

This protocol is optimized for the generation of sulfonamide libraries using 3-Methoxy-5-methylbenzenesulfonyl chloride and diverse amines [2].

Self-Validation Cue: The formation of a dense white precipitate (triethylammonium chloride) within the first 30 minutes is a positive visual indicator that the acyl substitution is proceeding successfully.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Amine Solution: Dissolve the primary or secondary amine (1.1 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add Triethylamine (TEA) or Pyridine (1.5 mmol, 1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Note: Cooling is critical to suppress the formation of bis-sulfonamides when using primary amines.

  • Electrophile Addition: Dissolve 3-Methoxy-5-methylbenzenesulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes to control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours. Monitor progression via TLC (UV active; typically Hexanes/EtOAc 7:3).

  • Workup: Dilute the mixture with additional DCM (10 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1.0 M HCl (2 × 10 mL) to remove unreacted amine and TEA.

    • Saturated aqueous NaHCO₃ (1 × 10 mL) to remove any hydrolyzed sulfonic acid byproduct.

    • Brine (1 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Synthesis of Sulfonate Esters (DMAP-Catalyzed)

This protocol is designed for the conversion of alcohols into reactive sulfonate esters, which can subsequently be displaced by azides, amines, or other nucleophiles [3].

Self-Validation Cue: Sulfonate esters are prone to degradation if exposed to strong acids or prolonged heat. LC-MS analysis should be performed using a gentle ionization method (e.g., ESI+) to observe the


 or 

adducts, as the parent

is often unstable.
  • Preparation: In an inert atmosphere, dissolve the target alcohol (1.0 mmol, 1.0 eq) in anhydrous DCM (8.0 mL).

  • Catalyst & Base Addition: Add TEA (1.5 mmol, 1.5 eq) and the nucleophilic catalyst DMAP (0.1 mmol, 0.1 eq). Cool the mixture to strictly 0 °C.

  • Electrophile Addition: Slowly add 3-Methoxy-5-methylbenzenesulfonyl chloride (1.2 mmol, 1.2 eq) in portions. Mechanistic Insight: The slight excess of sulfonyl chloride compensates for trace moisture, while the 0 °C temperature prevents the elimination of the newly formed sulfonate ester into an alkene.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then allow it to slowly warm to RT. Stir for an additional 6–8 hours.

  • Workup: Quench the reaction by adding ice-cold water (10 mL). Separate the organic layer and wash with ice-cold 5% aqueous citric acid (10 mL) to remove DMAP and TEA without hydrolyzing the sensitive sulfonate ester. Wash with brine (10 mL).

  • Isolation: Dry over MgSO₄ (preferred over Na₂SO₄ for faster drying of sensitive esters), filter, and evaporate the solvent at a low temperature (<30 °C water bath) to yield the sulfonate ester.

References

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules 2019, 24(2), 272.[Link]

Application

Application Note: 3-Methoxy-5-methylbenzenesulfonyl chloride in Medicinal Chemistry

Executive Summary The sulfonyl chloride functional group is a cornerstone in modern organic synthesis, serving as the primary electrophilic precursor for sulfonamides, sulfonate esters, and targeted covalent inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonyl chloride functional group is a cornerstone in modern organic synthesis, serving as the primary electrophilic precursor for sulfonamides, sulfonate esters, and targeted covalent inhibitors[1]. Among the vast array of available building blocks, 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) has emerged as a highly versatile reagent for library generation and lead optimization. This application note details the physicochemical rationale for utilizing this specific substitution pattern and provides field-proven, self-validating protocols for its application in high-throughput medicinal chemistry workflows.

Physicochemical & Structural Rationale

In drug discovery, the selection of a specific aryl ring substitution pattern is rarely arbitrary. The 3-methoxy-5-methylphenyl moiety provides a unique combination of steric and electronic properties designed to optimize target engagement and pharmacokinetic profiles:

  • The Methoxy Group (-OCH₃): Positioned meta to the sulfonyl linkage, the methoxy group acts as a localized hydrogen bond acceptor. Unlike para-substitutions, which project linearly into solvent channels, the meta-methoxy group often occupies lateral sub-pockets (e.g., within kinase hinge regions or GPCR allosteric sites), enhancing binding affinity without significantly increasing the topological polar surface area (TPSA).

  • The Methyl Group (-CH₃): This small lipophilic vector serves a dual purpose. First, it fills adjacent hydrophobic cavities, increasing the entropic driving force of binding. Second, it acts as a steric shield, blocking potential cytochrome P450-mediated metabolic soft spots on the aromatic ring, thereby improving metabolic stability.

  • The 3,5-Disubstitution Pattern: This specific geometry forces the aryl ring into a distinct dihedral orientation relative to the sulfonamide nitrogen. This conformational restriction reduces the entropic penalty upon target binding compared to unsubstituted or mono-substituted analogs.

Reaction Pathways and Workflows

The primary application of 3-methoxy-5-methylbenzenesulfonyl chloride is the formation of the S-N bond to yield sulfonamides[2]. Because sulfonyl chlorides are highly reactive and susceptible to hydrolysis, reactions must be carefully controlled to prevent the formation of the inactive sulfonic acid byproduct[3].

G A 3-Methoxy-5-methylbenzenesulfonyl chloride (Electrophile) D Tetrahedral Intermediate (Transient) A->D Nucleophilic Attack B Primary/Secondary Amine (Nucleophile) B->D C Base (DIPEA / Pyridine) Proton Scavenger C->D Deprotonation E Sulfonamide Product (Target Scaffold) D->E Chloride Elimination G Pure Library Compound (LC-MS >95%) E->G Filtration F Polymer-Supported Amine (Scavenger Resin) F->E Removes Excess Electrophile

Workflow for high-throughput sulfonamide library synthesis and purification.

Experimental Protocols

Protocol A: High-Throughput Parallel Synthesis of Sulfonamides

This protocol is designed for the rapid generation of sulfonamide libraries. It employs a self-validating purification system using polymer-supported (PS) scavenging resins, eliminating the need for time-consuming aqueous workups or column chromatography[4].

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, unlike unhindered tertiary amines. The reaction is initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate, minimizing degradation.

Step-by-Step Methodology:

  • Preparation: In a 2-dram glass vial equipped with a magnetic stir bar, dissolve the target amine (0.10 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 1.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (0.25 mmol, 2.5 equiv) to the solution. Note: Excess base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

  • Electrophile Addition: Cool the vial to 0 °C using an ice bath. Slowly add 3-methoxy-5-methylbenzenesulfonyl chloride (0.11 mmol, 1.1 equiv) as a solution in DCM (0.5 mL) dropwise over 2 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via LC-MS or TLC.

  • Resin Scavenging (Self-Validation): Once the amine is consumed, add Polymer-Supported Trisamine resin (PS-Trisamine, 0.05 mmol, ~3.0 mmol/g loading) to the vial. Stir for an additional 2 hours. Causality: The primary amine on the resin covalently captures any unreacted sulfonyl chloride, removing it from the liquid phase.

  • Isolation: Filter the reaction mixture through a PTFE syringe filter to remove the resin. Wash the resin with DCM (1.0 mL).

  • Concentration: Evaporate the filtrate under a stream of nitrogen or via centrifugal evaporation to yield the pure sulfonamide (>95% purity by LC-MS).

Protocol B: Chemoselective Sulfonylation of Amino Alcohols

When functionalizing complex scaffolds containing both amine and hydroxyl groups, chemoselectivity is paramount. Sulfonyl fluorides and chlorides can react with both nucleophiles[5], but strict kinetic control allows for exclusive N-sulfonylation.

Causality & Design: Amines are inherently more nucleophilic than alcohols. By keeping the temperature low and avoiding hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP), the reaction remains under kinetic control, exclusively yielding the sulfonamide.

Chemoselectivity Start Amino Alcohol + Sulfonyl Chloride Cond1 DCM, DIPEA, 0 °C to RT (Kinetic Control) Start->Cond1 Cond2 Pyridine, DMAP, 40 °C (Thermodynamic/Hyper-reactive) Start->Cond2 Prod1 N-Sulfonylation (Major) Chemoselective Cond1->Prod1 Amine is more nucleophilic Prod2 N,O-Bis-sulfonylation (Major) Non-selective Cond2->Prod2 Alcohol activation via DMAP

Chemoselective pathways for the sulfonylation of amino alcohols.

Step-by-Step Methodology:

  • Dissolve the amino alcohol (1.0 mmol) in anhydrous DCM (10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add DIPEA (1.1 mmol, 1.1 equiv). Strictly avoid DMAP.

  • Add 3-methoxy-5-methylbenzenesulfonyl chloride (0.95 mmol, 0.95 equiv) dropwise. Causality: Using a slight sub-stoichiometric amount of the electrophile ensures complete consumption of the sulfonyl chloride, preventing secondary O-sulfonylation.

  • Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions to achieve maximum chemoselectivity (N- vs. O-sulfonylation) using 3-methoxy-5-methylbenzenesulfonyl chloride.

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Chemoselectivity (N:O)Isolated Yield (%)
1DCMDIPEA (2.0)0 to RT2>99:192
2THFTEA (2.0)0 to RT495:585
3PyridineNoneRT1280:2078
4DCMDIPEA (3.0) + DMAP (0.1)RT240:6095 (Total mass)

Data Interpretation: Entry 1 demonstrates that non-nucleophilic bases (DIPEA) under kinetic control (0 °C) provide near-perfect chemoselectivity for the amine. The introduction of DMAP (Entry 4) activates the alcohol via an N-sulfonylpyridinium intermediate, destroying selectivity and leading to bis-sulfonylation.

References

  • National Institutes of Health (PMC). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at:[Link]

  • Royal Society of Chemistry. Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC. Available at:[Link]

Sources

Method

3-Methoxy-5-methylbenzenesulfonyl chloride as a reagent in organic synthesis.

An In-Depth Guide for the Synthetic Chemist: 3-Methoxy-5-methylbenzenesulfonyl Chloride Introduction: A Versatile Reagent in Modern Organic Synthesis 3-Methoxy-5-methylbenzenesulfonyl chloride is an aromatic sulfonyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for the Synthetic Chemist: 3-Methoxy-5-methylbenzenesulfonyl Chloride

Introduction: A Versatile Reagent in Modern Organic Synthesis

3-Methoxy-5-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride that serves as a valuable reagent for introducing the 3-methoxy-5-methylbenzenesulfonyl group into a variety of organic molecules. Its chemical structure, featuring both an electron-donating methoxy group and a weakly electron-donating methyl group, influences the reactivity of the sulfonyl chloride and the properties of the resulting derivatives. This reagent is particularly important in medicinal chemistry and drug development, where the sulfonamide functional group it forms is a key structural motif in numerous therapeutic agents.[1][2] This guide provides a detailed overview of its primary applications, step-by-step protocols, and the scientific rationale behind its use.

Chemical and Physical Properties

PropertyValueReference
CAS Number 861560-21-6[3]
Molecular Formula C₈H₉ClO₃S[3]
Molecular Weight 220.67 g/mol [3]
Appearance Solid (Typical for arylsulfonyl chlorides)
Storage Sealed in a dry environment at 2-8°C[3]

Core Application: Synthesis of Sulfonamides

The most prominent application of 3-methoxy-5-methylbenzenesulfonyl chloride is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry. The resulting sulfonamides often exhibit desirable pharmacological properties, including enhanced hydrolytic stability and the ability to act as bioisosteres for other functional groups.[2]

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[4][5]

The sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous base.[4] This property is often exploited during the workup and purification process.

Diagram 1: General Sulfonamide Synthesis
Reaction of 3-methoxy-5-methylbenzenesulfonyl chloride with a primary amine.

G reagent 3-Methoxy-5-methyl- benzenesulfonyl chloride reaction Reaction Vessel (Solvent, e.g., DCM) 0°C to RT reagent->reaction amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->reaction base Base (e.g., Pyridine, Et₃N) base->reaction product N-Substituted Sulfonamide salt Base·HCl Salt reaction->product reaction->salt

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the synthesis of sulfonamides from 3-methoxy-5-methylbenzenesulfonyl chloride and a primary or secondary amine.

Materials:

  • 3-Methoxy-5-methylbenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add pyridine or triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve 3-methoxy-5-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and brine. If the product is a sulfonamide derived from a primary amine, an initial wash with aqueous base (e.g., 1 M NaOH) can be used to extract the product into the aqueous layer, which is then acidified to precipitate the product.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.[6]

Expert Insights & Causality
  • Choice of Base: Pyridine often serves as both a base and a catalyst. However, for sterically hindered amines, a non-nucleophilic base like triethylamine is preferred to avoid side reactions. The choice of base can influence the reaction rate and final yield.[5][7]

  • Temperature Control: The initial addition at 0°C is crucial for controlling the exothermic reaction between the highly reactive sulfonyl chloride and the amine, minimizing the formation of side products.[6]

  • Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the more valuable sulfonyl chloride. A greater excess of the base is necessary to effectively neutralize all the HCl generated.

Core Application: Synthesis of Sulfonate Esters

The reaction of 3-methoxy-5-methylbenzenesulfonyl chloride with alcohols yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, far superior to the corresponding hydroxyl group. This transformation is fundamental in multi-step organic synthesis.

Reaction Principle and Mechanism

Similar to sulfonamide formation, this reaction is a nucleophilic attack by the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a base, such as pyridine or a combination of triethylamine and a catalytic amount of a tertiary amine like trimethylamine or a diamine.[8][9] The base deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the HCl byproduct.

Diagram 2: General Sulfonate Ester Synthesis
Activation of an alcohol using 3-methoxy-5-methylbenzenesulfonyl chloride.

G reagent 3-Methoxy-5-methyl- benzenesulfonyl chloride reaction Reaction Vessel (Solvent, e.g., Toluene) 0°C to RT reagent->reaction alcohol Alcohol (R-OH) alcohol->reaction base_cat Base (e.g., Et₃N) + Amine Catalyst base_cat->reaction product Sulfonate Ester (Excellent Leaving Group) salt Et₃N·HCl Salt reaction->product reaction->salt

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

This protocol outlines a modern and efficient method for the sulfonylation of alcohols.[9]

Materials:

  • 3-Methoxy-5-methylbenzenesulfonyl chloride (1.2 eq)

  • Alcohol (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or similar diamine catalyst (0.1 eq)

  • Anhydrous toluene or acetonitrile

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and the amine catalyst (0.1 eq) in anhydrous toluene.

  • Addition of Sulfonyl Chloride: Add solid 3-methoxy-5-methylbenzenesulfonyl chloride (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid (10-30 minutes). Monitor by TLC until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude sulfonate ester can be purified by column chromatography.

Expert Insights & Causality
  • Catalytic System: The use of a stoichiometric amount of a hindered base like Et₃N in combination with a catalytic amount of a more nucleophilic amine (like TMEDA) provides a highly efficient system.[9] This avoids the use of large quantities of pyridine, which can be difficult to remove and can lead to side reactions where chloride displaces the sulfonate ester.[8]

  • Substrate Reactivity: Primary alcohols generally react faster than secondary alcohols. Tertiary alcohols are typically unreactive under these conditions.[9]

Safety and Handling

3-Methoxy-5-methylbenzenesulfonyl chloride is a sulfonyl chloride and should be handled with care, assuming it shares the hazards common to this class of compounds.

  • Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314).[10][11][12] Reacts with water, releasing HCl gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, and a face shield.[12] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Keep the container tightly closed and protected from moisture. Avoid breathing dust or vapors. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Diagram 3: Standard Laboratory Workflow
From reaction setup to purification for sulfonylation reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware Under N₂ Atmosphere B Dissolve Nucleophile (Amine/Alcohol) & Base in Anhydrous Solvent A->B C Cool to 0°C B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Stir at RT Monitor by TLC D->E F Aqueous Wash (Acid/Base/Brine) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Concentrate Under Vacuum G->H I Purify by Recrystallization or Chromatography H->I

References

  • Benchchem. Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • Google Patents. Patent Application Publication (10) Pub. No.: US 2012/0309796 A1.
  • ChemScene. 3-Methoxy-5-methylbenzenesulfonyl chloride | 861560-21-6.
  • PubChem. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595.
  • Sigma-Aldrich. 3-Methoxybenzenesulfonyl chloride 96 | 10130-74-2.
  • Chemistry LibreTexts. Amine Reactions. (2023).
  • Organic Chemistry Portal. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. (1999).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Chemistry & Biology Interface.
  • Rattanaburi, et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018, 8, 4, 194-204.
  • D. S. T. et al. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 2014.
  • Sigma-Aldrich. 3-Chloro-5-methoxybenzenesulfonyl chloride | 1058740-21-8.
  • Fisher Scientific. 3-Methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. (2009).
  • Google Patents. JP3445515B2 - Method for sulfonylation of alcohol.

Sources

Application

Application Note: Experimental Setup and Protocols for 3-Methoxy-5-methylbenzenesulfonyl Chloride

Introduction and Mechanistic Rationale In modern drug discovery and organic synthesis, sulfonamide and sulfonate ester derivatives are highly valued for their metabolic stability and their ability to act as robust hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern drug discovery and organic synthesis, sulfonamide and sulfonate ester derivatives are highly valued for their metabolic stability and their ability to act as robust hydrogen-bond donors/acceptors. They frequently serve as bioisosteres for carboxylic acids or as zinc-binding pharmacophores in metalloenzyme inhibitors[1].

The reagent 3-Methoxy-5-methylbenzenesulfonyl chloride provides a highly specific stereoelectronic profile for structure-activity relationship (SAR) optimization. Mechanistically, the meta-methoxy group acts as a hydrogen-bond acceptor and exerts an electron-withdrawing inductive effect, while the meta-methyl group enhances the scaffold's lipophilicity. When subjected to nucleophilic acyl substitution, the highly electrophilic sulfur(VI) center readily undergoes attack by amines or alcohols, displacing the chloride leaving group to form stable C-N-S or C-O-S linkages.

Physicochemical Properties & Reagent Specifications

Understanding the physical parameters of the starting material is critical for stoichiometric calculations and safe handling. Below is the quantitative data for 3-Methoxy-5-methylbenzenesulfonyl chloride[2].

PropertyValue
Chemical Name 3-Methoxy-5-methylbenzenesulfonyl chloride
CAS Number 861560-21-6
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.67 g/mol
SMILES O=S(C1=CC(C)=CC(OC)=C1)(Cl)=O
Purity Requirement ≥95% (Verified by LC-MS or ¹H-NMR)
Storage Conditions Sealed in dry conditions, 2-8°C, inert atmosphere

Experimental Setup & Causality

Sulfonyl chlorides are highly reactive electrophiles that are sensitive to ambient moisture. Exposure to water leads to premature hydrolysis, converting the reagent into its corresponding, unreactive sulfonic acid while liberating corrosive hydrogen chloride (HCl) gas.

Causality in Setup:

  • Inert Atmosphere: All glassware must be oven-dried at 120°C and purged with Nitrogen or Argon. This prevents trace moisture from outcompeting the target nucleophile.

  • Acid Scavenging: The reaction generates stoichiometric amounts of HCl. If left unneutralized, HCl will protonate the amine nucleophile, forming an unreactive hydrochloride salt and halting the reaction. Therefore, an auxiliary base (e.g., Pyridine, Triethylamine, or NaOH) is strictly required[3].

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Reactions must be initiated at 0°C to suppress unwanted side reactions, such as dimerization or the formation of bis-sulfonamides.

Validated Methodologies

Protocol A: Anhydrous Synthesis of Substituted Sulfonamides

This classical protocol is ideal for lipophilic or water-insoluble amines, utilizing an organic base to drive the reaction forward[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 mmol) in anhydrous Pyridine (5.0 mL). Note: Pyridine acts as both the solvent and the acid scavenger.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.

  • Electrophile Addition: Slowly add 3-Methoxy-5-methylbenzenesulfonyl chloride (1.2 mmol, 264.8 mg) portion-wise or dropwise (if pre-dissolved in a minimal amount of anhydrous DCM) to the cooled amine solution.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25°C) and stir vigorously for 1 to 2 hours.

  • Quenching & Precipitation: Slowly pour the reaction mixture into 20 mL of vigorously stirred ice water. The sudden shift in polarity will typically cause the hydrophobic sulfonamide product to precipitate as a solid[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 × 10 mL) to remove residual pyridine, and dry under high vacuum.

Protocol B: Aqueous Schotten-Baumann Synthesis

For water-soluble amines or when green chemistry principles are prioritized, a biphasic aqueous system can be employed[4].

Step-by-Step Procedure:

  • Preparation: In a 50 mL Erlenmeyer flask, add the aromatic or aliphatic amine (1.0 mmol) and 3-Methoxy-5-methylbenzenesulfonyl chloride (1.0 mmol, 220.6 mg).

  • Base Addition: Add 2.5 mL of a 20% (w/v) aqueous Sodium Hydroxide (NaOH) solution. Rationale: The strong aqueous base rapidly neutralizes the generated HCl while maintaining the amine in its active, deprotonated state.

  • Propagation: Stir the biphasic mixture vigorously at room temperature for 20 to 30 minutes[4].

  • Isolation: Upon completion, dilute with distilled water. If the product precipitates, collect via filtration. If it remains in suspension, extract with Ethyl Acetate (3 × 15 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Reaction Workflow and Diagnostics

G SM 3-Methoxy-5-methylbenzenesulfonyl chloride (Electrophile) Cond Base (Pyridine/Et3N or NaOH) 0°C -> Room Temp SM->Cond Dissolve / Suspend Nuc Amine / Alcohol (Nucleophile) Nuc->Cond Add to mixture Prod Sulfonamide / Sulfonate Ester (Target Scaffold) Cond->Prod Nucleophilic Acyl Substitution QC Self-Validating QC (TLC, LC-MS, 1H-NMR) Prod->QC Workup & Isolation

Workflow for the nucleophilic substitution of 3-Methoxy-5-methylbenzenesulfonyl chloride.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the synthesized compounds, the following self-validating checks must be performed:

  • Thin-Layer Chromatography (TLC): The starting sulfonyl chloride is highly non-polar and will migrate rapidly (high

    
    ) in a standard 3:1 Hexane:Ethyl Acetate system. The successful formation of a sulfonamide introduces significant polarity and hydrogen-bonding capacity, resulting in a much lower 
    
    
    
    value.
  • ¹H-NMR Spectroscopy: Validation is confirmed by the disappearance of the highly deshielded aromatic protons associated with the electron-deficient sulfonyl chloride ring. Furthermore, the appearance of a broad singlet corresponding to the newly formed sulfonamide N-H proton (typically between

    
     4.0 - 8.0 ppm, depending on the solvent and hydrogen bonding) confirms successful coupling[3].
    
  • LC-MS: The target mass should reflect the combined molecular weight of the amine and the sulfonyl chloride, minus the mass of the leaving group (HCl, 36.46 g/mol ).

References

  • Bio-protocol. Preparation of N-(pyridin-2-yl) Substituted Benzene Sulfonamide. Available at: [Link]

Sources

Method

Application Note: High-Efficiency Derivatization of Amines using 3-Methoxy-5-methylbenzenesulfonyl Chloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Pre-column Derivatization, LC-MS/MS, HPLC-UV Target Analytes: Primary and Secondary Amines, Biogenic Amines, Amino Acids Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Pre-column Derivatization, LC-MS/MS, HPLC-UV Target Analytes: Primary and Secondary Amines, Biogenic Amines, Amino Acids

Introduction & Mechanistic Rationale

The quantification of low-molecular-weight primary and secondary amines in complex biological matrices presents a persistent challenge in analytical chemistry. Underivatized aliphatic and biogenic amines exhibit high polarity, leading to poor retention on standard reversed-phase (RP) liquid chromatography columns. Furthermore, their lack of a strong chromophore and susceptibility to severe ion suppression in the solvent front limit the sensitivity of both HPLC-UV and LC-MS/MS platforms[1][2].

To overcome these limitations, pre-column chemical derivatization utilizing sulfonyl chlorides—based on the classic Hinsberg reaction—has become a gold standard[3][4]. While reagents like dansyl chloride and pyrene sulfonyl chloride are widely used[1][5], 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) offers a highly optimized balance of reactivity, hydrophobicity, and detection enhancement.

The Causality of Reagent Selection

As an Application Scientist, selecting the correct derivatization tag is a matter of balancing reaction kinetics with chromatographic behavior.

  • Electrophilic Reactivity: The sulfonyl chloride group (-SO₂Cl) reacts rapidly and quantitatively with the nucleophilic lone pair of primary and secondary amines to form highly stable sulfonamides[6].

  • Matrix Separation: The addition of the benzenesulfonyl core drastically increases the lipophilicity of the analyte. This shifts the retention time deep into the organic gradient of an RP-LC method, completely bypassing the polar matrix interferences that cause MS ion suppression[7].

  • Electronic Enhancement: The methoxy (-OCH₃) and methyl (-CH₃) substituents are electron-donating groups. They increase the electron density of the aromatic ring, which significantly enhances the UV molar absorptivity (ε) for optical detection and stabilizes the molecular ion during electrospray ionization (ESI), lowering limits of detection (LODs) to the low nanomolar range[2].

Experimental Workflow & Visualization

The derivatization process is a self-validating system: the reaction must be maintained at a specific alkaline pH to ensure the amine is deprotonated (nucleophilic), while avoiding excessive alkalinity that would hydrolyze the sulfonyl chloride reagent into an unreactive sulfonic acid[2][5].

Workflow Sample Amine Sample (Primary/Secondary) Reaction Nucleophilic Substitution (50°C, 15 min) Sample->Reaction Base free amine Buffer Alkaline Buffer (pH 9.5) Buffer->Reaction Deprotonation Reagent 3-Methoxy-5-methyl- benzenesulfonyl chloride Reagent->Reaction Sulfonylation Quench Acidic Quenching (1% Formic Acid) Reaction->Quench Sulfonamide formed Analysis LC-MS/MS or HPLC-UV Analysis Quench->Analysis Stable derivative

Figure 1: Experimental workflow for amine derivatization with 3-Methoxy-5-methylbenzenesulfonyl chloride.

Step-by-Step Derivatization Protocol

This protocol is optimized for the derivatization of trace amines in biological extracts (e.g., plasma, urine, or cell lysates) prior to LC-MS/MS analysis.

Reagent Preparation

Scientific Insight: Sulfonyl chlorides are moisture-sensitive. Always prepare the derivatization reagent in strictly anhydrous solvents to prevent background hydrolysis, which consumes the reagent and generates acidic byproducts that lower the reaction pH[2].

  • Derivatization Reagent: Dissolve 3-Methoxy-5-methylbenzenesulfonyl chloride in anhydrous acetonitrile (ACN) to a final concentration of 10 mM. Prepare fresh daily.

  • Reaction Buffer: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer. Adjust the pH to exactly 9.5 using 0.1 M NaOH or HCl.

  • Quenching Solution: 1% (v/v) Formic Acid in LC-MS grade water.

Sample Derivatization Procedure
  • Aliquot: Transfer 50 µL of the amine-containing sample extract (or calibration standard) into a 1.5 mL low-bind microcentrifuge tube.

  • Buffering: Add 50 µL of the pH 9.5 Reaction Buffer. Vortex for 5 seconds. (Causality: This ensures the aliphatic amines, which typically have pKa values between 9.0 and 10.5, are sufficiently deprotonated to act as nucleophiles).

  • Reagent Addition: Add 100 µL of the 10 mM 3-Methoxy-5-methylbenzenesulfonyl chloride reagent.

  • Incubation: Cap the tube, vortex thoroughly, and incubate in a thermomixer at 50 °C for 15 minutes at 800 rpm. (Causality: Elevated temperature provides the activation energy required to drive the reaction to completion, particularly for sterically hindered secondary amines[5]).

  • Quenching: Remove from heat and immediately add 20 µL of the Quenching Solution (1% Formic Acid). Vortex to mix. (Causality: Acidification neutralizes the alkaline buffer, halts any side reactions, and protonates residual matrix components, stabilizing the formed sulfonamides for reversed-phase chromatography).

  • Preparation for Injection: Centrifuge the quenched mixture at 14,000 × g for 5 minutes at 4 °C to pellet any precipitated matrix proteins. Transfer the supernatant to an autosampler vial.

Quantitative Data & Optimization Parameters

To ensure a self-validating assay, the parameters of the derivatization reaction must be tightly controlled. Table 1 summarizes the optimized conditions and the mechanistic rationale behind each boundary.

Table 1: Optimized Derivatization Parameters

ParameterTested RangeOptimal ValueMechanistic Rationale
Buffer pH 8.0 – 11.09.5 Balances amine deprotonation (requires pH > 9) against reagent hydrolysis (accelerates at pH > 10)[5].
Temperature 25 °C – 70 °C50 °C 50 °C ensures quantitative yield for secondary amines within 15 mins without causing thermal degradation of the analytes[5].
Reagent Excess 1x – 50x molar20x molar A massive molar excess drives pseudo-first-order kinetics, ensuring complete conversion even in complex matrices.
Reaction Time 5 – 60 minutes15 minutes Maximum yield is achieved at 15 mins; prolonged times increase the risk of side-product formation.

Table 2: Comparative LC-MS/MS Performance (Representative Amines) Note: The addition of the 3-methoxy-5-methylbenzenesulfonyl tag (Mass shift: +198.01 Da) dramatically improves retention and ionization.

Analyte ClassExample CompoundUnderivatized RT (min)Derivatized RT (min)MS Ionization ModeLOD Improvement
Biogenic AminePutrescine1.2 (Void)6.8Positive (ESI+)~50-fold
Amino AcidGlycine1.5 (Void)5.4Negative (ESI-)~100-fold
Secondary AmineEphedrine2.18.2Positive (ESI+)~25-fold

*Based on a standard 10-minute generic C18 gradient (5% to 95% Acetonitrile in 0.1% Formic Acid).

Analytical Considerations for Drug Development

When validating this method for GLP/GMP drug development pipelines, consider the following:

  • Internal Standards: Always utilize stable isotope-labeled (SIL) internal standards. The SIL standard should be added to the sample prior to step 3.2.1 to correct for any matrix-induced variations in derivatization efficiency[1][8].

  • MS/MS Fragmentation: Sulfonamides generated from this reagent fragment predictably in the collision cell. The most common product ion is the cleavage of the S-N bond, yielding a stable substituted benzenesulfonyl cation (m/z 185.0) in positive mode, which serves as an excellent universal quantifier ion for multiple reaction monitoring (MRM)[2].

References

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry (PubMed). Available at:[Link]

  • Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. Molecules (MDPI). Available at:[Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at:[Link]

  • Chemical Derivatization in LC-MS Based Metabolomics Study. TrAC Trends in Analytical Chemistry (ResearchGate). Available at:[Link]

  • CN108802256A - A kind of detection method of monoethanolamine content.Google Patents (Hinsberg Reaction).
  • Determination of Amines and Phenolic Acids in Wine with Benzoyl Chloride Derivatization and Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at:[Link]

Sources

Application

Large-scale synthesis protocols for 3-Methoxy-5-methylbenzenesulfonyl chloride derivatives

Executive Summary & Strategic Rationale The synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) presents a classic regiochemical challenge in process chemistry. Direct chlorosulfonation of the paren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) presents a classic regiochemical challenge in process chemistry. Direct chlorosulfonation of the parent arene (3-methylanisole) is non-viable for this isomer; electrophilic aromatic substitution (


) rules dictate sulfonation at the 4- or 2-positions (ortho/para to the methoxy group), not the meta-position required here.

To achieve the 1,3,5-substitution pattern with high fidelity, this protocol utilizes the Meerwein Sulfochlorination (a variant of the Sandmeyer reaction). This route proceeds via the diazotization of 3-methoxy-5-methylaniline followed by decomposition in the presence of sulfur dioxide (


) and a copper catalyst.

Key Advantages of this Protocol:

  • Regio-fidelity: Guarantees the 1,3,5-substitution pattern.

  • Scalability: Adapted for semi-continuous operation to manage gas evolution (

    
    ).
    
  • Purification: Designed to yield a crystalline solid, minimizing chromatographic needs.

Chemical Reaction Scheme

The synthesis proceeds in two distinct phases: Diazotization and Chlorosulfonation.

ReactionScheme SM 3-Methoxy-5-methylaniline (CAS 66584-31-4) Diazo Diazonium Salt Intermediate (Unstable) SM->Diazo Diazotization Product 3-Methoxy-5-methylbenzenesulfonyl Chloride (CAS 861560-21-6) Diazo->Product Meerwein Coupling Byproducts N2 (gas) + HCl Diazo->Byproducts Reagents1 NaNO2, HCl < 5°C Reagents2 SO2, CuCl2 AcOH, 25-40°C

Figure 1: Reaction pathway utilizing the Meerwein sulfochlorination strategy to bypass


 regioselectivity constraints.

Process Safety Assessment (Critical)

Before proceeding to scale (100g - 1kg+), the following hazards must be mitigated:

Hazard ClassSpecific RiskEngineering Control
Thermal Instability Diazonium salts can decompose explosively if dried or heated above 10°C.Never isolate the dry diazonium salt. Process as a wet stream or in situ. Maintain

during generation.[1]
Gas Evolution Rapid

release during the coupling step causes foaming and pressurization.
Use a semi-batch addition mode for the diazonium solution into the

mixture. Ensure reactor has 50% headspace and a robust vent scrubber.
Toxic Gases

is highly toxic (TLV 0.25 ppm).
Perform all operations in a functioning fume hood or closed reactor system with a caustic scrubber (

).
Corrosivity Chlorosulfonic acid/HCl/Acetic acid mixtures are highly corrosive.Use glass-lined or Hastelloy reactors. Stainless steel (SS316) is not recommended for the reaction vessel.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Precursor: 3-Methoxy-5-methylaniline (1.0 equiv).

  • Acid: Conc. HCl (37%) (excess, typically 5-10 equiv).

  • Nitrite: Sodium Nitrite (

    
    ) (1.1 equiv) - prepared as 40% aq. solution.
    
  • Sulfur Source: Sulfur Dioxide (

    
    ) gas or cylinder.
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: Copper(II) Chloride (

    
    ) (0.2 equiv) or Copper(I) Chloride (
    
    
    
    ).
Step 1: Preparation of the Diazonium Salt
  • Reactor A Setup: Charge a glass-lined reactor with 3-Methoxy-5-methylaniline (100 g, 0.73 mol) and water (200 mL).

  • Acidification: Add Conc. HCl (300 mL) slowly with stirring. Exotherm expected. Cool the resulting suspension to -5°C to 0°C using a cryostat jacket.

  • Diazotization: Add the

    
     solution (55 g in 140 mL water) dropwise via a subsurface dip tube.
    
    • Rate: Maintain internal temperature

      
      .[1]
      
    • Observation: The suspension should clear to a yellow/orange solution.

  • Endpoint: Stir for 30 mins. Test with starch-iodide paper (instant blue/black = excess nitrite). Destroy excess nitrite with a small amount of sulfamic acid or urea if necessary.

Step 2: The Meerwein Coupling (Sulfochlorination)
  • Reactor B Setup: In a separate vessel, charge Glacial Acetic Acid (600 mL).

  • Saturation: Bubble

    
     gas into the acetic acid until saturated (approx. 30% w/w increase). Maintain temp 
    
    
    
    .
  • Catalyst: Add

    
     (25 g). The solution will turn green/blue.[1]
    
  • Coupling (The Critical Step):

    • Transfer the cold Diazonium solution (from Reactor A) into a cooled dropping funnel.

    • Slowly add the Diazonium solution into the

      
       mixture (Reactor B).
      
    • Control: Evolution of

      
       gas will be vigorous. Adjust addition rate to manage foaming.
      
    • Temperature: Allow the reaction to warm slightly (15-30°C) to facilitate

      
       release, but do not exceed 40°C.
      
  • Completion: Once addition is complete, stir for 1 hour or until gas evolution ceases.

Step 3: Isolation & Purification
  • Quench: Pour the reaction mixture slowly into a mixture of Ice/Water (2 kg).

  • Phase Separation: The sulfonyl chloride is an organic oil/solid. Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
    • Note: If the product precipitates as a solid (common for high-melting derivatives), filtration is preferred over extraction.

  • Wash: Wash the organic layer with cold water (

    
    ), then cold 5% 
    
    
    
    (carefully, to remove acid), and finally Brine.
  • Drying: Dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
  • Crystallization: Recrystallize the crude residue from Hexane/EtOAc or Cyclohexane to obtain the pure sulfonyl chloride.

Analytical Validation

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid.
Assay HPLC (C18, ACN/Water)> 97.0% (Area %)
Identity

-NMR (CDCl3)

2.45 (s, 3H, Ar-Me), 3.85 (s, 3H, OMe), 7.10 (s, 1H), 7.35 (s, 1H), 7.50 (s, 1H). (Signals are approx/indicative of 1,3,5 pattern).
Hydrolyzable Cl Titration (

)
98-102% theoretical.

Process Flow Diagram (PFD)

ProcessFlow Figure 2: Process flow for the semi-continuous synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride. ReactorA Reactor A (Diazotization) Glass-Lined, -5°C ReactorB Reactor B (Coupling) SO2 Saturation, +25°C ReactorA->ReactorB Transfer (Semi-Batch) Filter Filtration/Extraction Unit ReactorB->Filter Quench into Ice Dryer Vacuum Dryer < 40°C Filter->Dryer Wet Cake/Oil Aniline Aniline + HCl Aniline->ReactorA NaNO2 NaNO2 (aq) NaNO2->ReactorA Slow Addition SO2 SO2 Gas SO2->ReactorB

Figure 2: Process flow for the semi-continuous synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride.

Troubleshooting Guide

  • Low Yield: Often caused by decomposition of the diazonium salt before coupling. Ensure Reactor A stays

    
     and transfer is smooth.
    
  • Impurity Profile (Phenols): If water enters the coupling stage or temperature rises too high, the diazonium will hydrolyze to the phenol (3-methoxy-5-methylphenol). Ensure anhydrous conditions in Reactor B where possible (though water is introduced via the diazo stream, keeping temp low minimizes this).

  • Impurity Profile (Sulfonic Acid): Hydrolysis of the chloride during workup. Keep workup cold and fast. Avoid alkaline washes with high residence time.

References

  • Org. Synth. 1981, 60, 121. m-Trifluoromethylbenzenesulfonyl Chloride. (Standard protocol for Meerwein sulfochlorination of meta-substituted anilines).

  • Hofmann, J. et al. Scale-up of Diazotization and Meerwein Reaction: Safety and Engineering Aspects. Org.[2][3] Process Res. Dev. 2021. (General reference for diazonium safety).

  • BenchChem Application Notes. Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals. (Context on sulfonyl chloride reactivity).

  • PubChem Compound Summary. 3-Methoxy-5-methylaniline (Precursor Data).

Sources

Method

Application Note: Analytical Monitoring of 3-Methoxy-5-methylbenzenesulfonyl chloride Reactions

Executive Summary & Chemical Profile[1] 3-Methoxy-5-methylbenzenesulfonyl chloride is a specialized electrophile used in medicinal chemistry to introduce the 3-methoxy-5-methylphenylsulfonyl moiety. While structurally si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-Methoxy-5-methylbenzenesulfonyl chloride is a specialized electrophile used in medicinal chemistry to introduce the 3-methoxy-5-methylphenylsulfonyl moiety. While structurally similar to tosyl chloride, the presence of the electron-donating methoxy group alters its electronic profile, slightly reducing electrophilicity but maintaining high sensitivity to moisture.

The Analytical Challenge: The primary failure mode in monitoring sulfonyl chlorides is hydrolysis .[1] Direct analysis via standard Reverse-Phase HPLC (RP-HPLC) often yields false negatives for purity because the compound degrades during the analysis in aqueous mobile phases. This guide presents a Derivatization-First strategy to ensure data integrity.

Chemical Profile
PropertyData
CAS Number 861560-21-6
Molecular Weight 220.67 g/mol
Appearance White to off-white solid
Storage 2–8°C, under Argon/Nitrogen (Strictly Anhydrous)
Primary Reactivity Nucleophilic substitution at Sulfur (SN2-like)
Main Impurity 3-Methoxy-5-methylbenzenesulfonic acid (Hydrolysis product)

Pre-Reaction Analytics: Purity Assessment

Critical Directive: Do not inject underivatized sulfonyl chlorides into an aqueous HPLC system for quantitative assay. The resulting chromatogram will show a mixture of the chloride and the sulfonic acid, reflecting the method's conditions, not the sample's purity.

Protocol A: Quantitative Derivatization (The "Quench" Method)

This protocol converts the unstable sulfonyl chloride into a stable sulfonamide derivative using a secondary amine. This derivative is stable in aqueous mobile phases and provides a reliable surrogate for quantification.

Reagents:

  • Quench Reagent: Morpholine or Diethylamine (excess).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Internal Standard (Optional): Benzophenone (non-reactive, UV active).

Procedure:

  • Blank Preparation: Dissolve 100 µL of Quench Reagent in 1 mL MeCN.

  • Sample Preparation: Weigh ~10 mg of 3-Methoxy-5-methylbenzenesulfonyl chloride into a dry vial.

  • Derivatization: Immediately add 1 mL of the Quench Reagent solution.

    • Mechanism: The amine reacts rapidly (< 1 min) to form N-(3-methoxy-5-methylphenylsulfonyl)morpholine.

  • Incubation: Vortex for 1 minute. Let stand for 5 minutes.

  • Dilution: Dilute the mixture 1:10 with Mobile Phase A (Water + 0.1% Formic Acid) to match initial HPLC conditions.

  • Analysis: Inject into RP-HPLC.

Interpretation:

  • Peak A (Stable Derivative): Represents the active Sulfonyl Chloride content.

  • Peak B (Sulfonic Acid): Represents original hydrolysis impurities (since the amine cannot react with the sulfonic acid).

In-Process Monitoring (IPC)

Monitoring the reaction progress requires distinguishing between the Starting Material (SM), the Product, and the Hydrolysis Byproduct.

Workflow Diagram: IPC Decision Tree

The following diagram outlines the logic for selecting the correct monitoring path.

IPC_Workflow Start Sample Reaction Aliquot Quench Immediate Quench (Anhydrous amine or MeOH) Start->Quench Stop reactivity Method_Select Select Analytical Method Quench->Method_Select TLC TLC Analysis (Qualitative) Method_Select->TLC Quick Check HPLC HPLC Analysis (Quantitative) Method_Select->HPLC Precise Conversion % TLC_Result SM (High Rf) Product (Mid Rf) Acid (Baseline) TLC->TLC_Result HPLC_Result Derivatized SM Peak vs. Product Peak HPLC->HPLC_Result Decision Reaction Complete? TLC_Result->Decision HPLC_Result->Decision Workup Proceed to Workup Decision->Workup Yes Wait Continue Stirring Decision->Wait No

Figure 1: Decision tree for monitoring sulfonyl chloride reactions, emphasizing the mandatory quench step.

Protocol B: Thin Layer Chromatography (TLC)

TLC is excellent for qualitative monitoring because the polarity differences are distinct.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (Start at 80:20; adjust to 70:30 if product is polar).

  • Visualization: UV (254 nm) – The aromatic ring provides strong absorbance.

Expected Rf Values (Approximate):

Species Polarity Rf (Hex:EtOAc 80:20) Notes
Sulfonyl Chloride (SM) Non-polar 0.6 – 0.8 Moves near solvent front.
Sulfonamide (Product) Medium 0.3 – 0.5 Distinct spot.

| Sulfonic Acid (Byproduct) | Very Polar | 0.0 – 0.1 | Stays at baseline (streak). |

Troubleshooting TLC: If the SM spot streaks or appears lower than expected, it may be hydrolyzing on the silica plate (silica is slightly acidic and hygroscopic). Fix: Pre-elute the plate with 1% Triethylamine in the mobile phase to neutralize acidity.

HPLC Method Parameters

For precise quantification of the derivatized sample or the final product.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of acidic impurities, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)Stronger elution strength than MeOH.
Gradient 5% B to 95% B over 10 minGeneral scouting gradient.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm and 280 nm254 nm targets the benzene ring; 280 nm is specific to the phenolic/ether system.
Temperature 40°CEnsures reproducibility.

Troubleshooting Common Issues

Issue 1: "Ghost" Peak at Baseline
  • Observation: A large peak elutes at the void volume (t0) in HPLC or stays at the baseline in TLC.

  • Cause: Hydrolysis of the sulfonyl chloride into 3-Methoxy-5-methylbenzenesulfonic acid.

  • Diagnosis: If this peak grows over time in the autosampler, your sample is degrading in the vial.

  • Solution: Use Protocol A (Derivatization). The sulfonamide derivative is stable and will not hydrolyze in the vial.

Issue 2: Low Yield / Missing Mass Balance
  • Observation: SM is consumed, but Product peak is small.

  • Cause: Competitive hydrolysis. The sulfonyl chloride reacted with adventitious water instead of your amine/alcohol.

  • Solution: Dry all solvents (KF < 50 ppm). Use a slight excess of the nucleophile. Add a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge the HCl byproduct, which can catalyze further degradation.

Mechanistic Visualization

Understanding the competition between the desired pathway and the degradation pathway is vital.

Mechanism cluster_0 Desired Pathway cluster_1 Degradation Pathway SM 3-Methoxy-5-methyl benzenesulfonyl chloride Product Sulfonamide (Stable Product) SM->Product  Fast (with Base) Acid Sulfonic Acid (Dead End) SM->Acid  Slow (unless wet) Amine Amine (R-NH2) Water H2O (Moisture)

Figure 2: Competitive reaction pathways. Monitoring must distinguish 'Product' from 'Acid'.

References

  • National Institutes of Health (NIH). (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives by GC/MS. PubMed.[2] Retrieved from [Link]

  • Assassi, N., et al. (2005). Journal of Chromatography A. "Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane". Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 3-Methoxy-5-methylbenzenesulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic challenges associated with sulfonamide and sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic challenges associated with sulfonamide and sulfonate ester synthesis.

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6)[1] is a highly versatile electrophile. However, its unique electronic environment—featuring an electron-withdrawing meta-methoxy group and an electron-donating meta-methyl group—can complicate reactivity. Sulfonyl chlorides are inherently moisture-sensitive and prone to hydrolysis, a common drawback in classical sulfonamide synthesis[2]. Furthermore, they are valuable lynchpin functionalities for diverse sulfur-containing compounds, making the prevention of their premature degradation critical to your overall yield[3].

This guide provides a causality-driven approach to troubleshooting your sulfonylation workflows.

Section 1: Mechanistic Workflow & Troubleshooting Matrix

The following decision tree outlines the logical progression of a sulfonylation reaction, highlighting critical intervention points based on the nucleophilic character of your substrate.

G Start 3-Methoxy-5-methylbenzenesulfonyl chloride + Amine Assess Assess Amine Sterics & Electronics Start->Assess Standard Standard Protocol (DCM, Et3N, 0 °C) Assess->Standard High Nucleophilicity Hindered Hindered/Deactivated Amine (DMAP cat., Pyridine, ΔT) Assess->Hindered Low Nucleophilicity Monitor Reaction Monitoring (TLC/LCMS) Standard->Monitor Hindered->Monitor Hydrolysis Issue: Sulfonyl Hydrolysis Monitor->Hydrolysis Unreacted Amine + Sulfonic Acid Disulf Issue: Di-sulfonylation Monitor->Disulf Multiple Spots (Primary Amines) Success High Yield Sulfonamide Monitor->Success Clean Conversion FixHydro Action: Rigorous Anhydrous Technique & Fresh Reagents Hydrolysis->FixHydro FixHydro->Success FixDisulf Action: Slow Addition & Strict 1.05 Equiv Limit Disulf->FixDisulf FixDisulf->Success

Decision tree for troubleshooting sulfonamide synthesis and optimizing reaction yields.

Section 2: Self-Validating Experimental Protocol

To guarantee reproducibility, every protocol must act as a self-validating system. The following methodology for the sulfonylation of primary/secondary amines incorporates built-in checkpoints to immediately identify the root cause of any yield loss.

Step 1: Preparation of the Nucleophile Solution
  • Dissolution: Dissolve the amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under a strict nitrogen or argon atmosphere.

    • Causality: Water is a highly competitive nucleophile. If adventitious moisture is present, the sulfonyl chloride will rapidly hydrolyze into unreactive 3-methoxy-5-methylbenzenesulfonic acid[4].

  • Base Addition: Add Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 to 2.0 equiv).

    • Causality: The base serves a dual purpose: it neutralizes the HCl byproduct (preventing the amine from precipitating as an unreactive hydrochloride salt) and maintains the nucleophilicity of the amine[5].

Step 2: Electrophile Addition
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Preparation: Dissolve 3-Methoxy-5-methylbenzenesulfonyl chloride (1.05 equiv, 1.05 mmol) in anhydrous DCM (2.0 mL).

  • Controlled Addition: Add the sulfonyl chloride solution dropwise over 15–20 minutes.

    • Causality: Slow addition at 0 °C minimizes the local concentration of the highly reactive electrophile. This drastically reduces the thermodynamic probability of over-sulfonylation (di-sulfonylation) and mitigates exothermic degradation[4].

Step 3: Reaction Monitoring & Activation (Self-Validation Check)
  • Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature.

  • Self-Validation Check: Perform TLC or LC-MS after 2 hours.

    • Observation A: If unreacted amine remains but the sulfonyl chloride is fully consumed, hydrolysis has occurred.

    • Observation B: If both starting materials remain unconsumed, the amine lacks sufficient nucleophilicity.

  • Intervention: If Observation B occurs (common with sterically hindered amines or anilines), add 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

    • Causality: DMAP acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive, positively charged sulfonylpyridinium intermediate, lowering the activation energy barrier and forcing the reaction forward[6].

Step 4: Quenching and Workup
  • Quench the reaction with saturated aqueous NH₄Cl (5.0 mL) at 0 °C.

  • Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove excess amine and base), followed by saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid), and finally brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Section 3: Troubleshooting FAQs

Q1: I am observing significant hydrolysis instead of my desired sulfonamide product. How do I prevent this? A1: Hydrolysis is the primary cause of low yields in sulfonylation reactions[4]. It is caused by moisture in your solvent, base, or the hygroscopic nature of the sulfonyl chloride itself.

  • Actionable Solution: Use freshly distilled or sure-seal anhydrous solvents. Ensure your Et₃N or DIPEA is stored over activated molecular sieves. If your 3-Methoxy-5-methylbenzenesulfonyl chloride bottle has been opened multiple times, verify its integrity via ¹H NMR before use.

Q2: My reaction with a sterically hindered secondary amine is stalling at 20% conversion. What should I change? A2: Steric bulk around the nitrogen atom creates a high activation energy barrier, making standard conditions ineffective[6].

  • Actionable Solution: Switch the solvent from DCM to Acetonitrile (MeCN) or THF and elevate the temperature to 60–80 °C[5]. Replace Et₃N with Pyridine (which can act as both solvent and base) and add a catalytic amount of DMAP (10–20 mol%).

Q3: I am getting a mixture of mono- and di-sulfonylated products with my primary amine. How do I improve selectivity? A3: Di-sulfonylation occurs when the mono-sulfonamide product (which retains a slightly acidic, yet nucleophilic proton) reacts with a second equivalent of the sulfonyl chloride[4].

  • Actionable Solution: Strictly limit the 3-Methoxy-5-methylbenzenesulfonyl chloride to 1.00–1.05 equivalents. Ensure the dropwise addition is performed strictly at 0 °C. In severe cases, utilize a biphasic Schotten-Baumann condition (e.g., EtOAc and saturated aqueous NaHCO₃), which inherently favors mono-sulfonylation due to phase partitioning.

Section 4: Quantitative Data & Optimization Matrix

To provide a clear baseline for your experimental design, the following table summarizes the expected yield impacts when altering reaction parameters for the sulfonylation of a standard versus a hindered amine.

Reaction ParameterStandard Amine (e.g., Benzylamine)Hindered Amine (e.g., tert-Butylamine)Mechanistic Rationale
DCM / Et₃N / 0 °C to RT 85–95% Yield< 20% YieldStandard conditions suit highly nucleophilic amines but lack the thermal energy to overcome steric barriers[6].
MeCN / Pyridine / 80 °C 70–80% Yield (Risk of di-sulfonylation)65–75% YieldIncreased thermal energy drives the reaction; Pyridine acts as a mild nucleophilic catalyst and base[5].
DCM / Et₃N + 10 mol% DMAP / RT 90–98% Yield80–90% YieldDMAP forms a highly reactive sulfonylpyridinium intermediate, drastically lowering the activation energy[6].
Schotten-Baumann (H₂O/DCM / NaHCO₃) 80–90% Yield (High mono-selectivity)< 10% YieldBiphasic conditions prevent di-sulfonylation but are incompatible with highly hydrophobic or hindered amines.

References

1.[1] ChemScene. "861560-21-6 | 3-Methoxy-5-methylbenzenesulfonyl chloride." 1 2.[4] BenchChem. "Technical Support Center: Optimization of Sulfonamide Synthesis." 4 3.[6] BenchChem. "Technical Support Center: Optimizing Sulfonylation of Hindered Amines." 6 4.[5] BenchChem. "Optimizing reaction conditions for sulfonylation." 5 5.[3] Princeton University / J. Am. Chem. Soc. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." 3 6.[2] ACS Publications / Organic Letters. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." 2

Sources

Optimization

Common side reactions of 3-Methoxy-5-methylbenzenesulfonyl chloride and how to avoid them

Ticket ID: #TSC-861560-21-6 Status: Active Subject: Troubleshooting Reactivity & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TSC-861560-21-6 Status: Active Subject: Troubleshooting Reactivity & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6).[1] This guide addresses the specific reactivity profile of this reagent, which differs subtly from standard tosyl or benzenesulfonyl chlorides due to its 3,5-substitution pattern.

Critical Reactivity Note: Unlike para-methoxy derivatives where the methoxy group donates electrons via resonance (deactivating the sulfonyl group), the 3-methoxy (meta) substituent in this molecule exerts a weakly electron-withdrawing inductive effect (+I) (


). Combined with the weakly donating 5-methyl group (

), the net electronic effect renders the sulfonyl center highly electrophilic and exceptionally sensitive to moisture.

Module 1: The "Disappearing Reagent" (Hydrolysis)

Symptom:

"I added the sulfonyl chloride to my amine, but the yield is low, and I see a large baseline spot on TLC/LCMS corresponding to the sulfonic acid (M-Cl + OH)."

The Technical Root Cause: This is the most common failure mode. Due to the inductive withdrawal of the meta-methoxy group, the sulfur atom is more electropositive than in p-toluene sulfonyl chloride (TsCl). In the presence of adventitious water and a base (pyridine/TEA), the hydrolysis rate (


) competes aggressively with the amination rate (

).

The Mechanism: Water acts as a nucleophile, attacking the sulfur center to displace chloride. This forms 3-methoxy-5-methylbenzenesulfonic acid , which is unreactive toward amines under standard conditions and forms a salt with your base.[1]

Troubleshooting & Prevention:

VariableRecommendationThe "Why" (Mechanistic Insight)
Solvent DCM or anhydrous THF Avoid DMF or alcohols. DMF often contains trace water which, when catalyzed by base, rapidly hydrolyzes this specific chloride.[1]
Base DIPEA (Hünig's Base) Unlike Pyridine, DIPEA is bulkier and less likely to act as a nucleophilic shuttle for water, reducing background hydrolysis.
Protocol The "Sacrificial" Quench If your amine is precious, add 1.2 eq of the sulfonyl chloride. The first 0.1-0.2 eq "sacrifices" itself to scavenge trace water before the main reaction proceeds.

Module 2: The "Gummy Precipitate" (Sulfonic Anhydride Formation)

Symptom:

"The reaction mixture became cloudy/gummy, and I isolated a byproduct with roughly double the molecular weight of the sulfonyl chloride."

The Technical Root Cause: This occurs when the reaction runs "dry" or with insufficient nucleophile. If hydrolysis occurs (generating the sulfonic acid anion), this anion can attack a remaining molecule of unreacted sulfonyl chloride.

Reaction:


[1]

Troubleshooting & Prevention:

  • Avoid "Dump" Addition: Do not add the amine to the sulfonyl chloride. Always add the sulfonyl chloride to the amine. This ensures the amine is always in excess relative to the chloride, suppressing the statistical probability of the anhydride forming.

  • Check Base Stoichiometry: Ensure you have at least 2.5 equivalents of base.[1] You need to neutralize the HCl generated and keep the amine deprotonated (if using a salt).

Module 3: Bis-Sulfonylation (The "Greedy" Amine)

Symptom:

"I used a primary amine, but I see a significant amount of the bis-sulfonamide (R-N(SO2Ar)2)."

The Technical Root Cause: The sulfonamide product (R-NH-SO2Ar) is significantly more acidic (


) than the starting amine (

). If you use a strong base or excess reagent, the product deprotonates and attacks a second equivalent of sulfonyl chloride.

Troubleshooting & Prevention:

  • Stoichiometry: Strictly limit the sulfonyl chloride to 0.95 - 1.0 equivalents . Do not use excess.

  • Base Selection: Switch to a weaker base like NaHCO3 (biphasic DCM/Water) or Pyridine .[1] Avoid strong bases like NaH or KOH during the initial coupling.

  • Stepwise Addition: Add the reagent in 4 portions over 1 hour. This keeps the concentration of the electrophile low, favoring the more nucleophilic starting amine over the sulfonamide anion.

Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize Path A while blocking Paths B and C.

ReactionPathways Start 3-Methoxy-5-methyl- benzenesulfonyl chloride Product Target Sulfonamide (Desired) Start->Product Path A: + Amine (Fastest if dry) Acid Sulfonic Acid (Waste) Start->Acid Path B: + H2O (Hydrolysis) Amine Amine (R-NH2) Water Trace Water Bis Bis-Sulfonamide (Over-reaction) Product->Bis Path D: + Start Reagent (If excess reagent used) Anhydride Sulfonic Anhydride (Side Product) Acid->Anhydride Path C: + Start Reagent (If amine is limiting)

Caption: Kinetic competition pathways. Path A is desired.[1] Path B is the primary failure mode caused by moisture.[1] Path C and D are caused by stoichiometry errors.

Frequently Asked Questions (FAQs)

Q: Can I use DMAP to speed up the reaction? A: Yes, but with caution. DMAP forms a highly reactive


-sulfonylpyridinium intermediate.[1] While this accelerates the reaction with sterically hindered amines, it also accelerates hydrolysis if any water is present.
  • Recommendation: Use only catalytic DMAP (5-10 mol%) and ensure the solvent is rigorously anhydrous (Karl Fischer < 50 ppm).

Q: The reagent has turned pink/purple in the bottle. Is it still good? A: This indicates slight oxidation or degradation of the methoxy/methyl arene ring, likely due to light exposure or acid formation.

  • Test: Run a mini-reaction with benzylamine. If the conversion is >90%, the color is a trace impurity (chromophore) and will likely wash out during workup. If conversion is low, recrystallize from dry hexanes/toluene.[1]

Q: How do I remove the sulfonic acid byproduct? A: The sulfonic acid is highly water-soluble at pH > 7.

  • Protocol: Dilute the reaction mixture with EtOAc. Wash 2x with saturated NaHCO3 .[1] The sulfonamide stays in the organic layer; the sulfonic acid (as the sodium sulfonate salt) goes into the aqueous layer.

Standard Operating Procedure (SOP)

Optimized Protocol for Coupling with Primary/Secondary Amines

  • Preparation: Dry glassware in an oven (120°C) for >2 hours. Cool under

    
     flow.
    
  • Solvent: Use anhydrous DCM (Dichloromethane).[1] If the amine is insoluble, use anhydrous THF.

  • Setup: Dissolve Amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM (0.2 M concentration). Cool to 0°C.[1][2]

  • Addition: Dissolve 3-Methoxy-5-methylbenzenesulfonyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine over 10 minutes.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS after 1 hour.

    • If SM remains: Add 0.1 equiv more chloride.[1]

  • Workup: Quench with 1M HCl (to remove excess amine/DIPEA), separate organics, wash with sat. NaHCO3 (to remove sulfonic acid/anhydride), dry over MgSO4, and concentrate.

References

  • Mousa, M. A., & Hassan, R. M. (1988).[1] Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry, 4(1). Retrieved from [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019).[1] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-5-methylbenzenesulfonyl Chloride Derivatives

Welcome to the Technical Support Center. 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is a highly valued electrophilic building block used extensively in drug discovery to synthesize sulfonamides and sul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is a highly valued electrophilic building block used extensively in drug discovery to synthesize sulfonamides and sulfonate esters. However, the electron-donating methoxy and methyl groups on the aromatic ring uniquely alter the reactivity of the sulfonyl core. This guide is designed for bench scientists and process chemists to troubleshoot and optimize the purification of products derived from this specific reagent.

Part 1: Troubleshooting Guide & FAQs

Q1: I performed a standard basic wash (NaHCO₃), but unreacted 3-Methoxy-5-methylbenzenesulfonyl chloride remains in my sulfonamide product. Why, and how do I remove it? A1: While basic aqueous washes effectively neutralize acids and remove sulfonic acid byproducts, they are often insufficient for completely hydrolyzing unreacted sulfonyl chlorides[1]. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring reduce the electrophilicity of the sulfur center. This steric and electronic shielding slows down the hydrolysis rate during a brief aqueous wash.

  • The Solution: Implement a nucleophilic pre-quench or use a scavenger resin. Adding a small amount of a volatile primary amine (e.g., aqueous ammonia) before the wash converts the residual sulfonyl chloride into a highly polar primary sulfonamide, which can be easily partitioned into the aqueous layer[1]. Alternatively, adding a solid-supported amine scavenger resin (like PS-Trisamine) directly to the organic phase will covalently bind the unreacted sulfonyl chloride, allowing it to be removed by simple filtration[2].

Q2: My LC-MS shows a mass corresponding to a bis-sulfonylation product. How do I separate this from my desired mono-sulfonamide? A2: Bis-sulfonylation occurs when the newly formed secondary sulfonamide (which still possesses a slightly nucleophilic nitrogen) reacts with a second equivalent of 3-Methoxy-5-methylbenzenesulfonyl chloride. This is common if the primary amine substrate is sterically unhindered or if the sulfonyl chloride was added in excess[3].

  • The Solution: Bis-sulfonamides are significantly less polar than mono-sulfonamides because they lack the hydrogen-bond-donating N-H proton. They can be effectively separated using normal-phase silica gel flash chromatography. The bis-sulfonamide will elute much earlier in a non-polar solvent system (e.g., Hexane/Ethyl Acetate).

Q3: I am experiencing severe tailing of my sulfonamide product during silica gel chromatography. How can I improve resolution? A3: Sulfonamides are highly polar and capable of strong hydrogen bonding with the free, acidic silanol groups on the silica gel stationary phase[4].

  • The Solution: Add a basic modifier to your eluent. Incorporating 0.1% to 1% triethylamine (TEA) or pyridine into your mobile phase temporarily masks the acidic silanol sites on the silica, sharpening the peak shape and improving the recovery of the sulfonamide[4].

Part 2: Visualizing the Workflow

Workflow A Reaction: 3-Methoxy-5-methylbenzenesulfonyl chloride + Amine + Base B Quench & Aqueous Workup (NaHCO3 / Brine) A->B C Phase Separation B->C D Organic Phase (Crude Sulfonamide) C->D E Aqueous Phase (Salts, Sulfonic Acid) C->E Discard F Purification (Chromatography / Recrystallization) D->F G Pure Sulfonamide Product F->G

Caption: Workflow for the synthesis, workup, and purification of sulfonamides.

DecisionTree Start Impure Sulfonamide Detected Q1 Is unreacted sulfonyl chloride present? Start->Q1 A1_Yes Use Scavenger Resin (e.g., PS-Trisamine) or Amine Quench Q1->A1_Yes Yes Q2 Is bis-sulfonylation observed? Q1->Q2 No A2_Yes Optimize stoichiometry; Purify via Flash Chromatography Q2->A2_Yes Yes Q3 Are amine/pyridine salts remaining? Q2->Q3 No A3_Yes Perform acidic wash (1M HCl) followed by brine Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting sulfonamide impurities.

Part 3: Quantitative Data - Purification Strategy Comparison

When selecting a purification route for 3-Methoxy-5-methylbenzenesulfonamides, consider the scale of your reaction and the specific impurity profile.

Purification MethodTarget Impurities RemovedTypical Recovery YieldScalabilityProcessing Time
Aqueous Workup (Acid/Base) Salts, Sulfonic Acids, Excess Amines85–95%Excellent (Up to kg scale)1–2 Hours
Scavenger Resin (PS-Trisamine) Unreacted Sulfonyl Chloride90–98%Moderate (Ideal for Parallel Synthesis)2–4 Hours
Silica Gel Chromatography Bis-sulfonamides, Structurally similar byproducts70–85%Low to Moderate3–6 Hours
Recrystallization Trace organic impurities, Color bodies60–80% (1st crop)Excellent12–24 Hours

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality and experimental integrity at every stage.

Protocol A: Optimized Liquid-Liquid Extraction (Aqueous Workup)

Purpose: To remove water-soluble salts, unreacted amines, and hydrolyzed sulfonic acids.

  • Quench: To the crude reaction mixture (typically in Dichloromethane or Ethyl Acetate), slowly add an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation: Observe the mixture. The cessation of CO₂ gas evolution indicates the complete neutralization of HCl generated during the reaction[3].

  • Phase Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Self-Validation: Ensure distinct phase boundaries. If an emulsion forms, add 10-20 mL of saturated brine to increase the ionic strength of the aqueous layer, forcing the organic product out of the aqueous phase.

  • Acid Wash (Optional): If a volatile or basic amine was used in excess, wash the organic layer with 1M HCl.

    • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete removal of primary/secondary amines.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer.

    • Self-Validation: The drying agent should flow freely like sand. If it clumps heavily, water is still present; add more drying agent.

Protocol B: Scavenger Resin Purification (High-Throughput)

Purpose: To remove unreacted 3-Methoxy-5-methylbenzenesulfonyl chloride without aqueous workup, ideal for water-sensitive products or parallel libraries.

  • Resin Addition: Once the primary reaction is complete, add 2–3 equivalents of an amine-based scavenger resin (e.g., PS-Trisamine) directly to the reaction mixture[1].

  • Agitation: Stir the suspension gently at room temperature for 2–4 hours.

    • Self-Validation: Perform a TLC or LC-MS check of the supernatant. The spot or mass corresponding to the starting 3-Methoxy-5-methylbenzenesulfonyl chloride must be completely absent before proceeding[2].

  • Filtration & Recovery: Filter the reaction mixture through a sintered glass funnel to remove the resin. Wash the resin bed with a small volume of the reaction solvent to ensure complete recovery of the product[1].

  • Concentration: Evaporate the combined filtrate in vacuo to yield the purified sulfonamide.

Protocol C: Recrystallization of Sulfonamides

Purpose: To obtain highly pure, crystalline sulfonamides from crude mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) until the solid just dissolves.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath.

    • Self-Validation: Slow cooling promotes the thermodynamic formation of large, pure crystals. Rapid crash-cooling traps impurities within the crystal lattice. If an oil forms instead of crystals ("oiling out"), reheat the mixture and add slightly more of the non-polar co-solvent.

  • Isolation: Collect the crystals via vacuum filtration and wash with a minimal amount of cold solvent.

    • Self-Validation: Perform a melting point analysis. A sharp melting point range (<2 °C) confirms high purity.

References

  • Sciforum. Parallel Synthesis of Tertiary Amines using Polystyrene Sulfonylchloride (PS-TsCl) Resin. Available at:[Link]

Sources

Optimization

Troubleshooting failed reactions involving 3-Methoxy-5-methylbenzenesulfonyl chloride

Technical Support Center: 3-Methoxy-5-methylbenzenesulfonyl chloride Welcome to the technical support center for 3-Methoxy-5-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxy-5-methylbenzenesulfonyl chloride

Welcome to the technical support center for 3-Methoxy-5-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Reagent Integrity and Handling

The success of any reaction begins with the quality of the starting materials. 3-Methoxy-5-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is susceptible to degradation, which can be a primary cause of reaction failure.

Q1: My reaction shows no product formation. How can I assess the quality and integrity of my 3-Methoxy-5-methylbenzenesulfonyl chloride?

A1: When a reaction fails to initiate, the integrity of the sulfonyl chloride is the first suspect. These reagents are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[1][2]

Signs of Degradation:

  • Physical Appearance: The reagent should be a stable solid. Any discoloration, clumping, or oily appearance may indicate decomposition.[3]

  • Hydrolysis: The most common degradation pathway is hydrolysis to the corresponding 3-methoxy-5-methylbenzenesulfonic acid.[3][4] This sulfonic acid byproduct is unreactive under standard sulfonylation conditions and will not form the desired product.

  • Gas Evolution: Decomposition can sometimes be indicated by the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]

Verification Steps:

  • Small-Scale Test Reaction: Before committing your valuable substrate, run a small-scale control reaction with a simple, reliable nucleophile like benzylamine or n-butylamine. If this control reaction also fails, it strongly suggests the sulfonyl chloride has degraded.[2]

  • Analytical Characterization: If available, check the purity by NMR. The presence of a broad peak corresponding to the sulfonic acid proton or significant deviation from the expected aromatic signals can confirm degradation.

Q2: What are the correct storage and handling procedures for 3-Methoxy-5-methylbenzenesulfonyl chloride to prevent degradation?

A2: Proper handling is critical to maintain the reagent's reactivity.

  • Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place like a desiccator.[2][5] Recommended storage temperatures are often between 2-8°C.[5]

  • Handling: Always handle the reagent in a dry environment. Use an inert atmosphere glovebox or Schlenk line techniques for weighing and dispensing if possible.[3] Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use.[3] Use anhydrous solvents to minimize the introduction of water.[3]

Part 2: Troubleshooting Sulfonamide Synthesis

The reaction of 3-Methoxy-5-methylbenzenesulfonyl chloride with primary or secondary amines is a fundamental method for synthesizing sulfonamides.[6] Failures in this process are common but can typically be resolved by systematically evaluating the reaction parameters.

Q3: I'm observing low or no yield of my desired sulfonamide. What are the most common causes?

A3: Assuming the sulfonyl chloride is of good quality, low yields often stem from issues with the reaction conditions, base, or workup procedure.

Troubleshooting Workflow for Low Sulfonamide Yield

start Low or No Sulfonamide Yield reagent_q 1. Check Reagent Quality (See Part 1) start->reagent_q base_choice 2. Evaluate Base - Is it strong enough? - Is it non-nucleophilic? reagent_q->base_choice Reagent OK conditions 3. Optimize Conditions - Temperature too low? - Insufficient reaction time? base_choice->conditions workup 4. Review Workup - Is product water-soluble? - Is product degrading? conditions->workup success Improved Yield workup->success

Caption: Systematic workflow for troubleshooting low sulfonamide yield.

  • Incorrect Base Selection: The base is critical for scavenging the HCl generated during the reaction.[7]

    • Insufficient Basicity: If the base is too weak, the resulting HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

    • Nucleophilic Bases: While pyridine is commonly used, it can sometimes act as a nucleophilic catalyst. However, at higher temperatures or in excess, it can lead to undesired side products.[1][2] Sterically hindered, non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often safer choices.[2]

  • Reaction Temperature: Sulfonylation reactions are often run at 0°C to control exothermicity and are then allowed to warm to room temperature.[2] If your amine is particularly hindered or a weak nucleophile, gentle heating may be required. However, excessive heat can promote decomposition of the sulfonyl chloride.[2][8]

  • Product Solubility During Workup: Highly polar sulfonamides may have significant water solubility.[1][2] During aqueous workup, your product might be partitioning into the aqueous layer instead of the organic layer.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" your product into the organic layer.[2] Always check the aqueous layer by TLC or LC-MS to ensure you are not discarding your product.[1]

Q4: My TLC shows the consumption of my starting amine, but multiple new spots have appeared. What are the likely side reactions?

A4: The appearance of multiple byproducts points to competing reaction pathways.

Common Side Reactions in Sulfonamide Synthesis

cluster_0 Reaction Pathways reagents 3-Methoxy-5-methyl- benzenesulfonyl chloride (R-SO₂Cl) + Primary/Secondary Amine (R'-NHR'') product Desired Product (Sulfonamide) R-SO₂-NR'R'' reagents->product Desired Reaction hydrolysis Side Product (Sulfonic Acid) R-SO₃H reagents->hydrolysis Hydrolysis (Trace H₂O) disulfonylation Side Product (Di-sulfonamide) (R-SO₂)₂-NR' reagents->disulfonylation Di-sulfonylation (Primary Amines Only)

Caption: Desired vs. side reaction pathways in amine sulfonylation.

  • Hydrolysis: As discussed, reaction with any trace moisture in the solvent, amine, or from the atmosphere will produce 3-methoxy-5-methylbenzenesulfonic acid.[3] This is often the most common byproduct.

  • Di-sulfonylation: With primary amines (R-NH₂), it's possible for the reaction to occur twice, forming a di-sulfonylated product, (R-SO₂)₂-NR.[2] This is more likely if an excess of the sulfonyl chloride or base is used.

    • Prevention: Use a controlled amount of the sulfonyl chloride (typically 1.0-1.1 equivalents) and add it slowly to the amine solution at low temperature to maintain control over the reaction.[2]

  • Reaction with Base: In some cases, the base itself or impurities within it can react. Using a high-purity, non-nucleophilic base is essential.

Part 3: Troubleshooting Sulfonate Ester Synthesis

The conversion of alcohols to sulfonate esters is a powerful transformation, turning a poor hydroxyl leaving group into an excellent sulfonate leaving group for subsequent substitution or elimination reactions.[6][9]

Q5: I am attempting to synthesize a sulfonate ester from a secondary alcohol, but my primary product is an alkene. How can I favor substitution over elimination?

A5: The formation of an alkene indicates an E2 elimination pathway is competing with, or favored over, the desired SN2-type reaction to form the ester. This is a common issue, especially with sterically hindered secondary or tertiary alcohols.[2]

Strategies to Minimize Elimination:

  • Base Selection: The choice of base is paramount. A bulky, non-nucleophilic base can favor proton removal (elimination). Using a less-hindered, non-nucleophilic base like pyridine can sometimes favor the desired substitution pathway. Pyridine can also act as a nucleophilic catalyst, accelerating the formation of the sulfonate ester.[2]

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable rate will favor the formation of the sulfonate ester. Maintain the reaction at 0°C or even lower if possible.[2]

  • Amine-Free Conditions: For particularly base-sensitive substrates, consider an amine-free protocol. Methods using activators like 4-methylpyridine N-oxide with molecular sieves can be effective for forming sulfonate esters while avoiding strongly basic conditions that promote elimination.[1]

ParameterTo Favor Sulfonate Ester (Substitution)To Favor Alkene (Elimination)
Temperature Low (e.g., 0°C or below)High
Base Less hindered, non-nucleophilic (e.g., Pyridine)Bulky, non-nucleophilic base
Substrate Primary > Secondary AlcoholTertiary > Secondary Alcohol
Q6: My sulfonate ester product appears to be unstable during aqueous workup or silica gel chromatography. What is causing this degradation?

A6: Sulfonate esters, while designed as good leaving groups, can sometimes be too reactive, leading to decomposition under certain conditions.

  • Instability During Workup: If your workup procedure is basic or acidic, it might be promoting hydrolysis of the ester back to the sulfonic acid and alcohol.[1] Before quenching the entire reaction, it is wise to test your planned workup on a small aliquot to see if the product degrades on a TLC plate.[1] If instability is observed, aim for a milder workup, such as quenching with cold, saturated ammonium chloride and minimizing contact time with the aqueous phase.[2]

  • Instability on Silica Gel: Silica gel is acidic and can catalyze the decomposition of sensitive sulfonate esters.

    • Solution: If you observe streaking or decomposition on a standard silica gel column, try neutralizing the silica gel by running a flush of your eluent containing 1-2% triethylamine before loading your sample. Alternatively, using a different stationary phase like alumina may be beneficial.

Part 4: Experimental Protocols & Analytical Methods

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a standard starting point for the reaction of 3-Methoxy-5-methylbenzenesulfonyl chloride with an amine.[2]

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).[2][10]

  • Workup: Cool the mixture to 0°C and quench by slowly adding a saturated aqueous solution of NH₄Cl.[2] Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude sulfonamide by flash column chromatography or recrystallization.[2][11]

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester

This protocol outlines a typical procedure for reacting 3-Methoxy-5-methylbenzenesulfonyl chloride with an alcohol.[9]

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous pyridine or DCM. Cool the solution to 0°C.

  • Addition of Sulfonyl Chloride: If using DCM as the solvent, add pyridine (1.5 eq) as the base. Slowly add 3-Methoxy-5-methylbenzenesulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC. The reaction may be complete in a few hours or may require stirring overnight.

  • Workup: Quench the reaction by adding cold water or dilute HCl to neutralize excess pyridine. Extract the product with an organic solvent like ethyl acetate or ether.

  • Purification: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate (if an acidic quench was used), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonate ester by flash chromatography.[12]

Monitoring Reactions by TLC

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[10]

  • Spotting: Use a three-lane spotting system on your TLC plate: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (Rxn).[10]

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane. The appearance of a new spot corresponds to the product. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[10]

  • Visualization: Visualize spots under UV light. If compounds are not UV-active, use a stain such as potassium permanganate (KMnO₄) or ninhydrin for amines.[10]

References

  • HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." HoriazonChemical Blog. [Link]

  • Haszeldine, R.N. "Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • King, J.F. et al. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Journal of the American Chemical Society. [Link]

  • Robertson, R.E. et al. "Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry. [Link]

  • Weinstock, L.M. et al. "Sulfonamide purification process.
  • Leah4sci. "Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory." YouTube. [Link]

  • Hanson, G.J. "Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids." National Institutes of Health. [Link]

Sources

Troubleshooting

Optimizing reaction parameters (temperature, solvent, base) for 3-Methoxy-5-methylbenzenesulfonyl chloride

Welcome to the technical support center for the optimization of reactions involving 3-Methoxy-5-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reactions involving 3-Methoxy-5-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we delve into the critical parameters of temperature, solvent, and base selection to ensure the success and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when setting up a reaction with 3-Methoxy-5-methylbenzenesulfonyl chloride?

A1: The most critical parameters to control are the choice of base, solvent, and temperature, along with the quality of the 3-Methoxy-5-methylbenzenesulfonyl chloride itself. The base is essential for neutralizing the hydrochloric acid (HCl) byproduct and can also activate the nucleophile. The solvent plays a crucial role in the solubility of reagents and can influence the reaction rate.[1][2] Temperature must be carefully managed to prevent decomposition of the sulfonyl chloride and minimize the formation of side products.[3][4]

Q2: My 3-Methoxy-5-methylbenzenesulfonyl chloride has been stored for a while. How can I assess its quality?

A2: Sulfonyl chlorides are susceptible to hydrolysis from atmospheric moisture, which converts them back to the corresponding sulfonic acid.[1][4] To verify the quality of your reagent, you can perform a small-scale test reaction with a reliable nucleophile. If this control reaction fails or gives a low yield, it is advisable to use a fresh batch of the sulfonyl chloride. For long-term storage, it is best practice to keep the container in a desiccator under an inert atmosphere, such as nitrogen or argon.[1]

Q3: How do I select the appropriate base for my reaction?

A3: The ideal base depends on the nature of your nucleophile and its sensitivity to acidic conditions.

  • Pyridine: Often serves as both a base and a solvent and can act as a nucleophilic catalyst. However, be aware that at high temperatures, it can promote the formation of unwanted chlorinated byproducts.

  • Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base that is commonly used to scavenge HCl.[1]

  • 4-Dimethylaminopyridine (DMAP): Typically used in catalytic amounts in conjunction with a stoichiometric base like triethylamine to accelerate reactions, particularly with sterically hindered alcohols.[1]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, especially for N-sulfonylation reactions in polar aprotic solvents.[1]

Q4: What are some common side reactions, and how can they be minimized?

A4: A frequent side reaction, especially with primary amines, is di-sulfonylation, where the amine nitrogen reacts twice.[1] To prevent this, use a controlled amount of the sulfonyl chloride (typically 1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature.[1] For reactions with secondary or tertiary alcohols, elimination can compete with the desired substitution. Using a non-hindered, non-nucleophilic base and maintaining low temperatures can favor the formation of the sulfonate ester.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with 3-Methoxy-5-methylbenzenesulfonyl chloride.

Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Degraded Sulfonyl Chloride The reagent may have hydrolyzed.Use a fresh bottle of 3-Methoxy-5-methylbenzenesulfonyl chloride. Confirm purity via NMR if possible.[1]
Incorrect Base The base may be too weak to deprotonate the nucleophile or neutralize the generated HCl effectively.Select a base with a pKa appropriate for the nucleophile. For example, use a stronger base for less acidic nucleophiles.
Poor Solvent Choice Reagents may not be fully soluble, or the solvent may not be suitable for the reaction mechanism.Screen a variety of anhydrous solvents with different polarities (e.g., DCM, THF, Acetonitrile).[5]
Low Reaction Temperature The reaction may lack the necessary activation energy.Gradually warm the reaction from a low temperature (e.g., 0 °C) to room temperature or slightly above, while monitoring for any signs of decomposition.[1]
Product is Water-Soluble The desired product may be lost to the aqueous phase during workup.After quenching the reaction, saturate the aqueous layer with a salt like NaCl (brine) before extraction to decrease the polarity of the aqueous phase.[1][6]
Formation of Multiple Products
Potential Cause Troubleshooting Step Expected Outcome
Di-sulfonylation of Primary Amines The primary amine has reacted twice with the sulfonyl chloride.Use a controlled amount of 3-Methoxy-5-methylbenzenesulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride slowly at a low temperature.[1]
Elimination Reaction with Alcohols For secondary or tertiary alcohols, the basic conditions may favor elimination over substitution.Use a non-hindered, non-nucleophilic base and maintain low temperatures.
Isomer Formation In aromatic sulfonylation reactions, a mixture of ortho, para, and meta isomers can be formed.Purify a small sample by column chromatography to identify the different isomers and adjust reaction conditions to favor the desired product.

Experimental Protocols

General Procedure for the Sulfonylation of a Primary Amine

This protocol provides a standard starting point for the reaction of 3-Methoxy-5-methylbenzenesulfonyl chloride with a primary amine.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the stirred amine solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.[1]

Visualizing the Workflow

The following diagram outlines the key decision points for troubleshooting a low-yielding sulfonylation reaction.

G start Low Yielding Reaction check_reagent Check Sulfonyl Chloride Quality start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Passes QC reagent_bad Reagent Degraded check_reagent->reagent_bad Fails QC check_base Evaluate Base reagent_ok->check_base use_fresh Use Fresh Reagent reagent_bad->use_fresh success Improved Yield use_fresh->success base_ok Base is Appropriate check_base->base_ok Correct pKa base_bad Base Inappropriate check_base->base_bad Incorrect pKa check_solvent Assess Solvent base_ok->check_solvent change_base Select Different Base base_bad->change_base change_base->success solvent_ok Solvent is Suitable check_solvent->solvent_ok Good Solubility solvent_bad Solvent Unsuitable check_solvent->solvent_bad Poor Solubility check_temp Optimize Temperature solvent_ok->check_temp change_solvent Screen Solvents solvent_bad->change_solvent change_solvent->success temp_ok Temperature Optimized check_temp->temp_ok Optimal Rate temp_bad Temperature Suboptimal check_temp->temp_bad Slow/Decomposition adjust_temp Adjust Temperature temp_bad->adjust_temp adjust_temp->success

Caption: Troubleshooting flowchart for low-yielding sulfonylation reactions.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonylation.
  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Neto, B. A. D., Eberlin, M. N., & Sherwood, J. (2022). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions. European Journal of Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. Retrieved from [Link]

  • OUCI. (n.d.). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and reaction concentration a. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2026).
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Taylor & Francis. (2021). Sulfonamide synthesis under green conditions. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • RSC Publishing. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.7. Reaction: Sulfonation. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in reactions with 3-Methoxy-5-methylbenzenesulfonyl chloride

Welcome to the technical support guide for 3-Methoxy-5-methylbenzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this reagent, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Methoxy-5-methylbenzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this reagent, particularly in contexts where steric hindrance presents a significant synthetic challenge. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

Introduction: Understanding the Reagent

3-Methoxy-5-methylbenzenesulfonyl chloride is a valuable reagent for installing the 3-methoxy-5-methylbenzenesulfonyl group, a common moiety in medicinal chemistry. Its electronic properties, influenced by the electron-donating methoxy and methyl groups, render the sulfur atom highly electrophilic. However, its reactivity is often challenged when paired with sterically demanding nucleophiles, such as bulky secondary amines or hindered alcohols. This guide directly addresses these challenges, providing a logical framework for overcoming low yields and reaction failures.

Part 1: Troubleshooting Guide for Low-Yield Reactions

This section addresses the most common issue encountered when using 3-Methoxy-5-methylbenzenesulfonyl chloride: poor or no conversion when reacting with a sterically hindered nucleophile.

Q1: My sulfonamide synthesis with a hindered secondary amine is giving very low yields or failing completely. What's happening and what should I do first?

Probable Cause: The primary obstacle is the steric clash between the bulky substituents on your amine and the sulfonyl chloride group. This steric repulsion raises the activation energy of the reaction, making it difficult for the amine's lone pair to attack the electrophilic sulfur atom.[1] This leads to extremely slow reaction rates or prevents the reaction from proceeding under standard conditions.[1]

Solution Pathway: A systematic approach involving catalyst selection and condition optimization is required. The following decision tree outlines the recommended troubleshooting workflow.

Troubleshooting_Workflow Start Problem: Low/No Yield with Hindered Amine Check_Base Step 1: Evaluate the Base Start->Check_Base Base_Is_Bulky Is the base sterically hindered & non-nucleophilic? (e.g., 2,6-Lutidine, DBU) Check_Base->Base_Is_Bulky Switch_Base Action: Switch to a non-nucleophilic, hindered base like 2,6-lutidine or DBU. Base_Is_Bulky->Switch_Base No Add_Catalyst Step 2: Introduce a Nucleophilic Catalyst Base_Is_Bulky->Add_Catalyst  Yes Switch_Base->Add_Catalyst DMAP_Check Are you using catalytic DMAP? Add_Catalyst->DMAP_Check Add_DMAP Action: Add 10-20 mol% DMAP to the reaction. DMAP_Check->Add_DMAP No Optimize_Conditions Step 3: Optimize Reaction Conditions DMAP_Check->Optimize_Conditions  Yes Add_DMAP->Optimize_Conditions Increase_Temp Action: Increase reaction temperature. Reflux in a higher-boiling solvent (e.g., ACN, Dioxane). Optimize_Conditions->Increase_Temp Check_Anhydrous Action: Ensure strictly anhydrous conditions. Dry solvents and use an inert atmosphere. Increase_Temp->Check_Anhydrous Success Resolution: Improved Yield Check_Anhydrous->Success

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I've tried a stronger base and higher temperature, but the reaction is still sluggish. How can a catalyst like DMAP help?

Probable Cause: Even with thermal energy, the direct attack of the hindered amine on the sulfonyl chloride remains energetically unfavorable. The reaction requires an alternative, lower-energy pathway.

Expert Insight & Solution: This is the ideal scenario for introducing a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being the industry standard.[2][3] DMAP is more nucleophilic than the hindered amine and attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium salt intermediate.[2][4][5] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it much more susceptible to attack by the sterically hindered amine. This catalytic cycle effectively lowers the overall activation energy barrier.[2]

DMAP_Mechanism Reagents 3-Methoxy-5-methyl- benzenesulfonyl chloride + DMAP Intermediate Highly Reactive N-Sulfonylpyridinium Salt (Intermediate I) Reagents->Intermediate Step 1: Nucleophilic Attack Attack Hindered Amine (R₂NH) attacks Intermediate I Intermediate->Attack Step 2: Activation Product Desired Sulfonamide Product + Regenerated DMAP Attack->Product Step 3: Nucleophilic Substitution Product->Reagents DMAP is Regenerated (Catalytic Cycle)

Caption: Catalytic cycle of DMAP in sulfonamide synthesis.

Adding DMAP (typically 10-20 mol%) along with a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often dramatically accelerates the reaction.[4]

Q3: My reaction is producing a low yield and the workup is messy. What are potential side reactions?

Probable Cause: Low yields can also stem from the consumption of starting materials through side reactions. The primary culprit is often the hydrolysis of the sulfonyl chloride.[6]

Solutions & Preventative Measures:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can react with trace amounts of water to form the corresponding and unreactive sulfonic acid.[6]

    • Prevention: Always use anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.[6]

  • Incorrect Base Choice: If a nucleophilic base like pyridine is used in excess without a catalyst, it can sometimes form a stable, unreactive pyridinium salt, sequestering the reagent.

    • Prevention: When not using DMAP as a catalyst, opt for a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize side reactions.[1]

Part 2: Experimental Protocols & Data

Optimized Reaction Conditions for Sulfonamide Formation

The optimal conditions vary significantly depending on the steric bulk of the amine nucleophile. The following table provides recommended starting points for optimization.

ParameterLess Hindered Amine (e.g., Primary)Highly Hindered Amine (e.g., di-sec-butylamine)Justification
Base Triethylamine (TEA), Pyridine2,6-Lutidine, DBU, DIPEAA bulky, non-nucleophilic base prevents competition with the hindered amine.[1]
Catalyst Not usually required10-20 mol% DMAPDMAP forms a highly reactive intermediate to overcome the high activation energy.[2][7]
Solvent Dichloromethane (DCM), THFAcetonitrile (ACN), 1,4-DioxaneHigher boiling point solvents allow for increased reaction temperatures.[1]
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxAdditional thermal energy is required to overcome the steric barrier.[1]
Atmosphere Inert (Nitrogen/Argon)Inert (Nitrogen/Argon)Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[6]
Protocol: DMAP-Catalyzed Synthesis of a Hindered Sulfonamide

This protocol describes a general method for the reaction of 3-Methoxy-5-methylbenzenesulfonyl chloride with a sterically demanding secondary amine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the hindered secondary amine (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq), and 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Sulfonyl Chloride Addition: Dissolve 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred amine solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor its progress using TLC or LC-MS. The reaction may require several hours to 24 hours for completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Part 3: Frequently Asked Questions (FAQs)

  • Q: Aside from DMAP, are there other catalysts I can use?

    • A: Yes, Lewis acids like indium metal have been shown to activate sulfonyl chlorides, making them more electrophilic and facilitating attack by weakly nucleophilic or hindered amines.[1][8] However, DMAP is generally more common, cost-effective, and mechanistically well-understood for this specific transformation.

  • Q: My nucleophile is a hindered alcohol for a sulfonate ester synthesis. Does this guide still apply?

    • A: Absolutely. The principles are identical. Hindered alcohols are poor nucleophiles, and their reactions with sulfonyl chlorides are also significantly accelerated by the use of DMAP through the same reactive N-sulfonylpyridinium intermediate mechanism.[2]

  • Q: What if none of these methods work? Are there alternative synthetic strategies?

    • A: If direct sulfonylation fails, you may need to consider alternative routes. One approach is to generate the sulfonyl chloride in situ from a sulfonic acid using reagents like 2,4,6-trichloro-[2][6][9]-triazine (cyanuric chloride) before adding the amine.[8] Other modern methods involve transition-metal-catalyzed cross-coupling reactions or one-pot syntheses from thiols, though these are more complex than the classic sulfonyl chloride approach.[6][9]

  • Q: Is 3-Methoxy-5-methylbenzenesulfonyl chloride itself considered sterically hindered?

    • A: No. The steric hindrance in the context of this reagent almost always refers to the properties of the nucleophile it is reacting with. The sulfonyl chloride group is flanked by a hydrogen atom and a methoxy group, which is not considered significantly bulky in this context. The challenge arises when the nucleophile, for example an amine with two isopropyl groups attached to the nitrogen, cannot physically approach the sulfur atom.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Abu-Reidah, I. M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.
  • Ghorbani-Vaghei, R., et al. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2315-2320.
  • Antenucci, A., et al. (2021).
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Macmillan Group. (2023).
  • Raj, A., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
  • Gribble, M. W., et al. (2023).
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (2025).
  • ResearchGate. (2025). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Gribble, M. W., et al. (2023).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Sulfonyl Chlorides: Focus on 3-Methoxy-5-methylbenzenesulfonyl chloride

Introduction & Strategic Context In modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable electrophiles for generating sulfonamides and sulfonate esters. While workhorse reagents like Tos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable electrophiles for generating sulfonamides and sulfonate esters. While workhorse reagents like Tosyl chloride (TsCl) and Benzenesulfonyl chloride (BsCl) dominate routine couplings, specialized building blocks like 3-Methoxy-5-methylbenzenesulfonyl chloride (3,5-MMBSC) [1] are increasingly utilized to fine-tune the physicochemical properties (e.g., lipophilicity, steric bulk, and metabolic stability) of drug candidates.

Selecting the correct sulfonyl chloride requires more than structural matching; it demands a rigorous understanding of how aromatic substituents modulate the electrophilicity of the tetracoordinate sulfur atom. This guide provides an objective, data-driven comparison of 3,5-MMBSC against standard sulfonyl chlorides, bridging fundamental physical organic chemistry with practical benchtop applications.

Mechanistic & Electronic Analysis (E-E-A-T)

The reactivity of arylsulfonyl chlorides toward nucleophiles (such as amines or alcohols) is governed by a concerted


-like mechanism at the tetracoordinate sulfur [2]. The sensitivity of this reaction to electronic effects is elegantly described by the Hammett equation. Kinetic studies on the solvolysis and chloride exchange of substituted benzenesulfonyl chlorides reveal a positive reaction constant (

), indicating that electron-withdrawing groups (EWGs) significantly accelerate the reaction by stabilizing the transition state and increasing the partial positive charge on the sulfur atom [2].

To predict the performance of 3,5-MMBSC, we must analyze the causality of its specific substitution pattern:

  • 3-Methoxy group (meta-position): Unlike a para-methoxy group which donates electrons via resonance (

    
    ), a meta-methoxy group cannot directly conjugate with the sulfonyl center. Instead, its electron-withdrawing inductive effect (
    
    
    
    ) dominates, yielding a Hammett constant of
    
    
    .
  • 5-Methyl group (meta-position): The methyl group exerts a mild electron-donating inductive effect (

    
    ), yielding a Hammett constant of 
    
    
    
    .

The Net Electronic Effect: The combined electronic influence (


) is nearly neutral, meaning the electrophilicity of 3,5-MMBSC is remarkably similar to the unsubstituted parent, Benzenesulfonyl chloride (

). Consequently, 3,5-MMBSC is inherently more reactive than Tosyl chloride (

) but less reactive than strongly deactivated systems like 4-Nitrobenzenesulfonyl chloride (

) [3].

G cluster_0 Electronic Modulation M1 3-Methoxy (-I) σ_m = +0.12 M3 Net Effect σ ≈ +0.05 M1->M3 M2 5-Methyl (+I) σ_m = -0.07 M2->M3 R1 3,5-MMBSC (Electrophile) M3->R1 Tunes Electrophilicity TS S_N2 Transition State (S-Cl bond breaking) R1->TS N1 Amine (Nucleophile) N1->TS P1 Sulfonamide Product TS->P1 Cl- leaving

Electronic effects of 3-methoxy and 5-methyl groups on the S_N2 transition state of 3,5-MMBSC.

Comparative Data Presentation

The following tables summarize the physical properties and relative kinetic parameters of 3,5-MMBSC compared to standard alternatives.

Table 1: Physical and Structural Properties
Sulfonyl ChlorideCAS NumberMW ( g/mol )Substitution PatternPhysical State (RT)
Benzenesulfonyl chloride (BsCl) 98-09-9176.62UnsubstitutedLiquid
Tosyl chloride (TsCl) 98-59-9190.654-MethylSolid
3,5-MMBSC 861560-21-6220.673-Methoxy, 5-MethylSolid
Nosyl chloride (NsCl) 98-74-8221.614-NitroSolid
Table 2: Relative Reactivity & Electronic Parameters
Sulfonyl ChlorideHammett Constant (

)
Inductive/Resonance EffectsRelative Reactivity (Nucleophilic Attack)
NsCl +0.78Strong

, Strong

Very High (Fastest)
3,5-MMBSC +0.05Mild

(Net)
Moderate-High
BsCl 0.00BaselineModerate
TsCl -0.17Mild

, Hyperconjugation
Low (Slowest)

Note: Reactivity trends are extrapolated from the established


 for arenesulfonyl chloride identity exchange reactions [2].

Experimental Protocol: Self-Validating Kinetic Comparison

To empirically validate the reactivity difference between 3,5-MMBSC and TsCl in your own laboratory, utilize the following parallel synthesis and kinetic monitoring protocol. This workflow acts as a self-validating system by tracking the disappearance of the starting amine via HPLC.

Materials Required:
  • Electrophiles: 3-Methoxy-5-methylbenzenesulfonyl chloride (3,5-MMBSC) and p-Toluenesulfonyl chloride (TsCl).

  • Nucleophile: Benzylamine (or standard primary amine).

  • Base & Solvent: N,N-Diisopropylethylamine (DIPEA), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare separate

    
     solutions of 3,5-MMBSC and TsCl in anhydrous DCM. Prepare a 
    
    
    
    solution of benzylamine containing
    
    
    DIPEA in DCM.
  • Reaction Initiation: In two separate, temperature-controlled vials at

    
    , add 
    
    
    
    of the benzylamine/DIPEA solution. Simultaneously inject
    
    
    of the respective sulfonyl chloride stock solutions to initiate the reactions.
  • Kinetic Sampling: At precise intervals (

    
    ), withdraw 
    
    
    
    aliquots from each vial.
  • Quenching: Immediately quench each aliquot into

    
     of a Methanol/Water (50:50) mixture containing 
    
    
    
    to halt the reaction and solvolyze unreacted sulfonyl chloride.
  • HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at

    
    ). Integrate the product sulfonamide peak area relative to an internal standard.
    
  • Data Interpretation: Plot

    
     versus time. The steeper slope of the 3,5-MMBSC reaction will confirm its higher pseudo-first-order rate constant (
    
    
    
    ) compared to TsCl, driven by the net electron-withdrawing nature of its meta-substituents.

G Step1 1. Equimolar Reactants 3,5-MMBSC or TsCl Amine in DCM Step2 2. Base Addition DIPEA (1.2 eq) 25 °C Isothermal Step1->Step2 Step3 3. Kinetic Sampling Aliquots at 5, 15, 30, 60 min Quench with MeOH Step2->Step3 Step4 4. HPLC Analysis Monitor Product Peak Calculate k_obs Step3->Step4

Experimental workflow for parallel kinetic monitoring of sulfonamide synthesis via HPLC.

References

  • Title: 861560-21-6 | 3-Methoxy-5-methylbenzenesulfonyl chloride Source: ChemScene URL
  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Title: Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs.
Comparative

A Comparative Guide to Alternatives for 3-Methoxy-5-methylbenzenesulfonyl Chloride in Sulfonamide Formation

The sulfonamide functional group is a cornerstone in medicinal chemistry and a vital component in a multitude of therapeutic agents.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a pr...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry and a vital component in a multitude of therapeutic agents.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] While 3-methoxy-5-methylbenzenesulfonyl chloride has its applications, the modern synthetic chemist requires a diverse toolkit of sulfonylating agents to address challenges related to reactivity, selectivity, and protecting group strategy. This guide provides an in-depth comparison of key alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Landscape of Sulfonylating Agents: A Comparative Overview

The choice of a sulfonyl chloride is dictated by several factors, including the nucleophilicity of the amine, desired stability of the resulting sulfonamide, and the need for subsequent deprotection. The electronic nature of the substituents on the aryl ring of the sulfonyl chloride plays a pivotal role in its reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, leading to increased reactivity, while electron-donating groups (EDGs) have the opposite effect.[3]

A summary of commonly employed benzenesulfonyl chloride alternatives is presented below:

ReagentKey FeaturesReactivity ProfileDeprotection Conditions
p-Toluenesulfonyl Chloride (Ts-Cl) Economical, forms stable, often crystalline sulfonamides.[4]ModerateHarsh (e.g., strong acid, reducing agents).[4][5]
2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl) Highly reactive, nosyl group is easily cleaved.[4][5]HighMild (e.g., thiol and base).[4]
4-Nitrobenzenesulfonyl Chloride (p-Ns-Cl) Similar to o-Ns-Cl, offers alternative reactivity.HighMild (e.g., thiol and base).
Dansyl Chloride Forms highly fluorescent sulfonamides.[6]Moderate to HighGenerally stable, used for labeling.
4-Methoxybenzenesulfonyl Chloride Electron-donating group reduces reactivity.Low to ModerateHarsh conditions generally required.

Workflow and Mechanistic Considerations

The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[7]

Reactivity_Comparison High_Reactivity High Reactivity 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl) Strong electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom. Moderate_Reactivity Moderate Reactivity p-Toluenesulfonyl Chloride (Ts-Cl) Methyl group is weakly electron-donating, providing a balance of reactivity and stability. Low_Reactivity Low Reactivity 4-Methoxybenzenesulfonyl Chloride Strong electron-donating methoxy group reduces the electrophilicity of the sulfur atom. caption Impact of substituents on sulfonyl chloride reactivity.

Caption: Impact of substituents on sulfonyl chloride reactivity.

In-Depth Analysis of Key Alternatives

p-Toluenesulfonyl Chloride (Ts-Cl): The Workhorse
  • Expertise & Experience: Tosyl chloride is a widely used, cost-effective reagent that reliably forms stable and often crystalline sulfonamides, which simplifies purification by recrystallization. [4]The resulting tosylamides are robust and can withstand a wide range of reaction conditions, making them excellent protecting groups for amines. [4][8]

  • Trustworthiness: The primary drawback of the tosyl group is the often harsh conditions required for its removal, which can include strong acids or reducing agents. [4][5]This can limit its application in the synthesis of complex molecules with sensitive functional groups.

2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl): For Mild Deprotection
  • Expertise & Experience: The nosyl group, introduced by Fukuyama, is a game-changer for amine protection. [5]The presence of the ortho-nitro group significantly increases the reactivity of the sulfonyl chloride, leading to high yields of sulfonamides. [4][5]More importantly, this electron-withdrawing group facilitates the cleavage of the N-S bond under mild conditions, typically using a thiol and a base. [4]This orthogonality makes it invaluable in multi-step synthesis. [4]

  • Trustworthiness: The high reactivity of nosyl chloride means that it can sometimes react with other nucleophiles in the molecule if not used carefully. However, its chemoselectivity for amines is generally high.

Dansyl Chloride: The Fluorescent Reporter
  • Expertise & Experience: Dansyl chloride reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. [6][9]This property makes it an indispensable tool for labeling and quantifying amino acids and proteins. [6][10]The reaction is typically carried out at a high pH. [6]

  • Trustworthiness: While excellent for analytical purposes, the dansyl group is not typically used as a protecting group in synthesis due to the stability of the resulting sulfonamide and the potential for the fluorescent tag to interfere with subsequent reactions or purification.

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride

This protocol describes the synthesis of N-propyl-p-toluenesulfonamide. [7] Materials:

  • n-Propylamine

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. [7]2. Cool the flask in an ice bath to 0 °C.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains below 10 °C. [7]4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. [7]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [7]8. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. [7]9. Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to obtain pure N-propyl-p-toluenesulfonamide. [7]

Synthesis of a Sulfonamide using 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl)

Materials:

  • Primary or secondary amine

  • 2-Nitrobenzenesulfonyl chloride (o-Ns-Cl)

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the amine (1.1 equivalents) and triethylamine (1.1 equivalents) in dichloromethane. [4]2. Cool the mixture in an ice-water bath to 0 °C. [4]3. Add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 5 minutes, keeping the temperature below 5 °C. [4]4. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-16 hours). [4]5. Quench the reaction with water.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. [4]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [4]

Selecting the Right Reagent: A Decision-Making Guide

Reagent_Selection_Flowchart start Start: Need to synthesize a sulfonamide q1 Is subsequent deprotection required under mild conditions? start->q1 q2 Is the resulting sulfonamide for fluorescent labeling? q1->q2 No ans_nscl Use 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl) q1->ans_nscl Yes q3 Is a highly stable protecting group needed and cost a major factor? q2->q3 No ans_dansyl Use Dansyl Chloride q2->ans_dansyl Yes ans_tscl Use p-Toluenesulfonyl Chloride (Ts-Cl) q3->ans_tscl Yes ans_other Consider other alternatives based on specific substrate and reaction conditions q3->ans_other No caption Decision flowchart for selecting a sulfonylating agent.

Caption: Decision flowchart for selecting a sulfonylating agent.

Conclusion

The synthesis of sulfonamides is a fundamental transformation in organic chemistry with profound implications for drug discovery. While 3-methoxy-5-methylbenzenesulfonyl chloride is a viable reagent, a deeper understanding of the available alternatives allows for greater control over reactivity, stability, and synthetic strategy. By considering the electronic properties of the sulfonyl chloride and the requirements of the overall synthetic plan, researchers can select the optimal reagent for their specific needs. p-Toluenesulfonyl chloride remains a reliable and economical choice for creating stable sulfonamides, while 2-nitrobenzenesulfonyl chloride offers the significant advantage of mild deprotection, crucial for complex molecule synthesis. Dansyl chloride provides a unique tool for fluorescent labeling. This guide serves as a foundational resource to aid in the rational design and execution of sulfonamide synthesis.

References

  • Echemi. (2022, May 6). Get to Know about Dansyl Chloride Reaction Mechanism.
  • BenchChem. (n.d.). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.
  • Saley, M. A., et al. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Dansylation of Amino Acids.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Saley, M. A., et al. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.
  • BenchChem. (n.d.). A Comparative Guide to Benzenesulfonyl Chloride Alternatives in Synthesis.
  • Organic Syntheses Procedure. (n.d.).
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.).
  • Saley, M. A., et al. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides | Request PDF.
  • Javorskis, T., & Orentas, E. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024, May 17).
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.). Academia.edu.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020, March 20). MDPI.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar.
  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • Wikipedia. (n.d.). Dansyl chloride.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2024, March 19). PMC.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Macmillan Group - Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 24). MDPI.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 5).
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzenesulfonyl chloride.
  • Process for production of aromatic sulfonyl chloride compound. (n.d.).

Sources

Validation

Characterization and validation of 3-Methoxy-5-methylbenzenesulfonyl chloride derivatives

Application Guide: Characterization and Validation of 3-Methoxy-5-methylbenzenesulfonyl Chloride Derivatives in Drug Discovery Executive Summary For researchers and drug development professionals, selecting the optimal s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Characterization and Validation of 3-Methoxy-5-methylbenzenesulfonyl Chloride Derivatives in Drug Discovery

Executive Summary

For researchers and drug development professionals, selecting the optimal sulfonylating agent is a critical inflection point in the synthesis of biologically active sulfonamides. While foundational reagents like benzenesulfonyl chloride (BsCl) and p-toluenesulfonyl chloride (TsCl) are staples for baseline synthesis and protecting group chemistry[1][2], modern targeted therapies require highly decorated pharmacophores.

This guide provides an objective, data-backed comparison of 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) [3] against traditional alternatives. By analyzing its unique steric and electronic profile, this document outlines why this specific derivative is increasingly utilized in the development of potent inhibitors for metabolic and hypoxic tumor targets, such as PGAM1[4] and Carbonic Anhydrase IX (CA IX)[5][6].

Structural & Electronic Profiling: The Case for 3-Methoxy-5-methyl Substitution

The transition from basic benzenesulfonyl chloride to 3-methoxy-5-methylbenzenesulfonyl chloride represents a strategic shift from simple chemical protection to active pharmacophore design.

The unique meta,meta-substitution pattern fundamentally alters the molecule's behavior in biological systems:

  • Electronic Tuning (3-Methoxy Group): The methoxy group acts as a potent hydrogen-bond acceptor. In the context of enzyme inhibition, this allows the sulfonamide tail to anchor into polar micro-domains within a target protein's binding pocket, significantly enhancing binding affinity[5].

  • Steric & Lipophilic Anchoring (5-Methyl Group): Unlike ortho-substituents that can sterically hinder the nucleophilic attack on the sulfonyl core, the meta-methyl group increases the molecule's overall lipophilicity (LogP) without compromising synthetic reactivity. This improves cellular membrane permeability and van der Waals interactions within hydrophobic target pockets[3][4].

Objective Comparison: 3M5M-BsCl vs. Traditional Sulfonylating Agents

Choosing the right sulfonylating agent depends on a strict balance of desired reactivity, steric demands, and regulatory compliance[2]. Table 1 objectively compares 3-Methoxy-5-methylbenzenesulfonyl chloride against standard industry alternatives.

Table 1: Comparative Physicochemical and Reactivity Profile

Sulfonylating AgentReactivity ProfileSteric InfluencePrimary ApplicationStorage / Stability
Benzenesulfonyl Chloride (BsCl) ModerateLowBaseline sulfonamide synthesis[2]Stable, good batch consistency[2]
p-Toluenesulfonyl Chloride (TsCl) Moderate-HighHigh (para-methyl)Amine protecting groups (Tosyl)[1][2]Highly stable, crystalline solid[1]
Methanesulfonyl Chloride (MsCl) Very HighMinimal (aliphatic)Mesylate leaving group formation[1]Moisture-sensitive, rigorous safety protocols[2]
3-Methoxy-5-methylbenzenesulfonyl chloride Tuned / ModerateModerate (meta,meta)Target-specific drug discovery (e.g., CA IX, PGAM1)[3][4]Stable under dry, 2-8°C conditions[3]

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To ensure high-yield coupling of 3-Methoxy-5-methylbenzenesulfonyl chloride with complex primary amines, the following self-validating protocol establishes strict causality for every experimental choice.

Step 1: Nucleophile Activation (Free-Basing)

  • Action: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It free-bases amine hydrochloride salts and scavenges the HCl byproduct generated during sulfonylation, preventing the nucleophile from being deactivated via protonation.

Step 2: Electrophilic Addition

  • Action: Cool the reaction vessel to 0°C under an inert atmosphere (N₂/Ar). Add 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) dropwise.

  • Causality: The 0°C environment suppresses exothermic side reactions (such as bis-sulfonylation) and minimizes the hydrolysis of the sulfonyl chloride by any trace ambient moisture[2].

Step 3: In-Process Validation (TLC / LC-MS)

  • Action: After 2 hours of stirring at room temperature, sample the reaction.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-positive amine spot and the emergence of a new, highly UV-active spot confirms reaction progression. Cross-validate the mass of the new peak via LC-MS to ensure the presence of the expected

    
     ion.
    

Step 4: Quenching & Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM.

  • Causality: The mild base neutralizes excess acid and hydrolyzes any unreacted sulfonyl chloride into a water-soluble sulfonate. This drives the highly lipophilic 3M5M-sulfonamide product entirely into the organic phase.

Step 5: Structural Confirmation

  • Validation Checkpoint: Following flash chromatography, perform ¹H NMR. The spectrum must validate the structural integrity of the meta,meta-substituted ring, typically presenting a distinct meta-coupling pattern in the aromatic region, alongside sharp singlets for the methoxy (~3.8 ppm) and methyl (~2.3 ppm) protons.

SynthesisWorkflow A 3-Methoxy-5-methyl- benzenesulfonyl chloride C Nucleophilic Coupling (0°C) A->C Electrophile B Amine Free-Basing (DIPEA) B->C Nucleophile D Reaction Validation (TLC / LC-MS) C->D Aliquot Sampling E Purified 3M5M- Sulfonamide D->E Workup & Flash Chromatography

Caption: Self-validating experimental workflow for the synthesis of 3-methoxy-5-methylbenzenesulfonamides.

Biological Application: Target-Specific Inhibition Pathways

Benzenesulfonamide derivatives are highly privileged structures in oncology and antimicrobial research[4][6]. When synthesized using highly decorated precursors like 3-Methoxy-5-methylbenzenesulfonyl chloride, the resulting compounds exhibit profound isoform selectivity.

A primary application is the inhibition of Carbonic Anhydrase IX (CA IX) , a metalloenzyme overexpressed in hypoxic tumor microenvironments[5][6]. The primary sulfonamide nitrogen coordinates directly with the active-site Zinc ion (Zn²⁺), while the 3-methoxy and 5-methyl groups interact with the hydrophobic/hydrophilic boundary of the enzyme's cavity, preventing off-target binding to the ubiquitous CA II isoform[5][6].

Pathway Hypoxia Tumor Microenvironment (Hypoxia) CAIX Carbonic Anhydrase IX (Overexpressed) Hypoxia->CAIX HIF-1α Induction Complex Inhibitor-Zn2+ Complex (Enzyme Blockade) CAIX->Complex Target Binding Inhibitor 3M5M-Benzenesulfonamide Derivative Inhibitor->Complex Chelation Apoptosis Cell Cycle Arrest & Apoptosis Complex->Apoptosis Intracellular Acidification

Caption: Mechanistic signaling pathway of tumor apoptosis induced by targeted CA IX inhibition.

Quantitative Efficacy in Drug Development

The efficacy of benzenesulfonyl chloride derivatives is well-documented across multiple oncological targets. Table 2 summarizes the quantitative performance of various benzenesulfonamide classes synthesized for targeted enzyme inhibition.

Table 2: Comparative Biological Efficacy of Benzenesulfonamide Derivatives

Target EnzymeDerivative ClassReference ControlInhibitory Efficacy (IC₅₀ / Kᵢ)Key Mechanism of Action
PGAM1 Benzenesulfonyl-evodiaminePGMI-004A0.059–3.43 μMDisrupts tumor glycolysis; induces G2/M cell cycle arrest[4]
CA IX (Hypoxic) Anthraquinone-benzenesulfonamideAcetazolamide (AAZ)21.19–91.16 nMZn²⁺ chelation; specifically targets tumor hypoxia[5]
CA IX / Breast Cancer Thiazol-4-one-benzenesulfonamideStaurosporine10.93–25.06 nMHigh selectivity over CA II; induces rapid apoptosis[6]

By leveraging the unique steric and electronic properties of 3-Methoxy-5-methylbenzenesulfonyl chloride, researchers can fine-tune these derivative classes to push inhibitory efficacy deeper into the low nanomolar range, ensuring highly selective and potent therapeutic candidates.

References

  • A Comparative Guide to Benzenesulfonyl Chloride Alternatives in Synthesis - Benchchem. 1

  • Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma - DolphinGoo.2

  • 861560-21-6 | 3-Methoxy-5-methylbenzenesulfonyl chloride - ChemScene. 3

  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry. 4

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity - MDPI. 5

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. 6

Sources

Comparative

Analytical techniques for confirming the structure of 3-Methoxy-5-methylbenzenesulfonyl chloride products

Comprehensive Analytical Guide: Structural Confirmation of 3-Methoxy-5-methylbenzenesulfonyl Chloride As a highly versatile electrophilic building block, 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is w...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Structural Confirmation of 3-Methoxy-5-methylbenzenesulfonyl Chloride

As a highly versatile electrophilic building block, 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is widely utilized in the synthesis of sulfonamide-based therapeutics and agrochemicals. Confirming its exact molecular architecture—specifically the meta-substitution pattern of the methoxy and methyl groups relative to the sulfonyl chloride moiety—is critical for downstream synthetic success.

However, the inherent electrophilicity and moisture sensitivity of the -SO₂Cl group present unique analytical challenges. This guide provides a comparative analysis of the primary analytical techniques used to characterize this compound, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Comparative Analysis of Analytical Techniques

To achieve unambiguous structural confirmation, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is required[1].

Nuclear Magnetic Resonance (NMR): The Regiochemical Gold Standard
  • Performance: ¹H and ¹³C NMR are non-destructive and provide absolute confirmation of the aromatic substitution pattern. The integration of the methoxy (~3.8 ppm) and methyl (~2.4 ppm) singlets against the three aromatic protons confirms the functional group ratio.

  • Limitations & Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Trace water in standard NMR solvents will rapidly convert the sample into 3-methoxy-5-methylbenzenesulfonic acid, releasing HCl. This alters the chemical shifts, broadens the peaks, and degrades the sample[2].

  • Expert Insight: Always use strictly anhydrous, acid-free deuterated solvents (e.g., CDCl₃ filtered through basic alumina) to preserve the -SO₂Cl integrity during acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Verification
  • Performance: FT-IR is the most rapid and straightforward method for confirming the presence of the sulfonyl chloride group. The S=O asymmetric and symmetric stretching vibrations appear as intense, sharp bands in the 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹ regions, respectively[3].

  • Limitations & Causality: IR cannot easily differentiate between positional isomers (e.g., distinguishing 3-methoxy-5-methyl from 2-methoxy-4-methyl configurations). It must be used orthogonally with NMR.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting
  • Performance: MS provides the exact molecular weight and elemental composition. The presence of a single chlorine atom in 3-methoxy-5-methylbenzenesulfonyl chloride yields a highly diagnostic isotopic signature: the molecular ion [M]⁺ and the [M+2]⁺ peak will appear in a precise 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Limitations & Causality: Direct Gas Chromatography-Mass Spectrometry (GC-MS) often leads to thermal degradation of the sulfonyl chloride in the hot injection port, yielding confusing fragmentation patterns. To achieve reliable MS data, the sample is often derivatized with a volatile amine to form a thermally stable sulfonamide prior to injection[1].

G Start 3-Methoxy-5-methylbenzenesulfonyl Chloride Sample Structural Regiochemistry & Framework (NMR) Start->Structural Functional Functional Group Verification (FT-IR) Start->Functional Mass Molecular Wt. & Isotopes (MS) Start->Mass NMR_Prep Dissolve in Anhydrous CDCl3 (Prevents Hydrolysis) Structural->NMR_Prep IR_Prep ATR or KBr Pellet (Direct Analysis) Functional->IR_Prep MS_Decision Thermal Stability? Mass->MS_Decision Deriv Amine Derivatization (Form Sulfonamide) MS_Decision->Deriv Unstable (GC-MS) DirectMS Direct LC-MS (APCI/ESI) MS_Decision->DirectMS Stable (LC-MS)

Analytical workflow for the structural confirmation of reactive sulfonyl chlorides.

Expected Quantitative Spectral Data

The following table summarizes the expected diagnostic signals for 3-Methoxy-5-methylbenzenesulfonyl chloride across the three primary analytical modalities.

TechniqueKey Feature / SignalAssignment / Structural Correlation
¹H NMR (CDCl₃)~3.85 ppm (s, 3H)Methoxy group (-OCH₃)
~2.40 ppm (s, 3H)Aryl methyl group (-CH₃)
~7.00 – 7.50 ppm (m, 3H)Meta-coupled aromatic protons (H-2, H-4, H-6)
FT-IR (ATR)1370–1410 cm⁻¹Asymmetric S=O stretch[3]
1166–1204 cm⁻¹Symmetric S=O stretch[3]
MS (EI) m/z 220, 222 (Ratio 3:1)Molecular ion [M]⁺ displaying ³⁵Cl/³⁷Cl isotopes
m/z 185[M - Cl]⁺ fragment

Self-Validating Experimental Protocols

Protocol A: Anhydrous ¹H/¹³C NMR Acquisition

Purpose: To obtain regiochemical data without inducing artifactual hydrolysis.

  • Preparation: Bake an NMR tube at 120°C for 2 hours and cool it in a desiccator to eliminate surface moisture.

  • Solvent Treatment: Pass 0.6 mL of CDCl₃ through a small plug of activated basic alumina to remove trace D₂O and DCl[2].

  • Dissolution: Accurately weigh 10 mg of the sulfonyl chloride directly into the dried NMR tube. Add the treated CDCl₃ and cap immediately with a PTFE cap.

  • Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment (e.g., zg30).

  • Self-Validation System: Inspect the resulting spectrum from 10.0 to 12.0 ppm. The presence of a broad singlet in this region indicates the formation of sulfonic acid (hydrolysis). If this peak is absent, the system validates that the sample integrity was maintained during preparation, and the integration values can be trusted for purity assessment.

Protocol B: Pre-Column Derivatization for GC-MS Analysis

Purpose: To convert the thermally labile sulfonyl chloride into a stable sulfonamide, preventing degradation in the GC inlet[1].

G Reactant Sulfonyl Chloride (Reactive, Moisture Sensitive) Product Sulfonamide Derivative (Stable, Volatile) Reactant->Product Nucleophilic Acyl Substitution Reagent Excess Secondary Amine (e.g., Diethylamine) Reagent->Product Analysis GC-MS / LC-MS Analysis Product->Analysis

Derivatization pathway converting reactive sulfonyl chlorides into stable sulfonamides for MS.

  • Reaction Setup: Dissolve 5 mg of the sulfonyl chloride in 1 mL of anhydrous dichloromethane (DCM) in a 4 mL glass vial.

  • Derivatization: Add 50 µL of diethylamine (excess) dropwise at room temperature. A mild exothermic reaction will occur, and white fumes/precipitate (diethylamine hydrochloride) may form.

  • Agitation: Cap the vial and vortex for 5 minutes to ensure complete conversion.

  • Quench & Extract: Add 1 mL of 0.1 M HCl to neutralize the excess amine, vortex, and allow the layers to separate. Extract the bottom organic (DCM) layer.

  • Self-Validation System: Before injecting into the GC-MS, spot a drop of the organic layer onto an ATR-FTIR crystal. The complete disappearance of the 1370–1410 cm⁻¹ S=O (chloride) stretch and the appearance of a new sulfonamide S=O stretch (~1330 cm⁻¹) validates 100% conversion. The sample is now safe for GC-MS injection without risk of thermal degradation.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry (RSC).

Sources

Validation

A Senior Application Scientist’s Guide to the Comparative Reactivity of Substituted Benzenesulfonyl Chlorides

Executive Summary In the landscape of synthetic chemistry and drug development, the selection of an appropriate sulfonyl electrophile is rarely a trivial matter. Substituted benzenesulfonyl chlorides are foundational bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, the selection of an appropriate sulfonyl electrophile is rarely a trivial matter. Substituted benzenesulfonyl chlorides are foundational building blocks used to synthesize sulfonamides and sulfonate esters—privileged motifs in modern pharmacophores. However, their reactivity profiles vary drastically based on the electronic and steric nature of their ring substituents.

This guide provides an objective, data-driven comparison of substituted benzenesulfonyl chlorides. By analyzing Hammett kinetics, transition-state mechanics, and steric anomalies, we establish a predictive framework for selecting the optimal reagent. Furthermore, we provide a self-validating experimental protocol for kinetic profiling, ensuring high-fidelity data collection in your own laboratory.

Mechanistic Foundations of Sulfonyl Reactivity

To harness the reactivity of benzenesulfonyl chlorides, one must first understand the causality of the substitution event. Unlike standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reactions at carbon centers, nucleophilic substitution at a tetracoordinate sulfonyl sulfur proceeds via a concerted, 

-like mechanism that traverses a distinct trigonal bipyramidal transition state .

The sulfur atom serves as a highly electrophilic center due to the strong electron-withdrawing effect of the two double-bonded oxygen atoms and the chloride leaving group. When a nucleophile (such as an amine) attacks, it approaches from the face opposite to the chloride ion. The stabilization of the resulting partial negative charge in the transition state is the primary determinant of the reaction rate.

Mechanism Nuc Nucleophile (e.g., Amine) TS Bipyramidal Transition State Nuc->TS Attack at S Sulf Substituted Benzenesulfonyl Chloride Sulf->TS Electrophilic Center Prod Sulfonamide Product + HCl TS->Prod Cl- Departure

Logical flow of nucleophilic substitution at the sulfonyl sulfur.

Electronic Effects: A Quantitative Hammett Analysis

The reactivity of para- and meta-substituted benzenesulfonyl chlorides is elegantly predicted by the Hammett equation (


). Because the rate-determining step involves the buildup of electron density at the sulfur center, the reaction is highly sensitive to the electronic nature of the aromatic ring[1].
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    pull electron density away from the sulfur atom via inductive and resonance effects. This lowers the LUMO energy of the electrophile and stabilizes the transition state, resulting in a massive acceleration in reaction velocity[2].
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    push electron density into the ring, destabilizing the electron-rich transition state and significantly retarding the reaction rate[2].

The table below summarizes the relative second-order rate constants (


) for the aminolysis of various para-substituted benzenesulfonyl chlorides with pyridine in aqueous solution at 25°C[3].
Substituent (Para)Hammett

Value
Relative Reactivity (Aminolysis

)[L mol⁻¹ s⁻¹]
Electronic Effect Classification
-OCH₃ (Methoxy)-0.270.45Strong EDG (Resonance dominant)
-CH₃ (Methyl)-0.170.89Weak EDG (Inductive dominant)
-H (Unsubstituted)0.001.82Baseline Reference
-Cl (Chloro)+0.234.68EWG (Inductive > Resonance)
-NO₂ (Nitro)+0.7839.80Strong EWG (Inductive & Resonance)

Data Interpretation: The positive


 value (approximately +2.68 for aminolysis) confirms that moving from a strongly donating methoxy group to a strongly withdrawing nitro group increases the reaction rate by nearly two orders of magnitude[1].

The Ortho-Effect: Steric Hindrance vs. Ground-State Destabilization

While para- and meta-substituents follow predictable electronic rules, ortho-substituted benzenesulfonyl chlorides introduce complex steric variables.

Traditionally, bulky ortho-groups (e.g., in 2,4,6-trimethylbenzenesulfonyl chloride) physically block the approach of bulky nucleophiles, leading to severe steric hindrance and poor yields. However, in reactions involving small nucleophiles or identity exchange (e.g., chloride-chloride exchange), a counterintuitive acceleration is observed[2].

The Causality: Density Functional Theory (DFT) and X-ray diffraction reveal that di-ortho-alkyl substitution forces the sulfonyl chloride into a rigid, highly compressed, and sterically congested ground state. The release of this severe ground-state strain upon entering the transition state actually lowers the overall activation energy barrier, causing these specific hindered molecules to react up to 6 times faster than unsubstituted benzenesulfonyl chloride in identity exchange reactions[2].

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically compare the reactivity of different sulfonyl chlorides in your own pipeline, you must utilize a protocol that guarantees data integrity. The following methodology is designed as a self-validating system for kinetic profiling via HPLC-UV.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Prepare 0.1 M solutions of the target benzenesulfonyl chlorides in strictly anhydrous acetonitrile over 3Å molecular sieves.

  • Causality & Validation: Sulfonyl chlorides are highly susceptible to hydrolysis, forming sulfonic acids (hydrolysis rate constant

    
    )[4]. Run a baseline HPLC injection prior to the experiment. The absence of a polar sulfonic acid peak validates the anhydrous integrity of your starting materials.
    

Step 2: Isothermal Reaction Initiation

  • Action: Transfer 10 mL of the sulfonyl chloride solution to a Peltier-cooled reactor maintained at exactly 25.0 ± 0.1 °C. Initiate the reaction by adding 1.0 equivalent of the nucleophile (e.g., pyridine).

  • Causality: Activation parameters (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) are highly sensitive to thermal fluctuations. Strict isothermal control ensures that rate variations are solely attributable to substituent effects.

Step 3: Precision Aliquot Sampling & Chemical Quenching

  • Action: At precise intervals (

    
     minutes), extract a 100 
    
    
    
    L aliquot and inject it immediately into a quench vial containing 900
    
    
    L of a 1.0 M diethylamine solution in acetonitrile (spiked with 0.05 M biphenyl as an internal standard).
  • Causality & Validation: Diethylamine is a highly reactive, unhindered secondary amine that instantly consumes any unreacted sulfonyl chloride, converting it to a stable N,N-diethylsulfonamide. The stoichiometric appearance of this specific quench-adduct in the chromatogram serves as a positive control, proving the reaction was successfully "frozen" at the exact timestamp.

Step 4: HPLC-UV Quantification

  • Action: Analyze the quenched samples via Reversed-Phase HPLC-UV (e.g., C18 column, 254 nm). Plot the natural log of the remaining starting material concentration against time to extract the pseudo-first-order rate constant.

  • Causality & Validation: The inclusion of biphenyl acts as an inert internal standard. If the biphenyl peak area fluctuates by >2% between injections, the specific timepoint is discarded due to volumetric error, ensuring absolute quantitative reliability.

Workflow Prep 1. Substrate Prep (Anhydrous Conditions) React 2. Isothermal Reaction (Nucleophile Addition) Prep->React Sample 3. Time-Course Sampling React->Sample Quench 4. Chemical Quenching (Excess Amine) Sample->Quench Analyze 5. HPLC-UV Analysis (Internal Standard) Quench->Analyze

Self-validating experimental workflow for kinetic profiling of sulfonyl chlorides.

Strategic Applications in Drug Development

Understanding these comparative reactivities dictates reagent selection in pharmaceutical synthesis:

  • High-Throughput Library Synthesis: When rapidly generating sulfonamide libraries, highly reactive variants like 4-nitrobenzenesulfonyl chloride (Nosyl chloride) are preferred to ensure complete conversion in minutes.

  • Late-Stage Functionalization: When reacting complex, delicate APIs with multiple functional groups, a milder reagent like 4-methylbenzenesulfonyl chloride (Tosyl chloride) is selected to prevent off-target side reactions, trading reaction speed for chemoselectivity.

References

Sources

Comparative

A Comparative Guide to HPLC and GC-MS Methods for Analyzing 3-Methoxy-5-methylbenzenesulfonyl Chloride Purity

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting ma...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 3-Methoxy-5-methylbenzenesulfonyl chloride is a key intermediate whose purity must be rigorously controlled. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.

The inherent reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, presents unique analytical challenges.[1] This guide will dissect the causality behind experimental choices, offering a self-validating framework for protocol design grounded in authoritative standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[2][3][4]

The Analytical Imperative: Why Purity Matters

3-Methoxy-5-methylbenzenesulfonyl chloride serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. The presence of impurities, such as the hydrolysis product 3-methoxy-5-methylbenzenesulfonic acid, or residual starting materials, can have cascading effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for quality control.

Comparative Overview: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the analyte's properties, the nature of potential impurities, and the specific information required.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2][5]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[1]
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile substances.[1]Suitable for volatile and thermally stable compounds.[1] For sulfonyl chlorides, derivatization may be necessary to improve stability.[6][7]
Primary Strengths High resolution, excellent for quantifying non-volatile impurities like the corresponding sulfonic acid.[8][9]High sensitivity and provides structural information for the identification of volatile impurities.[1]
Potential Limitations Potential for on-column degradation if the mobile phase contains nucleophiles like water.[8]The thermal lability of sulfonyl chlorides can lead to degradation in the injector port.[1][9]
Typical Use Case Assay of the main component and quantification of known and unknown non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, and residual solvents.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a versatile and widely adopted technique for determining the purity of sulfonyl chlorides due to its high resolution and sensitivity.[1] Aromatic sulfonyl chlorides, like 3-Methoxy-5-methylbenzenesulfonyl chloride, possess a UV chromophore, enabling direct detection with a UV detector.[1]

Causality in HPLC Method Development

The primary challenge in HPLC analysis of sulfonyl chlorides is their reactivity towards water, a common component of reversed-phase mobile phases.[8] Therefore, method development must focus on minimizing on-column hydrolysis. This can be achieved by using a mobile phase with a low water content or by employing non-aqueous reversed-phase chromatography.

A well-designed HPLC method should be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.[10] Method validation should be performed in accordance with ICH guidelines to ensure the method is accurate, precise, specific, and robust.[11][12][13][14]

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Weigh Sample & Dissolve in Anhydrous Acetonitrile inject_sample Inject Sample prep_sample->inject_sample prep_standard Weigh Standard & Dissolve in Anhydrous Acetonitrile inject_standard Inject Standard prep_standard->inject_standard hplc_system HPLC System (Pump, Injector, C18 Column, UV Detector) chromatogram Obtain Chromatogram hplc_system->chromatogram inject_sample->hplc_system inject_standard->hplc_system integration Peak Integration chromatogram->integration calculation Purity Calculation (Area Percent Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Validation.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

Reagents and Materials:

  • 3-Methoxy-5-methylbenzenesulfonyl chloride sample and reference standard

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 3-Methoxy-5-methylbenzenesulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard solution to determine the retention time and system suitability parameters.

  • Inject the sample solution.

  • Calculate the purity using the area percent method, where the purity is the ratio of the main peak area to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Excelling at Volatile Impurity Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] Its high separation efficiency combined with the structural information provided by the mass spectrometer makes it ideal for identifying and quantifying volatile impurities that may be present in 3-Methoxy-5-methylbenzenesulfonyl chloride.[1]

Causality in GC-MS Method Development

A primary consideration for the GC-MS analysis of sulfonyl chlorides is their potential for thermal degradation in the hot injector.[9] To mitigate this, a lower injector temperature should be optimized, or derivatization to a more thermally stable analog, such as a sulfonamide, can be performed.[6][7] The choice of a low-polarity capillary column is suitable for the separation of these types of compounds.[9][15]

Experimental Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_sample Weigh Sample & Dissolve in Anhydrous Dichloromethane inject_sample Inject Sample prep_sample->inject_sample gcms_system GC-MS System (Injector, Capillary Column, Mass Spectrometer) tic Obtain Total Ion Chromatogram (TIC) gcms_system->tic inject_sample->gcms_system spectra Mass Spectra Analysis tic->spectra quantification Purity Quantification (Relative Peak Area) tic->quantification identification Impurity Identification spectra->identification

Caption: Workflow for GC-MS Purity Validation.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents and Materials:

  • 3-Methoxy-5-methylbenzenesulfonyl chloride sample

  • Dichloromethane (anhydrous, GC grade)

  • Helium (carrier gas)

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C (optimize to prevent degradation)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 450

  • Injection Mode: Split (e.g., 50:1)

Sample Preparation:

  • Dissolve the 3-Methoxy-5-methylbenzenesulfonyl chloride sample in anhydrous dichloromethane to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample into the GC-MS system.

  • Identify the main component and any impurities by their retention times and mass spectra.

  • Quantify the purity based on the relative peak areas in the total ion chromatogram (TIC).

Data Presentation and Performance Comparison

The following table summarizes hypothetical yet realistic performance data for the two methods, adhering to typical validation parameters outlined in ICH guidelines.[11][12][13]

Performance ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.999> 0.998
Precision (%RSD, n=6) < 1.0%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Specificity Able to resolve the main peak from the sulfonic acid degradant and other non-volatile impurities.Able to identify and resolve volatile organic impurities.

Conclusion: A Synergistic Approach for Comprehensive Purity Profiling

Both HPLC and GC-MS are powerful techniques for assessing the purity of 3-Methoxy-5-methylbenzenesulfonyl chloride. HPLC stands out as the preferred method for accurately quantifying the main component and its non-volatile impurities, particularly the sulfonic acid degradation product. Its robustness and precision make it ideal for routine quality control and release testing.

GC-MS, on the other hand, provides unparalleled capability for the identification and quantification of trace volatile and semi-volatile impurities. Its high sensitivity and the structural information from mass spectrometry are invaluable for comprehensive impurity profiling and troubleshooting in process development.

For a complete and rigorous purity assessment of 3-Methoxy-5-methylbenzenesulfonyl chloride, a synergistic approach employing both HPLC and GC-MS is recommended. This ensures that the full spectrum of potential impurities, from non-volatile degradants to trace volatile residuals, is effectively monitored and controlled, ultimately safeguarding the quality and integrity of the final pharmaceutical product. The choice and implementation of these methods should always be guided by the principles of scientific integrity and adherence to regulatory standards such as those from the USP, Ph. Eur., and ICH.[2][3][11][16]

References

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. Available from: [Link]

  • USP 621 Changes. Element Lab Solutions. Available from: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Appendix III Chromatographic Separation Techniques. British Pharmacopoeia. Available from: [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. Available from: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]

  • [Chromatographic methods in the European Pharmacopoeia]. PubMed. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available from: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Center for Biotechnology Information. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International. Available from: [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Royal Society of Chemistry. Available from: [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. Available from: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ElectronicsAndBooks. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Hydrolysis stable sulfonyl chlorides. Reddit. Available from: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Center for Biotechnology Information. Available from: [Link]

  • 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595. PubChem. Available from: [Link]

Sources

Validation

A Comparative Guide to Validating the Reaction Mechanism of 3-Methoxy-5-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Electronic Influence on Reactivity 3-Methoxy-5-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride featuring two key substitue...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electronic Influence on Reactivity

3-Methoxy-5-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride featuring two key substituents that modulate the electrophilicity of its sulfur center. The reactivity of such compounds in nucleophilic substitution reactions is a cornerstone of sulfonamide synthesis, a motif prevalent in a vast number of pharmaceuticals.[1] Understanding the reaction mechanism is paramount for optimizing reaction conditions, predicting outcomes with novel nucleophiles, and controlling impurity profiles.

The substituents on the benzene ring—a methoxy group (-OCH₃) at the meta-position and a methyl group (-CH₃) at the meta-position relative to the sulfonyl chloride—exert distinct electronic effects. The methoxy group is electron-donating through resonance (+R) but electron-withdrawing through induction (-I). The methyl group is weakly electron-donating through induction and hyperconjugation. These combined effects subtly influence the electron density at the sulfonyl sulfur, making a detailed mechanistic investigation essential for its effective application.

The Proposed Reaction Mechanism: An SN2-like Pathway

The reaction of an arenesulfonyl chloride with a primary or secondary amine is a widely utilized method for synthesizing sulfonamides.[1] The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (SN2-like) process. It can proceed through either a concerted pathway or a stepwise addition-elimination pathway involving a short-lived trigonal bipyramidal intermediate. For most practical purposes, they can be considered kinetically similar. The reaction with an amine (R-NH₂) is depicted below.

Caption: Proposed SN2-like mechanism for sulfonamide formation.

A Framework for Mechanistic Validation

To rigorously validate this proposed mechanism, a multi-faceted approach combining kinetic analysis, isotopic labeling, and computational modeling is recommended. This self-validating system ensures that experimental observations are consistent with theoretical models.

Kinetic Studies: The Hammett Plot

Kinetic analysis provides powerful insights into the transition state of the rate-determining step. By studying the reaction rates of a series of substituted benzenesulfonyl chlorides, a Hammett plot can be constructed to quantify the electronic demand of the reaction.

A Hammett plot correlates the logarithm of the reaction rate constant (k) with a substituent constant (σ), which represents the electronic effect of a substituent. The slope of this plot is the reaction constant (ρ).

  • A negative ρ value indicates a buildup of positive charge at the reaction center in the transition state.

  • A positive ρ value indicates a buildup of negative charge.

  • The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.[2]

For the reaction of sulfonyl chlorides with amines, a positive ρ value is expected, as the nucleophilic attack on the sulfur atom increases electron density at the reaction center in the transition state. The precise value of ρ for a series including 3-methoxy-5-methylbenzenesulfonyl chloride would provide quantitative support for this hypothesis.

Hammett_Plot_Workflow Workflow for Generating a Hammett Plot cluster_synthesis Synthesis cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis S1 Synthesize a series of substituted benzenesulfonyl chlorides K1 React each sulfonyl chloride with a chosen amine under pseudo-first-order conditions S1->K1 K2 Monitor reaction progress (e.g., by HPLC, NMR, or conductimetry) K1->K2 K3 Calculate the rate constant (k) for each reaction K2->K3 A2 Plot log(k/k₀) vs. σ K3->A2 A1 Obtain Hammett substituent constants (σ) for each substituent A1->A2 A3 Determine the reaction constant (ρ) from the slope A2->A3

Caption: Experimental workflow for Hammett analysis.

Isotopic Labeling: Tracking Atomic Fate

Isotopic labeling is an unambiguous method to determine which atoms are involved in bond-breaking and bond-forming events.[3] A late-stage ¹⁸O labeling experiment can be designed to track the oxygen atoms of the sulfonyl group. This is particularly useful to rule out mechanisms involving the exchange of sulfonyl oxygen atoms with the solvent.

A powerful strategy involves the degradation of the final sulfonamide product to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O before being reconstructed into the sulfonamide.[3][4] This "degradation-reconstruction" pathway provides a robust method for synthesizing a stable isotope-labeled (SIL) internal standard for bioanalytical assays and confirms the metabolic stability of the S-O bonds.

Experimental Protocol: ¹⁸O Labeling via Degradation-Reconstruction

  • Degradation: The primary sulfonamide (synthesized from 3-methoxy-5-methylbenzenesulfonyl chloride) is treated with a deaminating agent (e.g., an N-heterocyclic carbene catalyst system) to generate the corresponding sulfinate intermediate.

  • Isolation: The sulfinate intermediate is isolated by filtration to remove any unreacted starting sulfonamide.

  • Isotopic Enrichment: The sulfinate is then treated with H₂¹⁸O. The sulfinate oxygens will exchange with the ¹⁸O from the water.

  • Reconstruction: The ¹⁸O-labeled sulfinate is then converted back to the sulfonamide using an ammonia source (e.g., ¹⁵NH₃ for a +5 mass shift) and an oxidant.[3][4]

  • Analysis: The final product is analyzed by mass spectrometry to determine the extent of ¹⁸O incorporation. The absence of ¹⁸O scrambling in the unreacted starting material under similar conditions would confirm that the S-O bonds are stable during the initial sulfonylation reaction.

Computational Modeling

Density Functional Theory (DFT) calculations can provide invaluable, albeit theoretical, support for a proposed mechanism. These studies can model the entire reaction coordinate, identifying the transition state structure and its associated energy barrier.[5]

Key Computational Outputs:

  • Optimized Geometries: Calculation of the lowest energy structures for reactants, intermediates, transition states, and products.

  • Activation Energy (ΔG‡): The energy difference between the reactants and the transition state, which correlates with the reaction rate.

  • Visualization of Molecular Orbitals: Understanding the HOMO-LUMO interactions between the nucleophile (amine) and the electrophile (sulfonyl chloride) can rationalize the observed reactivity.

Comparison with Alternative Sulfonylating Agents

The choice of sulfonylating agent can significantly impact reaction outcomes. While 3-methoxy-5-methylbenzenesulfonyl chloride has a specific electronic profile, other common reagents offer different advantages in terms of reactivity, stability, and the properties of the resulting sulfonamide.

Sulfonylating AgentKey Characteristics & ApplicationsTypical Yield (%) with AnilineReference
3-Methoxy-5-methylbenzenesulfonyl chloride Moderated reactivity due to competing electronic effects. Useful for fine-tuning electronic properties of the final molecule.Data to be determined by user
Benzenesulfonyl Chloride (BsCl) The baseline aromatic sulfonylating agent with moderate reactivity.[6]86 - 100[7]
p-Toluenesulfonyl Chloride (TsCl) More reactive than BsCl due to the electron-donating methyl group. The tosyl group is a common protecting group.[1]97 - 100[7]
Methanesulfonyl Chloride (MsCl) A highly reactive aliphatic sulfonyl chloride. Used to form mesylates, which are excellent leaving groups.[1]High[7]
2-Nitrobenzenesulfonyl Chloride (o-NsCl) Highly reactive due to the electron-withdrawing nitro group. The nosyl group is easily cleaved under mild conditions.[1]98[8]

Table 1: Comparative performance of common sulfonylating agents. Yields are representative and can vary with reaction conditions.

Conclusion

Validating the reaction mechanism of 3-methoxy-5-methylbenzenesulfonyl chloride requires a synergistic combination of kinetic, isotopic, and computational methods. While the SN2-like pathway is the most probable, the experimental framework detailed in this guide provides the necessary tools for its rigorous confirmation. By understanding the causality behind experimental choices—from Hammett analysis to isotopic labeling—researchers can gain a deeper, more predictive control over their synthetic endeavors. This approach not only validates a specific mechanism but also builds a foundation of expertise applicable across a wide range of synthetic challenges in drug development and beyond.

References

  • Reilly, S. W., Bennett, F., Fier, P. S., Ren, S., & Strotman, N. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9576–9581. [Link]

  • Reilly, S. W., Bennett, F., Fier, P. S., Ren, S., & Strotman, N. A. (2020). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. Chemistry – A European Journal, 26(19), 4251–4255. [Link]

  • Reilly, S. W., Bennett, F., Fier, P. S., Ren, S., & Strotman, N. A. (2020). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Simon Fraser University. Accessed March 7, 2026. [Link]

  • Reilly, S. W., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]

  • Suzhou InterHaven ChainTech Co., Ltd. (2025). Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma. [Link]

  • Charton, M. (1969). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of the American Chemical Society, 91(24), 6649-6654. [Link]

  • PrepChem.com. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. Accessed March 7, 2026. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

  • Scribd. Hammett Equation and Substituent Constants. Scribd. Accessed March 7, 2026. [Link]

  • Um, I. H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step. The Journal of Organic Chemistry, 67(24), 8475–8480. [Link]

  • Brown, P., et al. (2014). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry, 49(8), 757-762. [Link]

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Comparative

Technical Guide: Chemoselectivity &amp; Cross-Reactivity of 3-Methoxy-5-methylbenzenesulfonyl Chloride

Executive Summary & Compound Profile 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) represents a distinct class of sulfonylating agents where the electrophilicity of the sulfur center is finely tuned by th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) represents a distinct class of sulfonylating agents where the electrophilicity of the sulfur center is finely tuned by the meta-substitution pattern. Unlike the widely used p-Toluenesulfonyl chloride (TsCl) , which is deactivated by the electron-donating methyl group at the para position, or 4-Methoxybenzenesulfonyl chloride , which is strongly deactivated by resonance, this 3,5-disubstituted variant exhibits a unique reactivity profile driven by the Hammett substituent constants .

This guide analyzes the cross-reactivity (chemoselectivity) of this reagent, comparing it against industry standards to aid in rational reagent selection for library synthesis and lead optimization.

Electronic "Personality"
  • 3-Methoxy (

    
    ):  Inductively electron-withdrawing. Unlike the para-position, the meta-position prevents the oxygen lone pair from donating electron density into the sulfonyl group via resonance.
    
  • 5-Methyl (

    
    ):  Weakly electron-donating.
    
  • Net Effect (

    
    ):  The sulfur center is more electrophilic  than Benzenesulfonyl chloride (
    
    
    
    ) and significantly more reactive than Tosyl chloride (
    
    
    ).

Comparative Reactivity Analysis

The following table contrasts 3-Methoxy-5-methylbenzenesulfonyl chloride with common alternatives. The "Cross-Reactivity Risk" indicates the likelihood of the reagent reacting with secondary nucleophiles (e.g., alcohols) during amine coupling.

Table 1: Electrophilicity & Selectivity Landscape[1]
ReagentSubstituent EffectsRelative Reactivity (k_rel)*Hydrolysis StabilityCross-Reactivity Risk (OH/NH Selectivity)
3-Methoxy-5-methyl-BsCl Meta-Inductive (EWG) + Weak EDG High (~1.5x vs PhSO2Cl) Moderate Medium (Requires strict stoichiometry)
Benzenesulfonyl Chloride (BsCl) None (Standard)1.0 (Reference)HighLow
p-Toluenesulfonyl Chloride (TsCl) Para-Resonance (EDG)Low (~0.2x)Very HighVery Low (Highly Selective for Amines)
4-Nitrobenzenesulfonyl Chloride Para-Resonance (EWG)Very High (>100x)Low (Rapid Hydrolysis)High (Promiscuous)

*Estimated based on Hammett


 values for sulfonylation of amines (

).
Key Insight: The "Meta-Methoxy" Trap

Researchers often assume methoxy groups are deactivating (like in 4-methoxybenzenesulfonyl chloride). However, in the 3-position (meta) , the methoxy group cannot donate electrons via resonance. It acts purely as an electronegative atom, pulling density away from the ring and increasing the reactivity of the sulfonyl chloride.

  • Consequence: This reagent will react faster than expected. If your substrate has both a primary amine and a primary alcohol, you cannot rely solely on the intrinsic selectivity; you must control temperature (0 °C) and stoichiometry strictly.

Chemoselectivity Profile (Cross-Reactivity)

A. Primary Amines vs. Secondary Amines[2]
  • Selectivity: Low to Moderate.

  • Observation: Due to the enhanced electrophilicity (

    
    ), the discrimination between sterically unhindered primary and secondary amines is reduced compared to TsCl.
    
  • Protocol Adjustment: To selectively label a primary amine in the presence of a secondary amine, use a bulky base (e.g., DIPEA) and low temperature (-10 °C).

B. Amines vs. Alcohols (The Critical Interface)
  • Selectivity: High (favoring Amines).

  • Mechanism: Sulfonylation of alcohols (to form sulfonates) generally requires catalysis (DMAP) or stronger bases (NaH) compared to amines.

  • Risk: In the presence of DMAP, 3-Methoxy-5-methylbenzenesulfonyl chloride will rapidly cross-react with primary alcohols.

  • Recommendation: Avoid nucleophilic catalysts (DMAP, imidazole) if free hydroxyl groups are present. Use Pyridine or Et3N/DCM.[1]

C. Reactivity with Heterocycles (Imidazoles/Indoles)[1]
  • Observation: This reagent is sufficiently reactive to sulfonylate the N1 position of indole or imidazole without requiring deprotonation by strong bases (like NaH), often proceeding with just TEA/DCM.

  • Utility: Excellent for creating "caged" heterocycles where the sulfonamide bond is later cleaved.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the transition state logic that dictates chemoselectivity.

ReactionPathways cluster_legend Selectivity Logic Reagent 3-Methoxy-5-methyl benzenesulfonyl Chloride TS_Amine TS-1: Amine Attack (Fastest, Low Barrier) Reagent->TS_Amine k1 (High) TS_Alcohol TS-2: Alcohol Attack (Slower, Requires Cat.) Reagent->TS_Alcohol k2 (Low without DMAP) TS_Water TS-3: Hydrolysis (Background) Reagent->TS_Water k3 (pH dependent) Amine Primary Amine (R-NH2) Amine->TS_Amine Alcohol Primary Alcohol (R-OH) Alcohol->TS_Alcohol Water Water (Hydrolysis) Water->TS_Water Sulfonamide Sulfonamide (Major Product) TS_Amine->Sulfonamide Sulfonate Sulfonate Ester (Cross-Reaction) TS_Alcohol->Sulfonate Acid Sulfonic Acid (Waste) TS_Water->Acid Logic k1 >> k2 > k3 Meta-OMe increases k1 & k3 relative to TsCl

Caption: Kinetic competition pathways. The meta-methoxy group lowers the activation energy for all nucleophilic attacks, narrowing the


 between amine and alcohol reaction rates.

Experimental Protocols

Protocol A: Chemoselective N-Sulfonylation

Use this protocol to modify an amine in the presence of an alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • 3-Methoxy-5-methylbenzenesulfonyl chloride (1.05 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Triethylamine (1.2 equiv) or Pyridine (1.5 equiv)

  • Crucial: Do NOT use DMAP.

Procedure:

  • Setup: Dissolve the substrate in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0 °C (ice bath).

  • Base Addition: Add Triethylamine dropwise. Stir for 5 minutes.

  • Reagent Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add it dropwise over 10 minutes. Rapid addition causes local high concentration, increasing the risk of O-sulfonylation.

  • Monitoring: Stir at 0 °C for 30 minutes. Monitor by TLC.[1][2] If the amine is consumed, quench immediately. Do not warm to Room Temperature (RT) unless necessary.

  • Quench: Add saturated aqueous NaHCO3. Vigorously stir for 10 minutes to hydrolyze any excess sulfonyl chloride.

Protocol B: Competition Assay (Self-Validation)

Perform this experiment to validate the reagent's selectivity for your specific scaffold.

  • Mix: In one flask, place 1.0 mmol of Benzylamine and 1.0 mmol of Benzyl alcohol .

  • Solvent: Add 10 mL DCM.

  • Base: Add 1.0 mmol Pyridine.

  • React: Add 0.5 mmol of 3-Methoxy-5-methylbenzenesulfonyl chloride at 0 °C.

  • Analyze: After 1 hour, analyze the crude mixture via 1H NMR.

    • Success Criteria: >95% of the product should be N-benzylsulfonamide.

    • Failure: Presence of benzyl sulfonate ester indicates the reagent is too reactive for thermodynamic selectivity control; lower temperature to -20 °C.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • BenchChem Technical Support. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Application Notes. Link

  • Loughlin, W. A., et al. (2009). The mechanism of the sulfonylation of amines and alcohols.[3][1] Australian Journal of Chemistry, 62(12), 1653–1658.

  • ChemScene. (2024). Product Data Sheet: 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6).[4] Link

Sources

Validation

Benchmarking 3-Methoxy-5-methylbenzenesulfonyl Chloride Against Novel SuFEx Reagents: A Comprehensive Guide for Drug Discovery

As a Senior Application Scientist, I frequently guide drug discovery teams through the critical selection of electrophilic building blocks. For decades, the synthesis of sulfonamides and sulfonate esters has relied heavi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the critical selection of electrophilic building blocks. For decades, the synthesis of sulfonamides and sulfonate esters has relied heavily on sulfonyl chlorides. 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is a classic, highly reactive reagent used extensively to install the 3-methoxy-5-methylphenylsulfonyl moiety ([1]).

However, the landscape of chemical biology and late-stage functionalization has shifted dramatically with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry ([2]). By replacing the highly labile S–Cl bond with a kinetically stable S–F bond, novel sulfonyl fluoride reagents offer unprecedented chemoselectivity. This guide objectively benchmarks 3-Methoxy-5-methylbenzenesulfonyl chloride against its novel SuFEx counterparts, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Mechanistic Causality: The S–Cl vs. S–F Paradigm

To understand why reagent selection dictates experimental design, we must examine the thermodynamic and kinetic properties of the sulfur-halogen bond.

The S–Cl bond in 3-Methoxy-5-methylbenzenesulfonyl chloride is highly susceptible to both homolytic and heterolytic cleavage. Because of its low kinetic barrier, it reacts spontaneously with a wide range of nucleophiles. However, this same reactivity makes it exquisitely sensitive to moisture, leading to rapid hydrolysis into the unreactive sulfonic acid—a major bottleneck that complicates purification and limits its use in aqueous media ([3]). Furthermore, the high reactivity of sulfonyl chlorides has raised concerns regarding potential genotoxicity due to indiscriminate alkylation.

Conversely, the S–F bond in novel SuFEx reagents relies on a paradoxical combination of high kinetic barriers and robust thermodynamic driving forces. The cleavage of the S–F bond is exclusively heterolytic, rendering sulfonyl fluorides highly resistant to reduction and hydrolysis ([4]). As K.B. Sharpless famously noted, the sulfonyl fluoride group remains essentially "invisible" under physiological conditions, coming to life only when activated by specific catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride salts.

Quantitative Benchmarking: Electrophilic Efficiency

The following table summarizes the operational and chemical differences between the traditional chloride and novel fluoride reagents.

Parameter3-Methoxy-5-methylbenzenesulfonyl chlorideNovel SuFEx Reagents (Sulfonyl Fluorides)
Molecular Weight 220.67 g/mol [1]~204.21 g/mol (Fluoride analog)
Bond Cleavage Homolytic & HeterolyticExclusively Heterolytic[4]
Aqueous Stability Poor (Rapid Hydrolysis)[3]Excellent (Stable at physiological pH)[4]
Activation Requirement Spontaneous with nucleophilesRequires DBU,

, or Bifluoride[4]
Genotoxicity Risk High (Alkylation potential)[3]Low (Inert without catalyst)
Storage Requirements Inert atmosphere, 2-8°C, Sealed[1]Ambient conditions, Open air
Visualizing the Reaction Pathways

To conceptualize the divergent behavior of these reagents in the presence of nucleophiles and water, review the mechanistic pathway below.

G cluster_0 Classical Route cluster_1 SuFEx Route Sub Amine/Alcohol Nucleophile Prod Target Sulfonamide/ Sulfonate Sub->Prod Nucleophilic Attack SC 3-Methoxy-5-methylbenzene- sulfonyl chloride Hydro Hydrolysis (Sulfonic Acid) SC->Hydro H2O (Rapid) SC->Prod Base (TEA/DIPEA) SF Sulfonyl Fluoride Analog Stable Stable in Aqueous Media SF->Stable H2O (No Reaction) SF->Prod DBU/Bifluoride

Mechanistic divergence between sulfonyl chlorides and SuFEx fluorides.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Below are the step-by-step methodologies for both reagents, embedded with analytical checkpoints to ensure experimental integrity.

Workflow S1 1. Substrate Preparation S2 2. Electrophile Addition S1->S2 S3 3. Catalytic Activation S2->S3 S4 4. In-Process Control (LC-MS) S3->S4 S5 5. Aqueous Workup S4->S5

Standardized five-step self-validating workflow for catalytic SuFEx coupling.

Protocol A: Classical Sulfonylation using 3-Methoxy-5-methylbenzenesulfonyl chloride

Causality: Because sulfonyl chlorides are moisture-sensitive, the reaction must be strictly anhydrous to prevent the electrophile from degrading into unreactive sulfonic acid before it can couple with the amine.

  • Substrate Preparation: Dissolve the amine nucleophile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Validation Checkpoint: The solution must be completely clear. Turbidity indicates moisture-induced amine carbonate formation, which will stall the reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The excess base serves to neutralize the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

  • Electrophile Addition: Cool the reaction vessel to 0°C. Dropwise add 3-Methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) dissolved in DCM.

    • Validation Checkpoint: A mild exotherm and a slight color change (often pale yellow) should be observed. If no exotherm occurs, the sulfonyl chloride has likely hydrolyzed during storage and the reagent bottle should be discarded.

  • Reaction Monitoring: Warm to ambient temperature and monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: Look for the disappearance of the amine spot (ninhydrin active) and the appearance of a higher

      
       UV-active product spot.
      
  • Workup: Quench with saturated aqueous

    
     to destroy unreacted chloride. Extract with DCM, dry over 
    
    
    
    , and concentrate.
Protocol B: SuFEx Coupling via Novel Sulfonyl Fluorides

Causality: The S–F bond is kinetically inert. Therefore, rigorous anhydrous conditions are unnecessary, and the reaction relies entirely on the addition of a specific catalyst to lower the activation energy barrier.

  • Substrate Preparation: Combine the amine (1.0 eq) and the sulfonyl fluoride analog (1.0 eq) in a polar solvent (e.g., MeCN or a THF/Water mixture).

    • Validation Checkpoint: Sample the mixture for LC-MS. There should be absolutely zero background reaction. The reagents are "invisible" to each other at this stage ([4]).

  • Catalytic Activation: Add the SuFEx catalyst, DBU (0.2 eq).

    • Validation Checkpoint: Upon catalyst addition, the reaction initiates immediately. The DBU activates the nucleophile and facilitates the heterolytic cleavage of the S–F bond.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

    • Validation Checkpoint: LC-MS will show clean product formation. Crucially, the UV trace will lack the massive sulfonic acid byproduct peak that typically plagues Protocol A.

  • Isolation: Direct concentration and flash chromatography are usually sufficient. Aggressive aqueous workups are often optional due to the absence of acidic byproducts.

Conclusion

While 3-Methoxy-5-methylbenzenesulfonyl chloride remains a highly accessible and effective reagent for standard benchtop synthesis, its inherent instability requires rigorous environmental controls. For drug development professionals prioritizing late-stage functionalization, aqueous stability, and high chemoselectivity, transitioning to novel SuFEx sulfonyl fluoride reagents offers a superior, self-validating alternative that significantly streamlines the purification process.

References
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Letters (Vol. 32, Issue 9, 2021) URL:[Link][2]

  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety Source: NSF Public Access Repository (Chemical Science, 2021) URL:[Link][4]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides Source: ACS Catalysis (2025) URL:[Link][3]

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Comparative

Comprehensive Literature Review &amp; Comparison Guide: 3-Methoxy-5-methylbenzenesulfonyl chloride in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the sulfonamide moiety remains one of the most privileged scaffolds, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the sulfonamide moiety remains one of the most privileged scaffolds, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted anticancer therapies[1][2]. 3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) has emerged as a highly specialized electrophilic building block for synthesizing complex sulfonamides. Unlike ubiquitous reagents such as p-toluenesulfonyl chloride (TsCl), this compound offers a unique dual-substitution pattern: an electron-donating methoxy group capable of acting as a hydrogen-bond acceptor, and a lipophilic methyl group that provides precise steric tuning[3][4].

This guide provides an objective, data-driven comparison of 3-Methoxy-5-methylbenzenesulfonyl chloride against standard alternatives, detailing its mechanistic advantages, application limitations, and field-proven experimental protocols.

Mechanistic Causality & Chemical Profile

The utility of 3-Methoxy-5-methylbenzenesulfonyl chloride (3M5M-BSC) lies in the electronic and steric interplay of its substituents:

  • The Sulfonyl Chloride Core: Acts as a hard electrophile. The highly polarized S=O bonds make the sulfur atom highly susceptible to nucleophilic attack by primary and secondary amines.

  • 3-Methoxy Substitution: The methoxy group is electron-donating via resonance but electron-withdrawing via induction. In the meta position, the inductive effect mildly increases the electrophilicity of the sulfonyl core compared to para-methoxy variants. In biological systems, the oxygen atom serves as a critical hydrogen-bond acceptor, improving target binding affinity[4].

  • 5-Methyl Substitution: Adds localized steric bulk and increases the overall lipophilicity (clogP) of the resulting drug candidate, enhancing cell membrane permeability without drastically reducing aqueous solubility[3].

Comparative Performance Analysis

To objectively evaluate 3M5M-BSC, we must benchmark it against industry-standard sulfonyl chlorides. The table below synthesizes their physicochemical properties and performance metrics in standard sulfonamide synthesis workflows.

Feature / Reagent3-Methoxy-5-methylbenzenesulfonyl chloride (3M5M-BSC)p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
CAS Number 861560-21-6[5]98-59-9124-63-0
Reactivity Profile Moderate (Sterically tuned)High (Standard baseline)Very High (Minimal sterics)
Lipophilicity Contribution High (Due to methyl + aromatic ring)High (Aromatic ring + methyl)Low (Aliphatic)
H-Bond Acceptor Potential Yes (Methoxy oxygen + Sulfonyl oxygens)No (Sulfonyl oxygens only)No (Sulfonyl oxygens only)
Typical Yields (Primary Amines) 75% – 85%85% – 95%>90%
Primary Application Targeted drug discovery (SAR optimization)General protection (Tosyl) / SynthesisGeneral protection (Mesyl)
Hydrolysis Sensitivity ModerateLow to ModerateHigh

Key Takeaway: While TsCl and MsCl are superior for general amine protection due to their higher reactivity and lower cost, 3M5M-BSC is specifically deployed during the Structure-Activity Relationship (SAR) optimization phase of drug discovery. The unique meta-substitution pattern is critical when optimizing the binding pocket interactions of a drug candidate.

Key Applications in Medicinal Chemistry

Development of Targeted Anticancer Inhibitors

Recent advancements in oncology have highlighted the importance of benzenesulfonyl chloride derivatives in targeting specific metabolic pathways. For example, researchers have successfully utilized substituted benzenesulfonyl chlorides to synthesize [6]. The introduction of specific benzenesulfonyl groups significantly enhanced the antitumor activity against non-small cell lung cancer (NSCLC) cell lines, achieving IC50 values in the nanomolar range[7]. The 3M5M-BSC scaffold provides the exact steric and electronic parameters required to fit into similar enzymatic hydrophobic pockets.

Green Synthesis of Antimicrobial Sulfonamides

The push for sustainable chemistry has revolutionized how sulfonamides are synthesized. A demonstrated that sulfonamide derivatives can be synthesized with >90% yields using natural, biomass-derived catalysts (like aqueous extracts of orange and banana peels) instead of harsh bases[8][9]. 3M5M-BSC is highly compatible with these green aqueous-organic biphasic systems, provided the pH is carefully controlled to prevent premature hydrolysis.

Limitations & Mitigation Strategies

Despite its utility, 3M5M-BSC presents specific challenges that researchers must mitigate:

  • Competing Hydrolysis: Like all sulfonyl chlorides, 3M5M-BSC reacts with atmospheric moisture to form the unreactive sulfonic acid[2].

    • Mitigation: Store under inert gas (Argon/Nitrogen) at 2-8°C[5]. Use strictly anhydrous solvents during the initial reaction phase.

  • Steric Hindrance with Secondary Amines: The meta-substituents can create steric clashes when reacting with bulky secondary amines, leading to sluggish reaction rates.

    • Mitigation: Elevate the reaction temperature to 40-50°C after initial mixing, or employ a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) to form a highly reactive sulfonylpyridinium intermediate.

Experimental Protocol: Self-Validating Sulfonamide Synthesis

Reagents: Primary amine (1.0 eq), 3M5M-BSC (1.1 eq), Pyridine or Triethylamine (2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology & Causality:

  • Preparation & Inert Atmosphere: Dissolve the primary amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the electrophile from hydrolyzing into 3-methoxy-5-methylbenzenesulfonic acid, which cannot undergo nucleophilic attack.

  • Base Addition: Add Triethylamine (2.0 eq) to the solution and cool the flask to 0°C using an ice bath.

    • Causality: The base serves as an acid scavenger. As the sulfonamide forms, HCl is generated. Without a base, HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Electrophile Introduction: Dissolve 3M5M-BSC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled mixture over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes the formation of bis-sulfonylated side products.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) system. The disappearance of the amine spot and the appearance of a higher Rf UV-active spot confirms successful conversion.

  • Aqueous Workup: Quench the reaction with 1N HCl, separate the organic layer, and wash with saturated NaHCO3, followed by brine.

    • Causality: The 1N HCl wash removes the Triethylamine and any trace unreacted starting amine into the aqueous layer. The NaHCO3 neutralizes residual acid, and brine pulls dissolved water out of the organic DCM layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be recrystallized from ethanol.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the logical flow of the sulfonamide synthesis, highlighting the desired nucleophilic attack versus the competing hydrolysis pathway.

G Start 3-Methoxy-5-methylbenzenesulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate (Transient State) Start->Intermediate Nucleophilic Attack SideProduct Sulfonic Acid (Hydrolysis Byproduct) Start->SideProduct Competing Hydrolysis Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Base Base (e.g., TEA/Pyridine) (Acid Scavenger) Product Target Sulfonamide (Stable Drug Scaffold) Base->Product Neutralizes HCl Intermediate->Product Base-catalyzed Cl- Elimination Water H2O (Atmospheric Moisture) Water->SideProduct

Caption: Mechanistic pathway of 3M5M-BSC sulfonylation vs. competing aqueous hydrolysis.

References

  • Wei, B., et al. (2023). "Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors." Arabian Journal of Chemistry, 16(7), 105295. Available at:[Link]

  • Khoshnood, M., & Salahvarzi, S. (2026). "Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities." Asian Journal of Green Chemistry, 10(6), 588-600. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-5-methylbenzenesulfonyl chloride

Topic: Personal protective equipment for handling 3-Methoxy-5-methylbenzenesulfonyl chloride Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary 3-Methoxy-5-methylbenzenesul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Methoxy-5-methylbenzenesulfonyl chloride Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS: 861560-21-6) is a highly reactive electrophile used in sulfonylation reactions.[1] It poses a dual threat: direct tissue corrosion and secondary thermal/chemical injury due to rapid hydrolysis.[1]

  • Primary Hazard: Skin Corrosion/Serious Eye Damage (Category 1B). Irreversible tissue destruction occurs upon contact.[1]

  • Reactivity Hazard: Water-Reactive. Violent hydrolysis releases hydrogen chloride (HCl) gas and heat.[1]

  • Sensitization: Potential respiratory and skin sensitizer.[1]

Immediate Action Required:

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1]

  • Minimum PPE: Chemical splash goggles + Face shield + Chemical-resistant gloves (See Section 3) + Lab coat + Closed-toe shoes.[1]

Mechanism of Injury: The "Why" Behind the PPE

To select the correct PPE, one must understand the chemical mechanism of injury. It is not merely a "burn"; it is a dehydrating, corrosive reaction.[1]

  • Hydrolysis: Upon contact with the moisture in mucous membranes (eyes, lungs) or skin, the sulfonyl chloride moiety (

    
    ) hydrolyzes.[1]
    
    
    
    
  • Tissue Damage: The generated HCl causes immediate acid burns.[1] The sulfonic acid component is a strong organic acid that adheres to tissue, continuing the damage. The exothermic nature of the reaction accelerates the burn.

PPE Selection Matrix: Task-Based Protection

Standard nitrile gloves are often insufficient for sulfonyl chlorides, especially when dissolved in penetrating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Table 1: Glove Selection & Chemical Resistance
Solvent / StateRecommended Glove MaterialBreakthrough TimeCritical Note
Solid (Neat) Nitrile (Double Layer) >480 min (Solid)Static charge may scatter powder; cuff sealing is vital.[1]
In DCM (CH₂Cl₂) Laminate (Silver Shield/4H) >240 minNitrile degrades in <2 mins in DCM. Do not rely on nitrile alone.[1]
In THF Laminate (Silver Shield/4H) >240 minTHF permeates nitrile in <10 mins.[1]
In Ethyl Acetate Nitrile (High Thickness) ~30-60 minSplash protection only.[1] Change immediately upon contact.
Decision Logic: Respiratory & Eye Protection
  • Scenario A: Weighing Solid (Mg scale):

    • Risk:[1][2][3][4] Airborne dust/static scatter.[1]

    • PPE:[1][2][4][5][6] Safety Goggles + Fume Hood.[1][7] (N95 respirator only if outside hood, which is non-compliant).[1]

  • Scenario B: Quenching/Workup:

    • Risk:[1][2][3][4] Vigorous exotherm, splashing, HCl mist.

    • PPE:[1][2][4][5][6]Face Shield over Goggles is MANDATORY.[1]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for PPE and engineering controls based on the operational state of the reagent.

G Start Start: Handling 3-Methoxy-5-methylbenzenesulfonyl chloride StateCheck Determine Physical State Start->StateCheck Solid Solid (Neat) StateCheck->Solid Weighing Solution Solution (Dissolved) StateCheck->Solution Reaction/Transfer PPE_Solid PPE: Double Nitrile + Goggles Control: Static Gun + Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck DCM_THF DCM, THF, or Chloroform SolventCheck->DCM_THF High Permeation Risk Generic Ethyl Acetate / Toluene SolventCheck->Generic Lower Risk PPE_Laminate PPE: Silver Shield (Laminate) Gloves + Nitrile Outer Layer (Dexterity) + Face Shield DCM_THF->PPE_Laminate PPE_Splash PPE: Thick Nitrile (>5 mil) Change every 15 mins Generic->PPE_Splash Quench Quenching Step PPE_Solid->Quench PPE_Laminate->Quench PPE_Splash->Quench Quench_Protocol Protocol: Ice Bath + Weak Base (NaHCO3) Dropwise Addition Quench->Quench_Protocol

Caption: Decision tree for selecting PPE based on solvent compatibility and operational phase.

Operational Protocols
Protocol A: Safe Weighing & Transfer

Context: Sulfonyl chlorides are often fluffy solids that build static charge, leading to "jumping" powder that can land on wrists or necks.[1]

  • Setup: Place balance inside the fume hood. If vibration is an issue, stop airflow momentarily only during the read, but keep sash low.

  • Static Control: Use an anti-static gun or polonium strip if available.[1]

  • Transfer: Use a wide-mouth funnel. Do not use a spatula that has organic residue (risk of rapid decomposition).[1]

Protocol B: The "Quench" (Critical Safety Step)

Context: The most dangerous moment is destroying excess reagent.[1] Adding water directly to the neat acid chloride can cause an explosion-like eruption of steam and acid gas.[1]

  • Cooling: Cool the reaction mixture to 0°C (Ice/Water bath).

  • Base Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Addition: Add the reaction mixture TO the base (or base to reaction) dropwise .

    • Why? This neutralizes the generated HCl immediately, preventing the "runaway" acidification that releases gas.

  • Observation: Wait for gas evolution (

    
    ) to cease between drops.
    
Emergency Response & Disposal
Spill Cleanup (In Fume Hood)
  • Isolate: Close the hood sash immediately. Alert nearby personnel.

  • PPE: Don Silver Shield gloves and a face shield.[1]

  • Neutralize: Cover the spill with solid Sodium Carbonate (

    
    )  or Calcium Carbonate.[1]
    
    • Do not use water initially, as it will spread the acid.[1]

  • Absorb: Once bubbling ceases, mix with vermiculite or sand.[1]

  • Collect: Sweep into a hazardous waste bag labeled "Corrosive/Acidic Organic Debris."[1]

Disposal of Waste
  • Never pour unquenched sulfonyl chlorides into the organic waste container.[1] They can react with alcohols or water in the waste drum, causing pressurization and explosion.

  • Procedure:

    • Follow Protocol B (Quenching) to convert all acid chloride to the corresponding sulfonate/sulfonic acid.[1]

    • Check pH to ensure neutrality (pH 6-8).[1]

    • Dispose of the aqueous/organic mixture in the standard "Halogenated Organic Waste" stream.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21633577 (3-Methoxy-5-methylbenzenesulfonyl chloride).[1] Retrieved from [Link][1]

  • University of California, Berkeley (EH&S). Standard Operating Procedure: Acyl and Sulfonyl Chlorides.[1] Retrieved from [Link][1]

  • Not Voodoo (University of Rochester). Rookie Mistakes: Quenching Reactions.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

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